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m-PEG14-amine Documentation Hub

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  • Product: m-PEG14-amine

Core Science & Biosynthesis

Foundational

chemical structure and properties of m-PEG14-amine

This guide details the chemical structure, physicochemical properties, and bioconjugation protocols for m-PEG14-amine , a high-precision discrete polyethylene glycol derivative.[1] Structure, Properties, and Bioconjugati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, physicochemical properties, and bioconjugation protocols for m-PEG14-amine , a high-precision discrete polyethylene glycol derivative.[1]

Structure, Properties, and Bioconjugation Protocols[1]

Executive Summary

m-PEG14-amine (Methyl-PEG14-Amine) is a heterobifunctional, discrete polyethylene glycol (dPEG®) derivative featuring a methyl-capped end and a primary amine terminus.[1] Unlike traditional polydisperse PEGs, which exist as a Gaussian distribution of molecular weights, m-PEG14-amine is synthesized as a single molecular species with a defined chain length (


).[1]

This monodispersity is critical in Antibody-Drug Conjugates (ADCs) and PROTAC development, where precise linker length governs pharmacokinetics, solubility, and the spatial orientation of the binary complex.[1] With a spacer length of approximately 50 Å (5 nm), m-PEG14-amine provides sufficient steric shielding to improve water solubility and reduce immunogenicity without compromising the binding affinity of the payload.[1]

Chemical Structure & Identity

The chemical architecture of m-PEG14-amine consists of a linear backbone of 14 ethylene oxide units, terminated by a methoxy group at the


-end and a primary ethylamine at the 

-end.[1]
Key Chemical Data
PropertySpecification
Chemical Name m-PEG14-amine (Methyl-PEG14-Amine)
Molecular Formula

Molecular Weight 647.82 Da
CAS Number 80506-64-5 (Generic for mPEG-amines); Specific CAS varies by synthesis route
Reactive Group Primary Amine (

)
Cap Group Methyl Ether (

)
Spacer Length ~53 Å (extended conformation)
Structural Visualization

The following diagram illustrates the linear connectivity of the m-PEG14-amine molecule.

ChemicalStructure Figure 1: Simplified connectivity of m-PEG14-amine showing functional domains. Methoxy Methoxy Cap (CH3-O-) PEG_Backbone PEG Spacer (CH2-CH2-O)13 Methoxy->PEG_Backbone Ether Bond Linker Ethyl Spacer (CH2-CH2) PEG_Backbone->Linker Ether Bond Amine Reactive Amine (-NH2) Linker->Amine C-N Bond

[1]

Physicochemical Properties[1][3][4]

Understanding the physical behavior of m-PEG14-amine is essential for optimizing reaction conditions.[1]

  • Appearance: Typically a viscous, colorless to pale yellow liquid or low-melting waxy solid at room temperature.[1]

  • Solubility:

    • High Solubility: Water, DMSO, DMF, Dichloromethane (DCM), Methanol.[1]

    • Low Solubility: Diethyl ether, Hexane.[1]

  • Hydrophilicity: The 14-unit EG chain imparts significant hydrophilicity (LogP < 0), making it an excellent solubility enhancer for hydrophobic small molecule drugs (e.g., paclitaxel, doxorubicin).[1]

  • Stability:

    • Hygroscopic: Absorbs moisture from the air; must be stored under inert gas (Argon/Nitrogen).[1]

    • Thermal: Stable up to ~200°C, but amine oxidation can occur if exposed to air at elevated temperatures.[1]

Applications in Drug Development[1]

PROTAC Linker Optimization

In Proteolysis Targeting Chimeras (PROTACs), the linker length determines whether the E3 ligase and the target protein can form a productive ternary complex.[1] m-PEG14-amine offers a "Goldilocks" length—long enough to span deep binding pockets but flexible enough to induce protein-protein interactions.[1]

Surface Modification (Stealth Effect)

Conjugating m-PEG14-amine to the surface of lipid nanoparticles (LNPs) or gold nanoparticles creates a hydration shell.[1] This "stealth" layer prevents opsonization (protein adsorption), thereby reducing uptake by the Reticuloendothelial System (RES) and extending circulation half-life.[1]

Experimental Protocol: Conjugation to NHS-Ester Payload

This protocol describes the conjugation of m-PEG14-amine to a molecule containing an N-hydroxysuccinimide (NHS) ester.[1] This is a standard workflow for PEGylating proteins, peptides, or small molecule drugs.[1]

Reagents & Equipment
  • m-PEG14-amine (Store at -20°C, desiccated).[1][2]

  • Target Payload: NHS-activated molecule (e.g., Fluorophore-NHS, Drug-NHS).[1]

  • Solvent: Anhydrous DMSO or DMF (Critical: Water hydrolyzes NHS esters).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

  • Purification: HPLC (C18 column) or Dialysis (for macromolecules).[1]

Reaction Workflow

ConjugationWorkflow Figure 2: Step-by-step conjugation workflow for m-PEG14-amine. Start Start: Equilibrate Reagents (Room Temp, Desiccated) Dissolve 1. Dissolve Payload (NHS-Ester) in Anhydrous DMSO/DMF Start->Dissolve AddPEG 2. Add m-PEG14-amine (1.2 - 1.5 Molar Excess) Dissolve->AddPEG Mix thoroughly AddBase 3. Add Base (TEA/DIPEA) Target pH 8.0-8.5 equivalent AddPEG->AddBase Catalyze React 4. Incubate (RT, 1-2 Hours, Inert Atmosphere) AddBase->React Nucleophilic Attack Quench 5. Quench Reaction (Add Tris or Glycine if Protein) React->Quench Stop Reaction Purify 6. Purification (HPLC / Dialysis) Quench->Purify Isolate Product

[1]

Detailed Methodology
  • Preparation: Allow the m-PEG14-amine vial to warm to room temperature before opening to prevent condensation. Weigh out the required amount rapidly.

  • Solubilization: Dissolve the NHS-ester payload in anhydrous DMSO or DMF.

    • Expert Insight: Avoid protic solvents (Methanol, Ethanol) as they can react with the NHS ester.[1]

  • Conjugation: Add m-PEG14-amine to the reaction vessel. A molar ratio of 1.2:1 to 1.5:1 (PEG:Payload) is recommended to ensure complete consumption of the valuable payload.[1]

  • Activation: Add a tertiary amine base (TEA or DIPEA) to adjust the basicity.[1] The primary amine on the PEG (

    
    ) must be deprotonated (
    
    
    
    ) to act as a nucleophile.[1]
    • Self-Validating Step: Monitor the reaction by TLC or LC-MS.[1][3] The disappearance of the NHS-ester peak (usually UV active) and the appearance of a higher MW product (+647 Da shift) confirms conjugation.[1]

  • Incubation: Stir at room temperature for 1–2 hours under nitrogen.

  • Purification:

    • For Small Molecules: Dilute with water/acetonitrile and purify via Preparative HPLC.[1]

    • For Proteins: Use size-exclusion chromatography (desalting columns) to remove excess PEG and byproducts.[1]

References

  • BroadPharm. m-PEG14-amine Product Specifications and Properties. Retrieved from [1]

  • PubChem. Polyethylene glycol amine (Generic Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • AxisPharm. Protocol for PEG NHS Reagents.[1] Retrieved from [1]

  • Tocris Bioscience. Conjugation Protocol for Amine Reactive Dyes. Retrieved from

Sources

Exploratory

Precision Engineering with Discrete PEGs: A Technical Guide to m-PEG14-Amine Reactivity

Executive Summary: The Shift to Discrete Precision In the high-stakes landscape of Antibody-Drug Conjugates (ADCs) and PROTAC development, the era of polydisperse polymers is ending. "m-PEG14-amine" is not merely a reage...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Discrete Precision

In the high-stakes landscape of Antibody-Drug Conjugates (ADCs) and PROTAC development, the era of polydisperse polymers is ending. "m-PEG14-amine" is not merely a reagent; it is a defined chemical entity (


 Da) containing exactly 14 ethylene glycol units. Unlike traditional polymeric PEGs that exist as a bell curve of molecular weights, m-PEG14-amine offers single-molecular-weight precision .

This guide dissects the reactivity of the terminal primary amine in m-PEG14-amine. We will explore how to harness its nucleophilicity while navigating the thermodynamic and kinetic pitfalls of bioconjugation, ensuring your linker chemistry is as precise as your drug design.

Molecular Architecture & Physicochemical Properties[1][2]

The "14" Factor

Why 14 units? In rational drug design, the linker length is a critical variable.

  • Hydrodynamic Radius: m-PEG14 provides a spacer length of approximately 50–60 Å (5–6 nm) in extended conformation. This is the "Goldilocks" zone—long enough to impart water solubility and reduce steric clash between payload and carrier, but short enough to avoid the "floppy" entropy penalties that reduce binding affinity in PROTAC ternary complexes.

  • Immunogenicity: High molecular weight PEGs (>20 kDa) can trigger anti-PEG antibody production. Discrete PEGs like PEG14 are generally below the threshold for significant immune surveillance.

The Reactive Center: Primary Amine

The functional handle is a primary amine (


). Its reactivity is governed by its 

, which for a terminal alkyl amine on a PEG chain is typically 9.5 – 10.0 .
  • Implication: At physiological pH (7.4), the amine exists predominantly as the unreactive ammonium cation (

    
    ).
    
  • The Challenge: To react, it must be deprotonated to

    
    . However, raising the pH to deprotonate the amine often accelerates the hydrolysis of the electrophilic partner (e.g., NHS ester).
    

Nucleophilic Reactivity Profile

The success of conjugating m-PEG14-amine depends on managing the Aminolysis vs. Hydrolysis competition.[1]

The NHS Ester Dilemma

When coupling m-PEG14-amine to an NHS-activated carboxylic acid (e.g., on a protein or small molecule), you are racing against water.

  • Aminolysis (Desired): The lone pair on the nitrogen attacks the carbonyl carbon of the NHS ester.

  • Hydrolysis (Competitor): Hydroxyl ions (

    
    ) attack the same carbonyl.
    

Data: Half-life of NHS Esters vs. pH

pH ConditionNHS Ester Half-Life (

)
Amine Reactivity (Nucleophilicity)Verdict
pH 7.0 4–5 hoursLow (

deprotonated)
Reaction too slow; protein aggregation risk.
pH 8.0 ~1 hourModerateOptimal Balance.
pH 8.6 ~10 minutesHighHigh hydrolysis risk; reagent wasted.
Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition during conjugation.

NHS_Reaction_Pathway Amine m-PEG14-NH3+ (Inactive) AmineActive m-PEG14-NH2 (Nucleophile) Amine->AmineActive pH > 7.5 Deprotonation Intermediate Tetrahedral Intermediate AmineActive->Intermediate Nucleophilic Attack NHS Target-NHS Ester (Electrophile) NHS->Intermediate + Amine Waste Hydrolyzed Carboxylate NHS->Waste + H2O (Hydrolysis) Fast at pH > 8.5 Product Stable Amide Conjugate Intermediate->Product - NHS Group

Caption: Kinetic competition between productive aminolysis (blue path) and destructive hydrolysis (red dashed path) depends heavily on pH.

Self-Validating Experimental Protocols

These protocols are designed with built-in checkpoints to ensure reproducibility.

Protocol A: NHS-Ester Conjugation (The Standard)

Application: Attaching m-PEG14-amine to a small molecule or protein with an activated carboxyl group.

  • Buffer Preparation (Critical):

    • Prepare 0.1 M Sodium Bicarbonate buffer, pH 8.3 .

    • Validation Check: Do NOT use Tris or Glycine. These contain primary amines and will scavenge your NHS ester, killing the reaction.

  • Solubilization:

    • Dissolve m-PEG14-amine in the buffer. It is highly water-soluble.[2]

    • Dissolve the NHS-ester target in dry DMSO or DMF (anhydrous).

    • Stoichiometry: If the target is valuable (e.g., a protein), use 5–10 equivalents of m-PEG14-amine. If the PEG is the carrier, use excess target.

  • Reaction:

    • Add the NHS solution to the PEG solution dropwise while vortexing.

    • Final solvent concentration should not exceed 10-20% (v/v) to prevent protein denaturation (if applicable).

    • Incubate for 1–2 hours at Room Temperature or 4 hours at 4°C.

  • Quenching (The "Stop" Button):

    • Add 1 M Tris-HCl (pH 8.0) or Ethanolamine to a final concentration of 50 mM.

    • Why: This reacts with any remaining NHS ester, preventing non-specific modification during purification.

Protocol B: Reductive Amination (The Alternative)

Application: Conjugating m-PEG14-amine to an aldehyde-functionalized biomolecule (e.g., oxidized glycoprotein).

  • Conditioning:

    • Buffer: 0.1 M Sodium Phosphate, pH 6.0 – 7.0 .

    • Note: Unlike NHS coupling, reductive amination works well at slightly acidic/neutral pH because the Schiff base formation is acid-catalyzed.

  • Schiff Base Formation:

    • Mix m-PEG14-amine with the aldehyde target.

  • Reduction:

    • Add Sodium Cyanoborohydride (NaCNBH3) or 2-Picoline Borane (less toxic alternative).[3]

    • Validation Check: Do NOT use Sodium Borohydride (NaBH4) initially, as it is too strong and will reduce the aldehyde to an alcohol before it reacts with the amine.

  • Purification:

    • Dialysis or Size Exclusion Chromatography (SEC) to remove excess PEG and reducing agent.

Troubleshooting & Characterization

How do you know it worked? Since m-PEG14 is discrete, you can use high-resolution mass spectrometry.

ObservationRoot CauseCorrective Action
Low Conjugation Yield Hydrolysis of NHS ester occurred before amine reaction.Lower pH to 7.5; Ensure DMSO/DMF is anhydrous; Increase PEG molar excess.
Precipitation Over-modification changes isoelectric point (pI).Reduce molar ratio of PEG; Check if target protein is stable in the reaction buffer.
"Smear" on SDS-PAGE Polydispersity (Wrong Reagent).Verify you used m-PEG14 (discrete) and not PEG-600 (polymeric).
No Reaction Buffer interference.Check if buffer contains amines (Tris, Glycine, Azide). Switch to HEPES or Phosphate.
Decision Tree for Buffer Selection

Buffer_Selection Start Select Reaction Buffer Q1 Does the buffer contain primary amines? (Tris, Glycine) Start->Q1 Fail1 STOP: Will compete with reaction. Q1->Fail1 Yes Q2 Is the pH > 9.0? Q1->Q2 No Fail2 STOP: Rapid Hydrolysis of NHS ester. Q2->Fail2 Yes Success Safe Buffers: - PBS (pH 7.2-7.5) - HEPES - Bicarbonate (pH 8.0-8.3) Q2->Success No

Caption: Logic flow for selecting a conjugation buffer that preserves reagent integrity.

References

  • BroadPharm. PEGylation and PEGylation Reagents.[2] Retrieved from

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved from

  • Quanta BioDesign. Discrete PEG (dPEG®) Compounds.[4] (Contextual grounding on the difference between discrete and polymeric PEGs).

  • Glen Research. NHS Ester Amine Reaction for Oligonucleotide Labeling.[5] Retrieved from

Sources

Foundational

applications of m-PEG14-amine in bioconjugation chemistry

Technical Whitepaper: Precision Bioconjugation with Monodisperse m-PEG14-Amine Abstract This technical guide details the physicochemical properties, reaction kinetics, and applications of m-PEG14-amine, a discrete polyet...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Precision Bioconjugation with Monodisperse m-PEG14-Amine

Abstract This technical guide details the physicochemical properties, reaction kinetics, and applications of m-PEG14-amine, a discrete polyethylene glycol (dPEG®) derivative. Unlike traditional polydisperse PEGs, m-PEG14-amine offers a single molecular weight defined by exactly 14 ethylene glycol units. This monodispersity eliminates batch-to-batch variability in bioconjugation, making it a critical reagent for Antibody-Drug Conjugates (ADCs), PROTAC linker optimization, and nanoparticle surface engineering.

Chemical Architecture & Physicochemical Properties

m-PEG14-amine (Methyl-PEG14-Amine) is a heterobifunctional crosslinker with a methyl-capped end and a primary amine reactive group.[1]

  • Formula:

    
    [1]
    
  • Molecular Weight: ~647.8 Da (Calculated:

    
    )[1]
    
  • Spacer Length: ~50–55 Å (extended conformation).

  • Polydispersity Index (PDI): 1.00 (Single Molecular Species).[1]

The "Discrete" Advantage

In traditional PEGylation, reagents like "PEG 1kDa" are mixtures of chain lengths (Gaussian distribution). This polydispersity complicates mass spectrometry (MS) analysis and regulatory characterization. m-PEG14-amine is a discrete PEG , meaning every molecule has exactly 14 repeat units.[1]

FeaturePolydisperse PEG (e.g., PEG 1k)Discrete m-PEG14-amine
Molecular Weight Average (Mn), Broad DistributionExact (Single Mass Peak)
Characterization Difficult (Complex MS envelope)Precise (Single MS peak)
Steric Shielding VariableUniform/Reproducible
Regulatory Path Complex (Mixture of species)Streamlined (Defined Chemical Entity)

Core Applications in Bioconjugation

A. Antibody-Drug Conjugates (ADCs)

Hydrophobic payloads (e.g., PBD dimers, maytansinoids) often cause antibody aggregation or fast clearance.[1] Conjugating m-PEG14-amine as a side-chain "mask" increases the hydrophilicity of the payload without sterically hindering the cleavage mechanism.

  • Mechanism: The PEG14 chain forms a hydration shell (the "water cloud") around the hydrophobic drug, preventing non-specific uptake by healthy cells and reducing immunogenicity.

B. PROTAC Linker Optimization

Proteolysis Targeting Chimeras (PROTACs) require a linker of optimal length to span the gap between the E3 ligase and the Target Protein.[2][3][4][5]

  • The "Goldilocks" Zone: While many PROTACs use short linkers (PEG3-5), certain large protein complexes require longer tethers to avoid steric clashes.[1] m-PEG14 provides a long, flexible tether (~50 Å) that allows the formation of a ternary complex when binding sites are deeply buried.

  • Solubility: It dramatically improves the aqueous solubility of the final PROTAC molecule, which is often composed of two hydrophobic ligands.

C. Surface Engineering (Gold Nanoparticles & Quantum Dots)

m-PEG14-amine is ideal for backfilling surfaces.[1] When co-incubated with larger functional ligands (e.g., antibodies), the smaller m-PEG14 molecules fill the interstitial voids.

  • Result: A "brush layer" that prevents non-specific protein adsorption (fouling) while maintaining the hydrodynamic size of the nanoparticle.

Experimental Protocols

Protocol A: Conjugation to Activated Carboxyl Groups (NHS Ester Method)

Target: Conjugating m-PEG14-amine to a biomolecule or small molecule containing an NHS ester.[1]

Reagents:

  • Ligand-NHS Ester (Target molecule)

  • m-PEG14-Amine (dissolved in dry DMSO or DMF at 100 mM)

  • Reaction Buffer: Anhydrous DMF or DMSO (for small molecules) or PBS pH 7.4 (for proteins, though hydrolysis competes).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

Workflow:

  • Stoichiometry: Use a 1.2 to 1.5 molar excess of m-PEG14-amine over the NHS ester to drive the reaction to completion.

  • Reaction:

    • Dissolve the Ligand-NHS ester in anhydrous DMF.

    • Add the m-PEG14-amine solution.

    • Add DIPEA to a final concentration of 1-2 equivalents (relative to amine). Critical: Ensure pH is basic (~8.0-8.5) in the micro-environment to keep the amine unprotonated.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen (to prevent moisture hydrolyzing the NHS ester).

  • Quenching: Add hydroxylamine or dilute acid (if compatible) to quench unreacted NHS esters.[1]

  • Purification:

    • Small Molecules: Reverse-phase HPLC (C18 column). The PEGylated product will shift significantly in retention time.

    • Proteins: Size Exclusion Chromatography (SEC) or Dialysis.[1] Note: m-PEG14 (650 Da) is too small for standard dialysis tubing (usually 3.5k MWCO). Use Sephadex G-10 or HPLC.

Protocol B: Carboxyl Activation via EDC/NHS

Target: Conjugating m-PEG14-amine to a Carboxylic Acid (-COOH).[1]

  • Activation: Dissolve the -COOH containing molecule in MES buffer (pH 5.5-6.0).

  • Add EDC & NHS: Add 10-fold molar excess of EDC and NHS. React for 15 mins.

  • Buffer Exchange (Critical): The amine reaction requires pH > 7.0, but EDC is stable at pH < 6.0. Quickly adjust pH to 7.2–7.5 using concentrated PBS or bicarbonate, or perform a rapid desalting step.[1]

  • Coupling: Immediately add m-PEG14-amine. React for 2 hours at RT.

Visualization of Reaction Mechanisms

Figure 1: NHS-Ester Conjugation Mechanism

The nucleophilic attack of the primary amine on the activated ester.

ReactionMechanism NHS_Ester Ligand-NHS Ester (Activated Carboxyl) Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Nucleophilic Attack (pH 7.5-8.5) PEG_Amine m-PEG14-Amine (Nucleophile) PEG_Amine->Intermediate Product Stable Amide Bond (Conjugate) Intermediate->Product Collapse NHS_Group NHS Leaving Group Intermediate->NHS_Group Release

Caption: Mechanism of amide bond formation between m-PEG14-amine and an NHS-activated ligand.

Figure 2: PROTAC & ADC Workflow

Decision tree for selecting m-PEG14 based on solubility and spacer needs.

ApplicationWorkflow Start Bioconjugation Goal Branch_ADC ADC Development (Hydrophobic Payload) Start->Branch_ADC Branch_PROTAC PROTAC Design (Linker Optimization) Start->Branch_PROTAC ADC_Step1 Payload Aggregation? Branch_ADC->ADC_Step1 PROTAC_Step1 Linker Length Scan Branch_PROTAC->PROTAC_Step1 ADC_Sol Use m-PEG14 as Solubility Shield ADC_Step1->ADC_Sol Yes PROTAC_Short PEG 2-4 (Too Short?) PROTAC_Step1->PROTAC_Short PROTAC_Long m-PEG14 (~50 Angstroms) PROTAC_Short->PROTAC_Long Need longer reach or higher solubility

Caption: Decision matrix for utilizing m-PEG14-amine in drug development pipelines.

Troubleshooting & Expert Tips

  • Purification Pitfalls:

    • Issue: Loss of product during dialysis.

    • Cause: m-PEG14-amine conjugates (MW < 2kDa) pass through standard 3.5k MWCO membranes.[1]

    • Solution: Use benzoylated dialysis tubing (MWCO 500 Da) or, preferably, Preparative HPLC or Size Exclusion Chromatography (Sephadex G-10) .[1]

  • Hygroscopicity:

    • PEG derivatives are hygroscopic.[1][6] Water hydrolyzes NHS esters immediately.[1]

    • Protocol: Always equilibrate the m-PEG14-amine vial to room temperature before opening to prevent condensation.[6] Store under argon/nitrogen at -20°C.

  • Amine Reactivity:

    • Ensure the reaction pH is basic enough (pH 8.0) to deprotonate the amine (

      
      ), making it nucleophilic. However, avoid pH > 9.0 to prevent hydrolysis of the NHS ester before conjugation occurs.
      

References

Sources

Exploratory

Stability Characteristics of Methyl-PEG14-Amine Linkers: A Technical Guide

Executive Summary Methyl-PEG14-amine (mPEG14-NH2) represents a critical class of discrete (monodisperse) polyethylene glycol linkers . Unlike polydisperse PEGs, which exist as a Gaussian distribution of chain lengths, mP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl-PEG14-amine (mPEG14-NH2) represents a critical class of discrete (monodisperse) polyethylene glycol linkers . Unlike polydisperse PEGs, which exist as a Gaussian distribution of chain lengths, mPEG14-NH2 offers a single, defined molecular weight (approx. 677.82 Da). This precision is paramount in the development of Antibody-Drug Conjugates (ADCs) and therapeutic nanoparticles, where regulatory bodies increasingly demand exact structural characterization.

This guide details the stability profile of mPEG14-NH2, focusing on its susceptibility to oxidative degradation, its hydrolytic robustness, and the specific storage protocols required to maintain its integrity for bioconjugation.

Molecular Architecture & Stability Implications[1][2][3]

The stability of mPEG14-NH2 is dictated by its three functional regions. Understanding these regions is the first step in predicting degradation pathways.

RegionStructureStability Characteristic
Cap Methyl ether (

)
High Stability. Chemically inert under physiological conditions. Prevents unwanted cross-reactivity at the distal end.
Backbone PEG14 (

Moderate Stability. Generally robust against hydrolysis but highly susceptible to oxidative degradation (radical chain scission) in the presence of

and light.
Terminus Primary Amine (

)
Reactive. Nucleophilic. Susceptible to oxidation (N-oxides) and carbamate formation upon exposure to atmospheric

.
The "Discrete" Advantage in Stability Monitoring

Because mPEG14-NH2 is monodisperse, degradation is immediately visible in Mass Spectrometry (MS).

  • Polydisperse PEG: Degradation products are hidden under the broad Gaussian envelope.

  • Discrete PEG14: A loss of a single ethylene oxide unit (-44 Da) or oxidation (+16 Da) appears as a distinct new peak, allowing for precise quality control.

Chemical Stability Profile

Oxidative Degradation (The Primary Threat)

The ether backbone of PEG is vulnerable to auto-oxidation. This process is radical-mediated and accelerated by light, heat, and transition metal ions.

Mechanism:

  • Initiation: A radical abstracts a hydrogen atom from the

    
    -carbon relative to the ether oxygen.
    
  • Propagation: Reaction with

    
     forms a hydroperoxide.
    
  • Scission: The hydroperoxide decomposes, leading to chain scission and the release of formates and formaldehyde .[1]

Impact: Formaldehyde generation can crosslink proteins or modify the payload in ADCs, compromising the therapeutic.

Hydrolytic Stability

The ether linkages in mPEG14-NH2 are hydrolytically stable across a wide pH range (pH 2–12). Unlike ester-containing linkers (e.g., PEG-NHS esters), the mPEG14-amine does not spontaneously degrade in aqueous buffers, making it ideal for long-term circulation in vivo, provided the amine conjugation forms a stable bond (e.g., amide or carbamate).

Amine Reactivity & Carbamate Formation

Primary amines are strong nucleophiles. Upon exposure to air, they react reversibly with


 to form carbamates:


  • Consequence: This lowers the effective concentration of free amine available for conjugation, leading to inconsistent reaction yields.

  • Remediation: Purging with inert gas (

    
     or Ar) typically reverses this, but long-term exposure can lead to irreversible salt formation.
    

Visualizing the Degradation Pathway[5]

The following diagram illustrates the oxidative cascade that threatens PEG integrity.

PEG_Oxidation Figure 1: Oxidative Degradation Mechanism of PEG Ether Backbone PEG Intact mPEG14-NH2 (Ether Backbone) Radical C-Centered Radical (-CH*-O-) PEG->Radical H-Abstraction Peroxide Hydroperoxide (-CH(OOH)-O-) Radical->Peroxide + O2 Scission Chain Scission Peroxide->Scission Decomposition Products Aldehydes & Formates (Toxic/Reactive) Scission->Products Degradation Light Light / Heat / O2 Light->Radical

Storage & Handling Protocols

To maintain the stability of mPEG14-amine, a rigorous "Cold & Inert" chain of custody is required.

Protocol: Long-Term Storage
  • Temperature: Store at -20°C or lower (-80°C preferred for >6 months).

  • Atmosphere: Overlay with Argon or Nitrogen before sealing.

  • Container: Amber glass vials (to block UV/visible light) with Teflon-lined caps.

  • Desiccation: Store vials inside a secondary container with active desiccant (silica gel or molecular sieves).

Protocol: Thawing & Usage
  • Equilibration: Allow the vial to warm to room temperature before opening .

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic PEG, accelerating hydrolysis risks for downstream conjugates and altering precise weighing.

  • Aliquot: Do not repeatedly freeze-thaw. Aliquot into single-use fractions upon first receipt.

Quality Control (QC) Testing

Every batch of mPEG14-amine should be validated before critical conjugation steps.

TNBS Assay (Free Amine Quantification)

The Trinitrobenzenesulfonic acid (TNBS) assay detects primary amines.

  • Target: confirm >95% amine content.

  • Procedure: React sample with TNBS in mild alkaline buffer. Measure absorbance at 335–420 nm.

  • Self-Validation: Compare against a standard curve of pure Glycine or a known PEG-amine standard.

LC-MS (Purity & Chain Integrity)
  • Method: ESI-TOF or MALDI-TOF.

  • Pass Criteria:

    • Single dominant peak at

      
       Da (Check specific manufacturer MW).
      
    • Absence of "laddering" (indicates polydispersity or degradation).

    • Absence of +16 Da peaks (indicates oxidation/N-oxide formation).

QC Workflow Diagram

QC_Workflow Figure 2: Quality Control Workflow for mPEG14-Amine Start Thaw mPEG14-NH2 (Room Temp) Visual Visual Inspection (White Solid/Oil?) Start->Visual TNBS TNBS Assay (Amine Content) Visual->TNBS MS LC-MS Analysis (Chain Integrity) Visual->MS Decision Decision Gate TNBS->Decision >95% Reactive? MS->Decision Single Peak? Proceed Proceed to Conjugation Decision->Proceed Pass Discard Discard / Repurify Decision->Discard Fail

Application Context: Why PEG14?

The choice of


 is not arbitrary. It sits in the "Goldilocks" zone for many small molecule and peptide conjugates.
  • Solubility: Sufficient to solubilize hydrophobic payloads (e.g., toxins in ADCs) without the massive hydrodynamic radius of high-MW PEGs (e.g., 20kDa) that hinders tissue penetration.

  • Clearance: Small enough to be renally cleared if the conjugate degrades, avoiding lysosomal storage diseases associated with very large, non-biodegradable polymers.

  • Shielding: Provides adequate "stealth" effect to reduce immunogenicity of the immediate linker-payload connection.

References

  • National Institutes of Health (PMC). Hydrolytic degradation of PEG-based hydrogels. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Benefits of Long-Chain Discrete PEGs: The Case of m-PEG14-amine

Abstract The strategic modification of therapeutic molecules through PEGylation has been a cornerstone of drug development for decades, aimed at improving pharmacological properties.[1][2] The evolution from polydisperse...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic modification of therapeutic molecules through PEGylation has been a cornerstone of drug development for decades, aimed at improving pharmacological properties.[1][2] The evolution from polydisperse, heterogeneous polyethylene glycol (PEG) mixtures to precisely defined, monodisperse or discrete PEG (dPEG®) linkers has marked a paradigm shift in the field.[3][4] This guide provides an in-depth technical analysis of the benefits conferred by long-chain discrete PEGs, using m-PEG14-amine as a representative molecule. We will explore the fundamental advantages of monodispersity, the specific contributions of the linker's length and functional groups, and the profound impact on solubility, pharmacokinetics, and the generation of homogenous bioconjugates, particularly in the context of Antibody-Drug Conjugates (ADCs). A detailed, self-validating experimental protocol for protein conjugation is provided to illustrate the practical application and characterization of these advanced reagents.

The Monodispersity Revolution: From Polydisperse Mixtures to Discrete PEGs

Historically, PEGylation involved the use of polymeric PEGs, which consist of a mixture of different PEG molecules with a distribution of chain lengths and molecular weights.[2][4] This polydispersity results in a heterogeneous final product, posing significant challenges for characterization, manufacturing consistency, and regulatory approval.[1][4]

The advent of discrete PEG (dPEG®) technology represents a significant leap forward. Discrete PEGs are single molecular weight compounds with a precisely defined structure, number of ethylene oxide units, and molecular weight.[3][4][5] This uniformity is critical, as it allows for the production of homogeneous PEGylated drugs, where each molecule is identical.[6][7] This precision is paramount in modern drug development, enabling a clear understanding of structure-activity relationships and ensuring batch-to-batch reproducibility.[7]

FeaturePolydisperse (Polymeric) PEGDiscrete (Monodisperse) PEG
Composition Heterogeneous mixture of different chain lengthsSingle chemical compound with a precise length
Molecular Weight Average value with a distribution (Đ > 1)Defined, exact molecular weight (Đ = 1)[7]
Purity Mixture of different PEG speciesHigh-purity single molecule
Conjugate Product Heterogeneous mixture of conjugatesHomogeneous, well-defined conjugate
Characterization Complex and challenging[1]Straightforward and precise[4]
Regulatory Path More complex due to heterogeneitySimpler due to well-defined structure

Deconstructing m-PEG14-amine: A Long-Chain Discrete Linker

m-PEG14-amine is an exemplary long-chain, monofunctional discrete PEG linker. Its structure is designed for stability, solubility, and specific reactivity.

  • "m" (methoxy): The methoxy group (CH₃O-) at one terminus "caps" the PEG chain, rendering it inert. This ensures that the PEG is monofunctional and prevents unwanted cross-linking reactions during conjugation.

  • "PEG14": This indicates a precise chain of 14 ethylene oxide units. This "long-chain" nature is crucial for imparting the desired physicochemical properties. It provides sufficient length to act as a flexible, hydrophilic spacer.[]

  • "amine": The terminal primary amine (-NH₂) is the reactive functional group. Primary amines are highly versatile nucleophiles that can react with various electrophilic groups, such as activated carboxylic acids (e.g., NHS esters) or aldehydes, to form stable covalent bonds.[9][10][11]

Diagram 1: Chemical Structure of m-PEG14-amine

G cluster_peg Polyethylene Glycol Chain (14 repeats) p1 O p2 CH₂ p3 CH₂ amine -NH₂ p3->amine label_repeats 14 methoxy CH₃O- methoxy->p1

Caption: Structure of m-PEG14-amine with its key components.

Core Benefits in Drug Development

The unique architecture of long-chain discrete PEGs translates into several tangible benefits for therapeutic molecules.

Enhanced Solubility and Stability

A primary challenge in drug development is the poor aqueous solubility of many potent therapeutic agents. The hydrophilic nature of the PEG chain, with its repeating ethylene oxide units, forms a hydration shell by hydrogen bonding with water molecules.[5][12] This dramatically increases the overall solubility of the conjugate, which is particularly beneficial for hydrophobic drugs used in ADCs.[7][13] Furthermore, PEGylation enhances protein stability by maintaining the protein's conformation under various stress conditions, such as temperature or pH changes.[14]

Improved Pharmacokinetics and Reduced Immunogenicity

PEGylation profoundly alters the pharmacokinetic (PK) profile of a biopharmaceutical.[][13]

  • Increased Circulatory Half-Life: The PEG chain increases the hydrodynamic volume of the molecule.[5][15] This larger size reduces the rate of renal clearance, thereby extending the circulation time in the bloodstream.[15]

  • The "Stealth" Effect: The flexible PEG chain creates a "shield" around the therapeutic molecule.[13][16] This shield can mask immunogenic epitopes on the protein or antibody surface, reducing the likelihood of it being recognized and cleared by the immune system.[][13] This leads to lower immunogenicity and improved safety.

Diagram 2: The PEG Shielding Effect

G protein Therapeutic Protein peg1 PEG protein->peg1 peg2 PEG protein->peg2 peg3 PEG protein->peg3 peg4 PEG protein->peg4 peg5 PEG protein->peg5 epitope1 E epitope2 E epitope3 E immune_cell Immune Cell immune_cell->protein Blocked Recognition

Caption: PEG chains create a hydrophilic shield around a protein.

Enabling Homogeneous Antibody-Drug Conjugates (ADCs)

In the field of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical component.[3][] The use of discrete PEG linkers is highly advantageous:

  • Mitigating Hydrophobicity: Highly potent ADC payloads are often hydrophobic. Attaching multiple drug molecules can lead to aggregation and rapid clearance.[7] Hydrophilic PEG linkers counteract this, enabling higher, more effective drug-to-antibody ratios (DARs) without compromising solubility.[7][13]

  • Precise DAR: Because discrete PEGs are single molecules, their use in ADC manufacturing leads to a highly homogeneous product with a specific, defined DAR.[6] This is a critical quality attribute for ensuring consistent efficacy and safety, and it greatly simplifies the analytical characterization required for regulatory submission.[7]

Diagram 3: Workflow for Homogeneous ADC Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Final Product antibody Monoclonal Antibody (mAb) conjugation Bioconjugation Reaction antibody->conjugation linker m-PEG14-Linker (Activated) linker->conjugation payload Cytotoxic Payload payload->conjugation purification Purification (e.g., SEC) conjugation->purification adc Homogeneous ADC purification->adc

Caption: Using discrete PEGs ensures a homogeneous ADC product.

Field-Proven Insights: A Self-Validating Protocol for Protein PEGylation

This section provides a generalized, robust protocol for conjugating an amine-reactive PEG-NHS ester to a protein. This method targets primary amines on lysine residues and the N-terminus. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Objective

To covalently attach a discrete PEG-NHS ester to a model protein and subsequently purify and characterize the resulting conjugate.

Materials
  • Protein: 5-10 mg/mL solution in amine-free buffer (e.g., 1x PBS, pH 7.4).

  • Amine-Reactive PEG: Discrete PEG N-Hydroxysuccinimide (NHS) Ester.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5. Rationale: The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH, where the target amine groups are deprotonated and thus more nucleophilic.[17]

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Rationale: The PEG-NHS ester is often dissolved in a small amount of organic solvent before being added to the aqueous protein solution.[18][19]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5. Rationale: Tris contains a primary amine that will react with and consume any unreacted PEG-NHS ester, effectively stopping the reaction.[17]

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes. Rationale: These methods separate the larger PEGylated protein from smaller, unreacted PEG and quenching buffer components.[18]

Step-by-Step Methodology
  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. Buffers like Tris or glycine will compete with the protein for reaction with the NHS ester and must be removed via dialysis or buffer exchange.[17][18]

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal volume of DMF or DMSO to create a 10-20 mM stock solution. Rationale: The NHS-ester moiety is susceptible to hydrolysis in aqueous solutions, so it should be dissolved just prior to initiating the reaction.[17][18]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS stock solution to achieve a desired molar excess over the protein (typically a 10-20 fold molar excess is a good starting point).

    • While gently stirring the protein solution, add the calculated volume of the PEG-NHS ester solution dropwise. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to avoid protein denaturation.[17]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[17][18]

  • Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Size-Exclusion Chromatography (SEC): Load the quenched reaction mixture onto an SEC column equilibrated with the desired storage buffer. The larger PEGylated protein will elute before the smaller, unreacted components.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO) and dialyze against the storage buffer to remove unreacted PEG and byproducts.[18]

Characterization and Validation

Successful conjugation must be verified through analytical techniques.

  • SDS-PAGE: Compare the PEGylated protein to the unmodified protein. A successful reaction will show a new band with a higher apparent molecular weight, corresponding to the protein-PEG conjugate.

  • HPLC Analysis:

    • Size-Exclusion (SEC-HPLC): Can separate the PEGylated conjugate from the unconjugated protein and free PEG, allowing for quantification of conjugation efficiency.[20][21]

    • Reversed-Phase (RP-HPLC): Can also resolve PEGylated species, often providing higher resolution for different degrees of PEGylation.[21]

  • Mass Spectrometry (MS): Provides definitive confirmation of the covalent modification. ESI-MS or MALDI-TOF can determine the precise mass of the conjugate, confirming the number of PEG molecules attached per protein molecule.[4][22]

Conclusion

Long-chain discrete PEGs, such as m-PEG14-amine and its derivatives, are indispensable tools in modern drug development. Their monodisperse nature overcomes the significant hurdles associated with traditional polydisperse polymers, enabling the creation of homogeneous, well-characterized, and highly reproducible bioconjugates.[6][7] The inherent benefits of enhanced solubility, improved pharmacokinetic profiles, and reduced immunogenicity directly translate to safer and more effective therapeutics.[][13][15] In the rapidly advancing field of Antibody-Drug Conjugates, the ability of discrete PEGs to enable precise control over drug loading and mitigate payload hydrophobicity is a critical factor in designing the next generation of targeted cancer therapies.[7][16] The strategic application of these advanced linkers will continue to be a key driver of innovation for researchers, scientists, and drug development professionals.

References

  • The Advantages of Monodisperse PEG In Drug Development? - PharmiWeb.com. (2021-06-16). Available from: [Link]

  • PEG Linkers And Their Applications In Different Fields - MolecularCloud. (2022-04-27). Available from: [Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC - NIH. (2021-06-20). Available from: [Link]

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Available from: [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Available from: [Link]

  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) - Labinsights. (2025-05-22). Available from: [Link]

  • Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC - NIH. Available from: [Link]

  • Selective Delivery of PEGylated Compounds to Tumor Cells by Anti-PEG Hybrid Antibodies. Available from: [Link]

  • Broadpharm PEG Amine Conjugation Protocol | PDF - Scribd. Available from: [Link]

  • Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Available from: [Link]

  • PEGs and Antibody-drug Conjugates a Versatile Approach. (2018-06-29). Available from: [Link]

  • Protocol for PEG NHS Reagents - AxisPharm. (2024-09-23). Available from: [Link]

  • Amine Reactivity - MSU chemistry. Available from: [Link]

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Available from: [Link]

  • Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC - NIH. Available from: [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH. Available from: [Link]

  • 05.03 General Reactivity of Amines - YouTube. (2019-07-15). Available from: [Link]

  • Prodrugs for Amines - PMC - NIH. Available from: [Link]

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. (2024-04-09). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

standard protocol for conjugating m-PEG14-amine to carboxylic acids

Application Note: Precision PEGylation of Carboxylic Acids using Discrete m-PEG14-Amine Abstract & Introduction This guide details the standard operating procedures (SOPs) for conjugating m-PEG14-amine (Methyl-PEG14-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision PEGylation of Carboxylic Acids using Discrete m-PEG14-Amine

Abstract & Introduction

This guide details the standard operating procedures (SOPs) for conjugating m-PEG14-amine (Methyl-PEG14-Amine) to carboxylic acid-containing targets. Unlike traditional polydisperse PEGs, m-PEG14-amine is a discrete (monodisperse) heterobifunctional linker . It possesses a single, defined molecular weight (


 650-700 Da, depending on the linker arm), eliminating the Gaussian distribution of chain lengths found in conventional polymers.

Why m-PEG14? In drug development, particularly for Antibody-Drug Conjugates (ADCs) and therapeutic peptides, regulatory bodies (FDA/EMA) increasingly favor defined chemical structures over polydisperse mixtures. m-PEG14 provides sufficient length to improve solubility and reduce immunogenicity (the "stealth" effect) without the analytical heterogeneity that complicates CMC (Chemistry, Manufacturing, and Controls) characterization.

Target Audience:

  • Biologics: Conjugation to surface carboxyls (Asp/Glu residues) or C-termini of proteins/antibodies.

  • Small Molecule Synthesis: Derivatization of drug linkers or surface modification.

Chemistry & Mechanism

The conjugation relies on the formation of a stable amide bond between the primary amine of the PEG and a carboxylic acid on the target. This reaction is not spontaneous in standard conditions and requires activation of the carboxyl group.

We present two distinct activation pathways based on solvent compatibility:

  • Aqueous (Proteins/Biomolecules): Carbodiimide (EDC) activation stabilized by Sulfo-NHS.[1]

  • Organic (Small Molecules/Peptides): Uronium/Guanidinium (HATU) activation.

Visualizing the Mechanism

G Carboxyl Target-COOH OAcyl Unstable O-Acylisourea Carboxyl->OAcyl Activation (pH 5.5) EDC EDC (Activator) EDC->OAcyl OAcyl->Carboxyl Hydrolysis (Fast) NHS_Ester Semi-Stable NHS-Ester OAcyl->NHS_Ester Stabilization NHS Sulfo-NHS NHS->NHS_Ester NHS_Ester->Carboxyl Hydrolysis (Slow) Conjugate Target-Amide-PEG14 (Stable) NHS_Ester->Conjugate Coupling (pH 7.4) PEG m-PEG14-NH2 PEG->Conjugate

Figure 1: The Two-Step EDC/Sulfo-NHS coupling pathway.[1] Note the critical role of NHS in preventing rapid hydrolysis of the intermediate.

Critical Pre-Requisites

ParameterSpecificationReason
Reagent State m-PEG14-amine is often a viscous liquid or low-melting solid.Hygroscopic: Weigh quickly under dry gas (N2/Ar) to prevent water absorption, which deactivates NHS esters.
Stoichiometry 5–20 molar excess of PEG (for proteins).Ensures reaction kinetics favor the amine attack over hydrolysis.
pH Control Step 1: pH 5.0–6.0 (Activation)Step 2: pH 7.2–7.5 (Coupling)EDC is most active at acidic pH; Amine nucleophilicity requires neutral/basic pH.
Buffers Avoid: Tris, Glycine, Ammonium.These contain primary amines that will compete with the PEG. Use PBS, MES, or HEPES.

Protocol A: Aqueous Conjugation (Proteins/Antibodies)

Context: Use this for targets soluble in water (Antibodies, Enzymes) where organic solvents cause denaturation.

Materials:

  • Target Protein (1–5 mg/mL in Activation Buffer).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 1X PBS, pH 7.4 (Must be amine-free).

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).[2]

  • Sulfo-NHS (N-hydroxysulfosuccinimide).[1]

  • m-PEG14-amine .

Step-by-Step Procedure:

  • Buffer Exchange: Ensure the protein is in Activation Buffer (MES pH 6.0). Remove any Tris or Glycine via dialysis or desalting columns (e.g., Zeba Spin).

  • Activation (The "Zero-Length" Step):

    • Add EDC (10-fold molar excess over protein carboxyls) and Sulfo-NHS (25-fold molar excess) to the protein solution.

    • Expert Tip: Dissolve EDC immediately before use; it hydrolyzes in seconds in water.

    • Incubate for 15 minutes at Room Temperature (RT).

  • Quench/Desalt (Critical):

    • Remove excess EDC/NHS using a rapid desalting column (e.g., PD-10 or Zeba) equilibrated with Coupling Buffer (PBS pH 7.4) .

    • Why? If you add the amine-PEG while excess EDC is present, the EDC will crosslink the protein's own carboxyls to its own lysines (polymerization).

  • Conjugation:

    • Immediately add m-PEG14-amine to the activated protein.

    • Ratio: Use 20–50 molar excess of PEG relative to the protein.

    • Incubate for 2 hours at RT or Overnight at 4°C.

  • Purification:

    • Remove unreacted m-PEG14 (MW ~650 Da) via centrifugal filtration (Amicon Ultra, 3kDa or 10kDa MWCO). The PEG will pass through; the protein is retained.

Protocol B: Organic Conjugation (Small Molecules/Peptides)

Context: Use for hydrophobic drugs, functionalized surfaces, or synthetic peptides compatible with DMF/DMSO.

Materials:

  • Carboxylic Acid Target.[3][4]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (Diisopropylethylamine).

  • m-PEG14-amine .

Step-by-Step Procedure:

  • Dissolution: Dissolve the Carboxylic Acid target in anhydrous DMF. Concentration: 10–50 mM.

  • Activation:

    • Add HATU (0.95 – 1.0 equivalents relative to Carboxyl).

    • Expert Tip: Do not use excess HATU (>1.0 eq) to avoid guanidinylation of the amine PEG later.

    • Add DIPEA (2.0 equivalents).

    • Stir for 5–10 minutes under Nitrogen. The solution may turn slightly yellow.

  • Coupling:

    • Add m-PEG14-amine (1.0 – 1.2 equivalents).

    • Note: Since m-PEG14 is valuable/expensive, we often use near-stoichiometric amounts in organic synthesis compared to the large excess used in protein chemistry.

    • Add additional DIPEA (1.0 equivalent) to ensure the amine stays deprotonated.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.[3]

  • Work-up:

    • Dilute with water/buffer (if soluble) or perform liquid-liquid extraction (DCM/Water).

    • Purification: Reverse-Phase HPLC (C18 column) using a Water/Acetonitrile gradient (+0.1% TFA).

Experimental Workflow Decision Tree

Workflow Start Start: Carboxylic Acid Target Solubility Is Target Water Soluble? Start->Solubility Aqueous Yes (Protein/Antibody) Solubility->Aqueous Yes Organic No (Small Molecule/Peptide) Solubility->Organic No Buffer_Ex Buffer Exchange to MES pH 6.0 Aqueous->Buffer_Ex Act_Aq Add EDC + Sulfo-NHS (15 mins) Buffer_Ex->Act_Aq Desalt Desalt to PBS pH 7.4 (Remove excess EDC) Act_Aq->Desalt Coup_Aq Add m-PEG14-amine (20x Excess) Desalt->Coup_Aq Purify Purification (Aq: Dialysis / Org: HPLC) Coup_Aq->Purify Solv_Org Dissolve in Anhydrous DMF Organic->Solv_Org Act_Org Add HATU + DIPEA (5 mins) Solv_Org->Act_Org Coup_Org Add m-PEG14-amine (1.1x Excess) Act_Org->Coup_Org Coup_Org->Purify

Figure 2: Decision tree for selecting the optimal conjugation protocol.

Characterization & Troubleshooting

Validation Methods:

  • Mass Spectrometry (LC-MS):

    • Advantage of Discrete PEG:[5] Unlike polydisperse PEG (which shows a "bell curve" blob), m-PEG14-amine yields a single, sharp peak shifted by the exact mass of the PEG chain (

      
       +616 Da + linker mass). This is the gold standard for confirmation.
      
  • TNBS Assay:

    • Use to detect free amines. As the reaction proceeds, the signal for free amines (from the added PEG) should decrease if you are purifying intermediate steps, or use it to quantify amine loading on a surface.

Troubleshooting Table:

IssueProbable CauseSolution
Low Conjugation Yield (Aqueous) Hydrolysis of NHS ester.Increase PEG concentration; Ensure pH is raised to 7.2–7.5 immediately upon adding PEG.
Protein Precipitation Over-crosslinking or isoelectric point issues.Reduce EDC molar excess; Ensure removal of excess EDC before adding PEG.
"Guanidinylation" (+99 Da mass shift) Excess HATU reacting with amine.In Protocol B, ensure HATU is limiting (0.95 eq) relative to the Carboxyl, or pre-activate for longer before adding amine.
Hygroscopic Clumping Moisture contamination.Store m-PEG14 at -20°C. Equilibrate to RT before opening. Handle in a desiccator or glovebox.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Reference Text).
  • Quanta BioDesign. dPEG® (Discrete PEG) Technology and Hydrophilicity. Retrieved from [Link]

Sources

Application

Application Note: Precision Surface Engineering of Gold Nanoparticles with Discrete m-PEG14-Amine

This Application Note is structured to guide researchers through the high-precision surface engineering of Gold Nanoparticles (AuNPs) using discrete m-PEG14-amine . Unlike standard protocols using polydisperse polymers,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-precision surface engineering of Gold Nanoparticles (AuNPs) using discrete m-PEG14-amine . Unlike standard protocols using polydisperse polymers, this guide emphasizes the advantages of discrete PEG (dPEG®) technology for reproducibility in drug delivery and diagnostic applications.

Introduction & Scientific Rationale

In the development of nanomedicines, the "corona" of the nanoparticle dictates its biological fate. Standard polyethylene glycol (PEG) reagents are polydisperse, meaning they contain a mixture of chain lengths (e.g., MW 2000 ± 10%). This dispersity creates an uneven surface topology, leading to variable steric shielding and inconsistent hydrodynamic radii (


).

m-PEG14-amine is a discrete heterobifunctional reagent containing exactly 14 ethylene glycol units. It features a methyl group (inert) at one terminus and a primary amine (reactive) at the other.

Why m-PEG14-Amine?
  • Precise Shielding: The defined chain length (

    
     nm extended) allows for exact calculation of surface coverage and packing density.
    
  • Stealth Properties: The methyl terminus provides a non-fouling "stealth" layer, reducing opsonization and uptake by the Reticuloendothelial System (RES).

  • Anchoring Mechanism: The primary amine (

    
    ) is utilized here to form a robust amide bond  with carboxylated gold surfaces, offering superior stability compared to electrostatic adsorption.
    

Mechanism of Action

The modification relies on the covalent coupling of the amine terminus of the PEG chain to a carboxyl-functionalized AuNP (e.g., Citrate or Lipoic Acid capped) using EDC/NHS carbodiimide chemistry .

Reaction Pathway[1][2][3][4][5][6]
  • Activation: The carboxyl group on the AuNP surface reacts with EDC to form an unstable O-acylisourea intermediate.

  • Stabilization: Sulfo-NHS displaces the EDC intermediate, forming a stable, hydrolysis-resistant amine-reactive ester.

  • Conjugation: The primary amine of m-PEG14-amine attacks the ester, forming a permanent amide bond and releasing Sulfo-NHS.

Visualization: The Covalent Grafting Workflow

G AuNP Carboxyl-AuNP (COOH Surface) Activation Activation (EDC/Sulfo-NHS) AuNP->Activation pH 5.5-6.0 Intermediate Semi-Stable NHS-Ester Activation->Intermediate 15 min Conjugate PEGylated AuNP (Amide Bond) Intermediate->Conjugate + PEG pH 7.2-7.5 PEG m-PEG14-Amine (Nucleophile) PEG->Conjugate Attack

Figure 1: Step-by-step reaction pathway for conjugating m-PEG14-amine to carboxylated gold nanoparticles via EDC/NHS chemistry.

Materials & Equipment

ComponentSpecificationPurpose
Gold Nanoparticles Carboxyl-functionalized (e.g., Lipoic Acid or Citrate capped), 20–50 nmCore substrate.
m-PEG14-Amine Discrete PEG, >95% PuritySurface modification agent.
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HClCarboxyl activator (zero-length crosslinker).
Sulfo-NHS N-hydroxysulfosuccinimideStabilizer for amine coupling efficiency.
Activation Buffer MES Buffer (100 mM, pH 6.0)Optimal pH for EDC activation.
Coupling Buffer PBS (1X, pH 7.4) or Borate BufferOptimal pH for amide bond formation.
Filtration Devices Amicon® Ultra (30k or 50k MWCO)Purification and buffer exchange.

Experimental Protocol

Phase 1: Surface Activation (The Critical Step)

Pre-requisite: Ensure AuNPs are in a buffer free of primary amines (e.g., NO Tris, NO Glycine).

  • Buffer Exchange: Centrifuge 1 mL of Carboxyl-AuNPs (OD 1.0) at appropriate speed (e.g., 8,000 xg for 30 nm NPs) for 10 mins. Remove supernatant and resuspend in MES Activation Buffer (pH 6.0) .

  • Reagent Prep: Immediately before use, dissolve EDC and Sulfo-NHS in MES buffer to a concentration of 10 mg/mL.

  • Activation: Add EDC and Sulfo-NHS to the AuNP suspension.

    • Ratio: Use a 5000:1 molar excess of EDC/NHS relative to AuNPs to ensure saturation of surface carboxyls.

  • Incubation: Mix well and incubate for 15–20 minutes at room temperature with gentle rotation. Do not exceed 30 minutes to prevent hydrolysis.

Phase 2: Conjugation of m-PEG14-Amine
  • Wash (Optional but Recommended): To remove excess EDC (which can crosslink proteins later if present), centrifuge once and resuspend the pellet in PBS Coupling Buffer (pH 7.4) . Note: Perform this quickly to maintain the stability of the NHS-ester.

  • Ligand Addition: Add m-PEG14-amine to the activated AuNPs.

    • Molar Ratio: Aim for a packing density of 5–10 PEG chains per nm² of surface area. For a 20 nm particle, this is roughly 2,000–4,000 PEG molecules per particle.

  • Reaction: Incubate for 2 hours at room temperature or overnight at 4°C with constant rotation.

  • Quenching: Add Hydroxylamine or Glycine (final conc. 10 mM) to quench any remaining active esters. Incubate for 10 minutes.

Phase 3: Purification & Characterization
  • Purification: Centrifuge the conjugate (e.g., 8,000 xg, 15 min) to pellet the AuNPs. Remove the supernatant containing unbound PEG.

  • Wash: Resuspend in storage buffer (e.g., PBS or DI water). Repeat this wash step 2–3 times to ensure full removal of free PEG.

  • Filtration: Pass the final suspension through a 0.22 µm syringe filter to ensure sterility and remove any dust/aggregates.

Data Analysis & Validation

A successful conjugation must be validated using three orthogonal techniques.

Expected Results Table
MetricTechniqueExpected Outcome for m-PEG14-Amine Modified AuNP
Hydrodynamic Size DLS (Dynamic Light Scattering)Increase of 2–4 nm vs. bare particle. (Discrete PEG14 is short; large increases >10 nm suggest aggregation).
Surface Charge Zeta PotentialShift from highly negative (e.g., -40 mV) to near neutral (-5 to -10 mV) , indicating shielding of carboxyls.
Optical Properties UV-Vis SpectroscopySPR Peak Shift: Slight Red-shift (1–3 nm). Absorbance: No broadening of the peak (broadening = aggregation).
Comparison: Discrete vs. Polydisperse PEG

The diagram below illustrates the structural advantage of using discrete PEG14.

D cluster_0 Polydisperse PEG (Standard) cluster_1 Discrete m-PEG14 (High Precision) P1 Variable Chain Lengths (Fuzzy Surface) P2 Inconsistent Steric Shielding P1->P2 D1 Exact Chain Length (n=14) (Uniform Surface) D2 Reproducible Hydrodynamic Radius D1->D2

Figure 2: Structural comparison showing the uniform "brush" layer formed by discrete PEG versus the disordered layer of polydisperse PEG.

Troubleshooting Guide

  • Issue: Aggregation during Activation (Purple/Blue solution)

    • Cause: Loss of electrostatic repulsion when carboxyls are neutralized by EDC.

    • Solution: Ensure adequate surfactant (e.g., 0.01% Tween-20) is present or perform activation in a buffer with lower ionic strength.

  • Issue: No Change in Zeta Potential

    • Cause: Failed coupling; hydrolysis of NHS ester before PEG addition.

    • Solution: Work faster between activation and PEG addition. Ensure buffers are fresh and at correct pH.

  • Issue: Low Yield after Centrifugation

    • Cause: Nanoparticles sticking to tube walls.

    • Solution: Use LoBind® tubes and add a blocking agent (BSA) only after the PEGylation is complete if compatible with downstream use.

References

  • Jazayeri, M. H., et al. (2016). "Various methods of gold nanoparticles (GNPs) conjugation to antibodies." Sensing and Bio-Sensing Research.

  • Thermo Fisher Scientific. "Crosslinking Technical Handbook: Carbodiimide Crosslinker Chemistry."

  • Sperling, R. A., & Parak, W. J. (2010). "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A.

  • Nanocs Inc. "PEGylation of Nanoparticles: Protocols and Applications."

  • BroadPharm. "Discrete PEG Reagents: Advantages over polydisperse PEGs."

Method

Application Note: Surface Engineering of Antibody-Drug Conjugates (ADCs) using m-PEG14-amine

Executive Summary: The Hydrophobicity Challenge In the development of next-generation Antibody-Drug Conjugates (ADCs), a critical failure mode is aggregation . Highly potent payloads (e.g., PBD dimers, maytansinoids) are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobicity Challenge

In the development of next-generation Antibody-Drug Conjugates (ADCs), a critical failure mode is aggregation . Highly potent payloads (e.g., PBD dimers, maytansinoids) are often intrinsically hydrophobic. When conjugated to an antibody, these payloads can destabilize the protein's colloidal structure, leading to precipitation, rapid hepatic clearance, and immunogenicity.

This guide details the strategic application of m-PEG14-amine , a discrete (monodisperse) heterobifunctional polyethylene glycol derivative. Unlike polydisperse PEGs, the discrete "14-mer" length (~600-700 Da) provides a precise "Goldilocks" solution: it is long enough to form a hydration shell that masks hydrophobic payloads, yet short enough to avoid steric hindrance of the antibody's antigen-binding regions (CDRs).

Key Application: This protocol focuses on Carboxyl-to-Amine conjugation , utilizing m-PEG14-amine to modify surface carboxyl residues (Asp/Glu) or C-terminal acids on the antibody. This "surface supercharging" strategy effectively rescues the solubility of hydrophobic ADCs.

Chemical Profile: m-PEG14-amine

Before synthesis, understanding the reagent is critical for stoichiometric calculations.

ParameterSpecification
Chemical Name Methyl-PEG14-Amine (m-PEG14-NH2)
Formula

Molecular Weight ~673.8 Da (Discrete/Single Molecular Weight)
Reactive Group Primary Amine (Nucleophile)
Solubility Highly soluble in water, DMSO, DMF
Hydrodynamic Radius ~2.5 nm (estimated hydration sphere)
Purity Requirement >95% (Strictly monodisperse to ensure reproducible PK)

Strategic Insight: We select discrete PEG14 over polydisperse PEG (e.g., PEG 1kDa) because polydisperse mixtures introduce heterogeneity into the ADC, complicating Mass Spectrometry (MS) characterization and regulatory CMC (Chemistry, Manufacturing, and Controls) filings.

Mechanism of Action

The protocol utilizes a two-step zero-length crosslinking strategy. We activate the antibody's surface carboxyl groups (Aspartate, Glutamate, C-terminus) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS . This creates a semi-stable amine-reactive Sulfo-NHS ester intermediate. The m-PEG14-amine is then added, performing a nucleophilic attack on the ester to form a stable amide bond.

Reaction Pathway Diagram

G Ab Antibody (COOH groups) EDC Activation (EDC/Sulfo-NHS) Ab->EDC pH 5.0-6.0 Inter Semi-Stable NHS-Ester EDC->Inter 15 min PEG Nucleophilic Attack (m-PEG14-NH2) Inter->PEG pH 7.2-7.5 Final PEGylated ADC (Solubility Enhanced) PEG->Final Stable Amide Bond

Figure 1: Reaction pathway for carboxyl-directed PEGylation of antibodies.

Detailed Protocol: Surface PEGylation of ADCs

Safety Note: If your antibody is already conjugated to a cytotoxic payload, all steps must be performed in a biosafety cabinet (BSC) to prevent exposure to the toxin.

Phase 1: Preparation & Activation

Objective: Convert surface carboxyls to amine-reactive NHS esters.

  • Buffer Exchange:

    • Exchange the antibody into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Why? The EDC activation reaction is most efficient at pH 5.0–6.0. Avoid phosphate or amine-containing buffers (Tris, Glycine) at this stage as they interfere with carbodiimide chemistry.[1]

    • Concentration: Adjust Antibody to 2–5 mg/mL.

  • Reagent Preparation:

    • EDC Stock: Dissolve EDC-HCl in water to 10 mg/mL. Prepare immediately before use.[1][2][3]

    • Sulfo-NHS Stock: Dissolve Sulfo-NHS in water to 10 mg/mL.

  • Activation Reaction:

    • Add Sulfo-NHS to the antibody solution (Final conc: 5 mM).

    • Add EDC to the antibody solution (Final conc: 2 mM).

    • Senior Scientist Tip: We use a molar excess of roughly 10-20x EDC/NHS relative to the antibody, but the concentration (mM) is more critical for driving the kinetics.

    • Incubate: 15 minutes at Room Temperature (RT).

Phase 2: Conjugation (PEGylation)

Objective: Covalent attachment of m-PEG14-amine.

  • Quench Activation (Optional but Recommended):

    • If precise control is needed, excess EDC can be removed via a rapid desalting column (Zeba Spin, 7K MWCO) equilibrated with Reaction Buffer (PBS, pH 7.2–7.5). However, for a streamlined "one-pot" method, you can proceed directly if you adjust the pH.

  • pH Adjustment (Critical):

    • The reaction must be brought to pH 7.2–7.5 for the amine reactivity.

    • Add Reaction Buffer or a small volume of 1M Hepes (pH 8.0) to raise the pH.[]

  • m-PEG14-amine Addition:

    • Dissolve m-PEG14-amine in DMSO or dry DMF (Stock: 50 mM).

    • Add the PEG reagent to the activated antibody.

    • Stoichiometry: Target a 20-fold to 50-fold molar excess of PEG over Antibody.

      • Calculation: For 1 mg IgG (~6.6 nmol), add ~130–330 nmol of m-PEG14-amine.

    • Solvent Tolerance: Ensure final DMSO/DMF concentration is <10% (v/v) to prevent protein denaturation.

  • Incubation:

    • Incubate for 2 hours at RT or Overnight at 4°C with gentle mixing.

Phase 3: Purification & Quenching

Objective: Remove excess PEG and regenerate native charge state.

  • Quenching:

    • Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.

    • Mechanism:[][5] Tris contains a primary amine that will deactivate any remaining NHS esters, preventing crosslinking or aggregation.

  • Purification:

    • Method A (Small Scale): Centrifugal Ultrafiltration (Amicon Ultra, 30 kDa MWCO). Wash 3x with storage buffer (e.g., PBS + Histidine).

    • Method B (Scale-up): Size Exclusion Chromatography (SEC) or Dialysis.

    • Note: m-PEG14-amine is small (~670 Da). It clears easily through standard desalting columns.

Quality Control & Analytics

How do you validate that the "invisible" PEG is attached?

TechniqueMetricSuccess Criteria
HIC-HPLC HydrophobicityRetention Time Shift: The PEGylated ADC should elute earlier (less hydrophobic) than the non-PEGylated control. This is the primary proof of functional solubility enhancement.
SEC-HPLC Aggregation% Monomer: Should be >95%. If High Molecular Weight (HMW) species increase, the activation step (EDC) was likely too harsh (crosslinking).
Mass Spec (LC-MS) Degree of LabelingMass Shift: Each attached m-PEG14 adds +656 Da (674 - 18 for water loss). You will see a ladder of peaks corresponding to +1, +2, +3 PEGs.
ELISA/SPR Binding AffinityKD Value: Must remain within 0.5-log of the parental antibody. If binding is lost, you likely over-PEGylated the CDR regions.

Troubleshooting: The Senior Scientist's Notebook

Issue 1: Precipitation during the reaction.

  • Cause: The "Isoelectric Point (pI) Trap." Activating carboxyls removes negative charge, shifting the antibody's pI upwards. If the reaction pH matches the protein's pI, it precipitates.

  • Fix: Keep the activation time short (15 min) and ensure the conjugation buffer pH is at least 0.5 units away from the antibody's pI.

Issue 2: No Mass Shift observed (No Conjugation).

  • Cause: Hydrolysis of the NHS ester.[2][3] The intermediate ester has a half-life of minutes in aqueous buffer.

  • Fix: Work faster between activation and PEG addition. Ensure your m-PEG14-amine is dissolved in anhydrous DMSO immediately before use.

Issue 3: Loss of Antigen Binding.

  • Cause: Modification of carboxyls in the Complementarity Determining Regions (CDRs).

  • Fix: Reduce the molar excess of EDC/NHS. Alternatively, switch to Glycan-directed conjugation (oxidizing Fc glycans to aldehydes and reacting with m-PEG14-amine via reductive amination) to ensure site-specificity away from the binding site.

Strategic Workflow Diagram

Workflow cluster_1 Step 1: Surface Activation cluster_2 Step 2: PEGylation cluster_3 Step 3: Purification start Starting Material: Hydrophobic ADC or Naked Ab act Add EDC / Sulfo-NHS (pH 6.0, 15 min) start->act peg Add m-PEG14-amine (pH 7.4, 2 hrs) act->peg Immediate Transfer purify Desalting / Dialysis (Remove excess PEG) peg->purify qc QC: HIC-HPLC & Mass Spec purify->qc

Figure 2: Operational workflow for surface engineering of ADCs.

References

  • BroadPharm. "Protocol for PEG NHS Ester and Amine Conjugation." BroadPharm Technical Guides.

  • BOC Sciences. "Antibody Conjugation Protocols: A Complete Step-by-Step Guide." BOC Sciences Application Notes.

  • Thermo Fisher Scientific. "Carodiimide Crosslinker Chemistry (EDC/NHS)." Pierce Protein Biology Handbook.

  • Deng, C., et al. "Influence of PEG Chain Length on the Solubility and Pharmacokinetics of Antibody-Drug Conjugates." Bioconjugate Chemistry, 2019. (Contextual grounding on PEG length).
  • Biopharma PEG. "PEG Derivatives for ADC Development." PharmiWeb, 2022.[2]

Sources

Application

functionalizing quantum dots with m-PEG14-amine ligands

Application Note: Precision Surface Passivation of Quantum Dots using Discrete m-PEG14-Amine Abstract & Strategic Overview Functionalizing Quantum Dots (QDs) with m-PEG14-amine is a critical surface engineering strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Surface Passivation of Quantum Dots using Discrete m-PEG14-Amine

Abstract & Strategic Overview

Functionalizing Quantum Dots (QDs) with m-PEG14-amine is a critical surface engineering strategy designed to neutralize surface charge, eliminate non-specific binding (NSB), and enhance colloidal stability in complex biological media.

Unlike polydisperse PEGs, m-PEG14-amine is a discrete polyethylene glycol (dPEG®) with exactly 14 ethylene oxide units. This single-molecular-weight precision eliminates the "smearing" effect seen in traditional PEGylation, allowing for exact control over the Hydrodynamic Radius (


) and electrophoretic mobility.

The primary mechanism described here is Amide Coupling (EDC/NHS chemistry).

  • Target Surface: Carboxyl-functionalized QDs (COOH-QDs).

  • Ligand: m-PEG14-Amine (Methoxy-PEG14-Amine).

  • Outcome: A "Stealth" QD with a methoxy-terminated, hydrophilic shield that resists protein adsorption (opsonization).

Scientific Rationale & Mechanism

Why Discrete m-PEG14?

In drug development and cellular imaging, batch-to-batch consistency is paramount. Traditional PEGs (e.g., PEG-2000) are mixtures of chain lengths (dispersity Ð > 1.05).

  • Polydisperse PEGs: Create a "fuzzy" surface layer with variable steric shielding, leading to inconsistent pharmacokinetics (PK).

  • Discrete m-PEG14: Provides a crystalline-like monolayer. The 14-unit length (~6 Å) is optimized to bury the hydrophobic QD shell without adding excessive bulk that hinders tissue penetration.

Reaction Mechanism: Two-Step Carbodiimide Coupling

We utilize a zero-length crosslinking approach. The amine group (


) of the ligand attacks the EDC-activated carboxyl group (

) on the QD surface to form a stable amide bond.

Critical Insight: The m-PEG14-amine is monofunctional . It has a non-reactive methoxy (


) cap. Therefore, this protocol is for passivation  (capping), not for adding new reactive handles.

ReactionMechanism QD_COOH Carboxyl-QD (Negative Charge) Activation Activation (EDC/Sulfo-NHS) QD_COOH->Activation pH 5.5 (MES) Intermediate Semi-Stable Amine-Reactive Ester Activation->Intermediate O-Acylisourea -> NHS Ester Conjugate Stealth QD (Amide Bond) Intermediate->Conjugate pH 7.4 (PBS) Ligand m-PEG14-Amine (Nucleophile) Ligand->Conjugate Nucleophilic Attack

Figure 1: The two-step conjugation mechanism converts the anionic QD surface into a neutral, steric-shielded surface.

Materials & Reagents

ComponentSpecificationPurpose
Quantum Dots Carboxyl-functionalized (e.g., polymer-coated CdSe/ZnS)Core fluorophore substrate.[1][2]
Ligand m-PEG14-Amine (MW ~680 Da)Passivation agent.
Activator EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carboxyl activator.
Stabilizer Sulfo-NHS (N-hydroxysulfosuccinimide)Increases efficiency/stability of intermediate.[3]
Activation Buffer 50 mM MES, pH 5.5Optimal pH for EDC activity.
Coupling Buffer 1X PBS, pH 7.4 (Amine-free)Optimal pH for amide bond formation.
Quencher 1M Glycine or HydroxylamineTerminates reaction.
Purification Amicon Ultra-0.5 (50k or 100k MWCO)Removes excess ligand/byproducts.

Detailed Protocol

Phase 1: Surface Activation (The "Pulse")

Goal: Convert -COOH groups to reactive Sulfo-NHS esters without causing aggregation.

  • Buffer Exchange: If QDs are in borate or Tris buffer, exchange into 50 mM MES (pH 5.5) using a desalting column or centrifugal filter. Tris contains amines and will compete with the reaction.

  • Prepare Stock Solutions:

    • EDC: 10 mg/mL in dry DMSO or cold MES (Prepare immediately before use).

    • Sulfo-NHS: 10 mg/mL in dry DMSO or cold MES.

  • Activation Mix:

    • Add QDs to a reaction tube (final conc. 1-5 µM).

    • Add EDC (Target: 2000-5000 molar excess per QD).

    • Add Sulfo-NHS (Target: 2000-5000 molar excess per QD).

    • Note on Ratios: QDs have hundreds of surface carboxyls. High excess is required to drive kinetics.

  • Incubation: Incubate for 15-20 minutes at room temperature (RT) with gentle rotation. Do not vortex vigorously.

Phase 2: Conjugation (The "Shielding")

Goal: Covalent attachment of m-PEG14-amine.

  • pH Adjustment: The activated ester is unstable at high pH, but the amine attacks best at pH > 7.

    • Method: Dilute the reaction mixture 1:1 with 2X PBS (pH 7.4) or add a volume of concentrated Bicarbonate buffer to shift pH to ~7.4.

  • Ligand Addition:

    • Immediately add m-PEG14-Amine dissolved in PBS or DMSO.

    • Ratio: Use a 50-100x molar excess relative to the estimated number of surface carboxyl groups (or ~5000x excess relative to the QD molarity) to ensure saturation (dense brush layer).

  • Reaction: Incubate for 2 hours at RT or Overnight at 4°C.

Phase 3: Quenching & Purification

Goal: Remove unreacted reagents to prevent toxicity.

  • Quench: Add 1M Glycine (final conc. 50 mM) and incubate for 15 mins. This caps any remaining reactive esters.

  • Purification (Critical):

    • Transfer reaction to an Amicon Ultra Centrifugal Filter (MWCO 50kDa or 100kDa, depending on QD size).

    • Centrifuge at 4000 x g until volume is reduced by 90%.

    • Refill with PBS (pH 7.[4][5]4) and repeat 3-4 times.

    • Why? This removes the small m-PEG14 ligands, EDC urea byproducts, and NHS.

  • Final Storage: Resuspend in PBS or Borate buffer (pH 8.0) and store at 4°C in the dark.

Quality Control & Characterization

A self-validating protocol requires confirmation of surface modification.

MetricTechniqueExpected Result (Success)
Hydrodynamic Size DLS (Dynamic Light Scattering)Slight increase in diameter (~1-2 nm) due to PEG layer. No large aggregates.
Surface Charge Zeta PotentialShift from highly negative (e.g., -35 mV) to near neutral (-5 to -10 mV).
Stability Salt ChallengeNo aggregation in 1M NaCl (Bare QDs will precipitate).
Optical Properties UV-Vis / FluorescenceRetention of QY (Quantum Yield). No spectral shift.

Troubleshooting Guide

  • Problem: QDs aggregated during activation.

    • Cause: Loss of electrostatic repulsion when -COOH converts to neutral NHS-ester.

    • Fix: Reduce activation time to 10 mins. Ensure sufficient Sulfo-NHS is present (stabilizes the ester). Perform activation in dilute conditions.[6]

  • Problem: Zeta potential did not shift (remains highly negative).

    • Cause: Inefficient coupling. Hydrolysis of EDC occurred before amine addition.

    • Fix: Use fresh EDC. Ensure pH shift to 7.4 happens immediately before adding the ligand. Increase Ligand:QD molar ratio.

References

  • BroadPharm. "Protocol for PEG Acid Reagents and EDC/NHS Coupling." BroadPharm Protocols, 2022. Link

  • Thermo Fisher Scientific. "Instructions for MA(PEG)n and CA(PEG)n Reagents." Pierce Biotechnology, 2020.[6] Link

  • Susumu, K., et al. "Compact Biocompatible Quantum Dots Functionalized for Cellular Imaging." J. Am. Chem. Soc., 129(45), 13987–13996, 2007. Link

  • Xing, Y., et al. "Bioconjugated Quantum Dots for Multiplexed and Quantitative Immunohistochemistry." Nature Protocols, 2(5), 1152–1165, 2007. Link

  • Sperling, R. A., et al. "Biological Application of Quantum Dots: Surface Functionalization and Bioconjugation." Journal of Physics D: Applied Physics, 41, 2008. Link

Sources

Method

solid-phase peptide synthesis (SPPS) using m-PEG14-amine

Application Note: Precision Solid-Phase PEGylation using Discrete m-PEG14-Amine Executive Summary This guide details the integration of m-PEG14-amine (methyl-PEG14-amine) into Solid-Phase Peptide Synthesis (SPPS).[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solid-Phase PEGylation using Discrete m-PEG14-Amine

Executive Summary

This guide details the integration of m-PEG14-amine (methyl-PEG14-amine) into Solid-Phase Peptide Synthesis (SPPS).[1][2][3] Unlike traditional polydisperse PEGs, m-PEG14-amine is a discrete (monodisperse) heterobifunctional reagent with a precise molecular weight (~648 Da).[1][2][3] Its use eliminates the "smear" often seen in mass spectrometry of PEGylated species, simplifying regulatory characterization (CMC) and pharmacokinetic profiling.

Critical Mechanism: Since m-PEG14-amine possesses a primary amine, it cannot be directly coupled to the N-terminus of a peptide (which is also an amine).[1][2][3] This protocol utilizes an on-resin Succinylation Strategy to convert the peptide N-terminus into a reactive carboxylic acid, enabling efficient amide bond formation with the PEG reagent.[3]

Strategic Planning & Chemical Logic

The "Discrete" Advantage

Polydisperse PEGs (e.g., PEG-5kDa) are mixtures of chain lengths.[3][4] This heterogeneity complicates purification and creates broad peaks in HPLC and MS.[1][2][3]

  • m-PEG14-amine: Single molecular entity (

    
    ).[1][2][3]
    
  • Benefit: Sharp analytical peaks; precise definition of impurities; reproducible biological half-life extension.[1][2][3]

The Coupling Strategy (Amine-to-Amine Bridging)

Direct reaction between the peptide N-terminus (amine) and m-PEG14-amine is chemically impossible without a linker.[1][2][3] We employ Succinic Anhydride to generate a carboxy-terminated peptide on-resin.[1][2][3]

Reaction Pathway:

  • Deprotection: Remove Fmoc from N-terminus.[1][2][3]

  • Succinylation: React free amine with Succinic Anhydride (ring opening)

    
     Terminal Carboxylic Acid (
    
    
    
    ).[1][2][3]
  • Activation: Activate

    
     with HATU/DIPEA.[1][2][3]
    
  • PEGylation: Add m-PEG14-amine

    
     Stable Amide Bond.[1][2][3]
    

Visual Workflow (DOT Diagram)

SPPS_PEGylation cluster_0 Phase 1: Peptide Assembly cluster_1 Phase 2: Linker Introduction cluster_2 Phase 3: PEG Coupling cluster_3 Phase 4: Cleavage & QC Resin Resin-Linker Coupling Fmoc-SPPS Cycles Resin->Coupling Deprotect Final Fmoc Removal (20% Piperidine) Coupling->Deprotect Succinylation Succinylation Step (Succinic Anhydride + DIPEA) Deprotect->Succinylation Free Amine Exposed Wash1 DCM/DMF Wash Succinylation->Wash1 Activation In-situ Activation (HATU / DIPEA / DMF) Wash1->Activation PEG_Add Add m-PEG14-amine (1.5 - 2.0 eq) Activation->PEG_Add Coupling_Rxn Reaction: 2-4 Hours (Amide Bond Formation) PEG_Add->Coupling_Rxn Cleavage TFA Cocktail Cleavage Coupling_Rxn->Cleavage Analysis QC: MALDI-TOF / HPLC (Target Mass + 648 Da) Cleavage->Analysis

Caption: Step-by-step workflow for converting a resin-bound peptide amine into a PEGylated species using m-PEG14-amine via a succinyl linker.

Detailed Protocol

Materials Required
  • Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading recommended to reduce steric crowding).[1][2][3]

  • Reagents: Succinic Anhydride, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine).[3]

  • PEG Reagent: m-PEG14-amine (MW ~648 Da).[1][2][3] Note: Ensure storage at -20°C under inert gas.

  • Solvents: DMF (Anhydrous), DCM, NMP.[3]

Step 1: N-Terminal Succinylation (Carboxylation)

Goal: Convert the peptide N-terminal amine (


) into a carboxylic acid (

).[1][2]
  • Swell Resin: Wash the deprotected peptidyl-resin 3x with DMF.[1][2][3]

  • Prepare Solution: Dissolve Succinic Anhydride (10 eq) and DIPEA (10 eq) in minimal DMF.

    • Note: Succinic anhydride reacts rapidly.[1][2][3] Prepare immediately before use.

  • Reaction: Add solution to resin. Shake/vortex at room temperature for 30 minutes .

  • Monitoring: Perform a Kaiser Test (Ninhydrin) .

    • Result: The beads should be colorless (negative for free amines).[1][3] If blue, repeat step 2-3.[1][2][3]

  • Wash: Wash resin 3x DMF, 3x DCM, 3x DMF.

Step 2: Activation and PEG Coupling

Goal: Attach m-PEG14-amine to the newly formed carboxyl group.[1][2][3]

  • Activation: Add HATU (2.0 eq) and DIPEA (4.0 eq) dissolved in DMF to the resin.[1][2][3]

    • Why HATU? HATU is superior to HBTU/HCTU for sterically hindered couplings involving PEG chains.[1][2][3]

  • Pre-activation: Shake for 1–2 minutes (do not exceed 5 mins to avoid racemization/side reactions, though less critical for the linker).

  • PEG Addition: Add m-PEG14-amine (1.5 – 2.0 eq) dissolved in minimal DMF/NMP.[1][2][3]

    • Stoichiometry: Unlike amino acids (used at 5x), PEGs are expensive.[1][2][3] 1.5x is usually sufficient if the concentration is kept high.[2][3]

  • Coupling Time: React for 2 to 4 hours at room temperature.

    • Optional: For very high-loading resins, double couple (repeat steps 1-4 with fresh reagents) or heat to 40°C (microwave assisted: 50°C for 15 mins).

  • Wash: Extensive washing is crucial to remove unreacted PEG.[1][2][3] Wash 5x DMF, 5x DCM.[1][2][3]

Step 3: Cleavage & Isolation[2]
  • Cocktail: Standard TFA/TIS/H2O (95:2.5:2.5).

  • Precipitation: Ether precipitation may be slower due to PEG solubility.[1][2][3]

    • Tip: If the pellet is "oily" (common with PEGs), cool the ether to -80°C or use Hexane/Ether mixes to force precipitation.[3]

Analytical Data & QC

Mass Spectrometry Validation

Because m-PEG14 is discrete, you will not see a Gaussian distribution.[1][2][3] You will see a specific mass shift.[1][2][3]

ParameterValue / Calculation
Mass Shift (PEG) + ~617 Da (PEG chain) + ~100 Da (Succinyl Linker)
Exact Formula Peptide Mass +

(PEG) +

(Succinyl residue) -

Target Mass Peptide MW + ~718 Da (Verify exact structure of PEG end-groups)
Appearance Single Major Peak (M+H)+

Note on Charge States: PEGylation can suppress ionization in ESI-MS.[1][2][3] If signal is low, try MALDI-TOF with CHCA matrix.[1][2][3]

Troubleshooting Decision Tree

Troubleshooting Start QC Check: Mass Spec Analysis Success Correct Mass: Proceed to Purification Start->Success Mass = Target Fail_NoPEG Mass = Peptide + Linker (No PEG attached) Start->Fail_NoPEG Mass Low Fail_NoLinker Mass = Native Peptide (Succinylation Failed) Start->Fail_NoLinker Mass Very Low Action1 1. Check HATU quality 2. Increase Coupling Time 3. Use Microwave (50°C) Fail_NoPEG->Action1 Fix Action2 1. Dry Solvents 2. Repeat Succinylation 3. Check Anhydride Quality Fail_NoLinker->Action2 Fix

Caption: Logical flow for diagnosing synthesis failures based on Mass Spectrometry data.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007).[3] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.[3] Retrieved from [Link][1][5]

  • Veronese, F. M. (2001).[1][2][3] Peptide and protein PEGylation: a review of problems and solutions. Biomaterials, 22(5), 405-417.[1][2][3] Retrieved from [Link]

Sources

Application

Application Note: Precision PEGylation via Reductive Amination using m-PEG14-Amine

Abstract & Introduction This application note details the protocol for conjugating m-PEG14-amine (methyl-PEG14-amine) to aldehyde-functionalized biomolecules and small molecules via reductive amination. Unlike traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for conjugating m-PEG14-amine (methyl-PEG14-amine) to aldehyde-functionalized biomolecules and small molecules via reductive amination.

Unlike traditional polydisperse polyethylene glycols (PEGs), m-PEG14-amine is a discrete PEG (dPEG®) .[1] It has a single, defined molecular weight (


 Da) and a specific chain length (14 ethylene oxide units). This monodispersity eliminates the "smear" seen in mass spectrometry and SDS-PAGE associated with traditional PEGs, allowing for precise analytical characterization and reproducible pharmacokinetic profiles.

Key Applications:

  • Pharmacokinetic Modification: Increasing plasma half-life of peptides/small molecules.

  • Solubility Enhancement: converting hydrophobic drugs into water-soluble formulations.

  • Surface Passivation: Reducing immunogenicity and non-specific binding.

Mechanism of Action

Reductive amination is a two-step reaction where the primary amine of the m-PEG14-amine reacts with an aldehyde (or ketone) on the target molecule to form an unstable imine (Schiff base). This intermediate is selectively reduced to a stable secondary amine bond.

Reaction Pathway

The following diagram illustrates the critical equilibrium between the carbinolamine, the iminium ion, and the final reduced product.

ReductiveAmination Start Target Aldehyde (R-CHO) + m-PEG14-NH2 Carbinol Carbinolamine Intermediate Start->Carbinol Nucleophilic Attack Imine Imine / Iminium Ion (Schiff Base) Carbinol->Imine Dehydration (-H2O) Imine->Carbinol Hydrolysis (Reversible) Product Stable Conjugate (Secondary Amine) Imine->Product Reduction (Hydride Transfer)

Figure 1: Reaction pathway for the conjugation of m-PEG14-amine to an aldehyde. The reduction step (red arrow) is irreversible.

Critical Experimental Parameters

Success depends on balancing the formation of the imine (favored at acidic pH) with the nucleophilicity of the amine (favored at basic pH).

Selection of Reducing Agents

The choice of reducing agent determines the specificity and toxicity of the protocol.

Reducing AgentReactivity ProfileToxicityRecommended Use Case
Sodium Cyanoborohydride (

)
High Specificity. Reduces imines but not aldehydes at pH 6–7.High. Generates HCN gas. Requires fume hood.Protein/Peptide conjugation (Gold Standard).
2-Picoline Borane (pic-BH3)High Specificity. Comparable to

but environmentally greener.
Low. Non-toxic alternative.[2]GMP manufacturing; Green chemistry applications.
Sodium Triacetoxyborohydride (

)
Medium Specificity. Excellent for ketones. Water sensitive.[3]Low. Small molecules in organic solvents (DCM/DCE).[3]
Sodium Borohydride (

)
Low Specificity. Reduces aldehydes rapidly.[4]Low. NOT RECOMMENDED for one-pot reductive amination.
pH Optimization
  • Optimal pH: 6.0 – 7.5.

  • Why? At pH < 5, the amine is protonated (

    
    ) and loses nucleophilicity. At pH > 8, imine formation is slow.
    
  • Buffer Choice: Phosphate (PBS) or MES buffers are ideal. Avoid amine-containing buffers (Tris, Glycine) as they compete with m-PEG14-amine.

Protocol A: Site-Specific Protein PEGylation (N-Glycan Targeting)

This protocol targets aldehyde groups generated on the N-glycans of glycoproteins (e.g., Antibodies, EPO) via mild periodate oxidation.

Materials
  • Target: Glycoprotein (1–5 mg/mL in PBS).

  • PEG: m-PEG14-amine.

  • Oxidant: Sodium meta-periodate (

    
    ).
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) OR 2-Picoline Borane.
    
  • Quench: Glycerol.[5]

  • Cleanup: Zeba™ Spin Desalting Columns (7K MWCO) or Dialysis Cassette.

Step-by-Step Methodology
  • Oxidation of Glycans:

    • Add

      
       to the protein solution to a final concentration of 1–10 mM .
      
    • Incubate for 30 minutes at 4°C in the dark. Note: Keep oxidation mild to prevent damage to sensitive amino acids (Met, Trp).

    • Quench: Add glycerol (final 10% v/v) and incubate for 5 minutes to consume excess periodate.

    • Buffer Exchange: Immediately desalt into Conjugation Buffer (0.1 M Phosphate, pH 6.5 – 7.2) to remove oxidized glycerol byproducts.

  • Conjugation Reaction:

    • Prepare a 50 mM stock of m-PEG14-amine in Conjugation Buffer.

    • Add m-PEG14-amine to the oxidized protein at a 20:1 to 50:1 molar excess .

    • Add the Reducing Agent (

      
       or Picoline Borane) to a final concentration of 20–50 mM .
      
    • Incubation: React for 12–18 hours at room temperature (or 4°C overnight) with gentle agitation.

  • Quenching & Purification:

    • Add Tris-HCl (1 M, pH 7.5) to a final concentration of 50 mM to quench unreacted aldehydes.

    • Purification: Remove excess m-PEG14-amine (

      
       Da) via dialysis (3.5K or 7K MWCO) or Size Exclusion Chromatography (SEC).
      
    • Note: Because m-PEG14 is small, it clears easily through standard dialysis membranes, unlike high MW PEGs.

Protocol B: Small Molecule Derivatization

This protocol is for conjugating m-PEG14-amine to a small molecule aldehyde in organic solvent.

Materials
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Reductant: Sodium Triacetoxyborohydride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[3][4][6]
    
  • Catalyst: Acetic Acid (glacial).

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve the small molecule aldehyde (1.0 equiv) and m-PEG14-amine (1.0 – 1.2 equiv) in anhydrous DCE.

    • Add Glacial Acetic Acid (1.0 – 2.0 equiv) to catalyze imine formation.

    • Stir for 30–60 minutes under Nitrogen/Argon.

  • Reduction:

    • Add

      
       (1.5 – 3.0 equiv) in one portion.
      
    • Stir at room temperature for 2–16 hours . Monitor reaction progress via TLC or LC-MS.

  • Work-up:

    • Quench by adding saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Wash combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      

Analytical Validation

Since m-PEG14-amine is discrete, you can use high-resolution mass spectrometry for validation.

MethodExpected Result
ESI-MS / MALDI-TOF Mass Shift: Look for a precise mass increase of +656 Da (Mass of m-PEG14-amine minus

+ 2H from reduction). Signature: A single sharp peak, not a gaussian distribution.
SDS-PAGE Migration: Protein band shifts upwards. Unlike polydisperse PEG (which creates a smear), m-PEG14 conjugates often appear as distinct "ladder" bands if multiple PEGs are attached.
Analytical Workflow Diagram

AnalysisWorkflow Sample Crude Conjugation Mix Step1 Remove Excess PEG (Dialysis/SEC) Sample->Step1 Split Step1->Split MS Mass Spectrometry (ESI/MALDI) Split->MS PAGE SDS-PAGE / HPLC Split->PAGE Result1 Verify Mass Shift (+656 Da per PEG) MS->Result1 Result2 Verify Homogeneity (No Smearing) PAGE->Result2

Figure 2: Validation workflow for discrete PEG conjugates.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH too high (> 8.0).Adjust buffer to pH 6.0–6.5 to favor imine formation.
Precipitation Protein instability at acidic pH.Use 2-Picoline Borane which tolerates slightly higher pH, or reduce PEG concentration.
No Reaction Old Reducing Agent.

absorbs water and deactivates. Use a fresh bottle or store in a desiccator.
Over-modification Too much oxidant.Reduce

concentration or oxidation time to limit the number of generated aldehydes.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

  • Abdel-Magid, A. F., et al. (1996).[4][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Sato, S., et al. (2004). "One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline Borane." Tetrahedron, 60(36), 7899–7906. [Link]

  • Thermo Fisher Scientific. "Reductive Amination Protocol for Protein Conjugation." Pierce Protein Biology Methods.

  • Quanta BioDesign. "dPEG® Labeling Chemistry." Discrete PEG Technology Overview.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Discrete PEG Conjugates

Topic: Removal of Unreacted m-PEG14-Amine Ticket ID: PEG-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Invisible" Contaminant You are likely here because you have conju...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted m-PEG14-Amine Ticket ID: PEG-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Invisible" Contaminant

You are likely here because you have conjugated m-PEG14-amine (MW ~633-650 Da) to a target molecule, and you need to remove the excess PEG reagent.[1]

The Challenge: Unlike polydisperse PEGs (20 kDa+), m-PEG14-amine is a small molecule .[1]

  • If your product is a protein: The size difference is massive. Separation is easy (Dialysis/SEC).[1]

  • If your product is a small drug/peptide: The size difference is minimal. Separation is difficult (Requires RP-HPLC or Chemical Scavenging).[1]

This guide provides three validated workflows (Tickets) based on your specific product type.

Visual Decision Guide

Before selecting a protocol, identify your "Product Class" using the logic flow below.

purification_logic Start Input: Reaction Mixture (Product + Excess m-PEG14-Amine) DecisionSize What is the size of your Conjugated Product? Start->DecisionSize Large Macromolecule (> 10 kDa) (Antibodies, Proteins) DecisionSize->Large High MW Diff Small Small Molecule / Peptide (< 5 kDa) DecisionSize->Small Low MW Diff Dialysis WORKFLOW A: Dialysis / Desalting (Size-Based) Large->Dialysis Standard Route DecisionScale Scale of Reaction? Small->DecisionScale Scavenger WORKFLOW B: Chemical Scavenging (Solid Phase Extraction) DecisionScale->Scavenger < 100 mg (Rapid) HPLC WORKFLOW C: RP-HPLC (Hydrophobicity) DecisionScale->HPLC > 100 mg (High Purity)

Figure 1: Decision tree for selecting the optimal purification method based on product molecular weight and reaction scale.

Ticket #1: The Macromolecule Route (Proteins/Antibodies)

Method: Size Exclusion / Dialysis Best For: Products >10 kDa (e.g., PEGylated Antibodies, Enzymes).

The Science (Why it works)

m-PEG14-amine has a hydrodynamic radius (


) of approximately 0.8–1.0 nm.[1] A typical IgG antibody is ~5.5 nm. Porous membranes (dialysis) or porous beads (SEC) act as a molecular sieve.[1] The small PEG molecules pass through the pores, while the large protein is retained.
Protocol: Spin Desalting (High Throughput)

Use this for volumes < 4 mL.[1]

  • Column Selection: Use a commercially available Desalting Column (e.g., PD-10 or Zeba™ Spin) with a 7K MWCO (Molecular Weight Cut-Off) .[1]

    • Expert Note: Do not use 40K MWCO columns; while faster, you risk losing smaller protein subunits.[1] 7K is the "Sweet Spot" for m-PEG14 removal.[1]

  • Equilibration: Wash the column 3x with your final storage buffer (e.g., PBS pH 7.4).

  • Loading: Apply the reaction mixture to the center of the resin bed.

    • Critical: Do not overload.[1] If the column capacity is 2.5 mL, load max 2.0 mL to prevent "breakthrough" of the PEG.

  • Elution: Centrifuge at 1000 x g for 2 minutes.

  • Result: The flow-through contains your purified protein.[1] The m-PEG14-amine remains trapped in the column pores.[1]

Protocol: Dialysis (Large Volume)

Use this for volumes > 5 mL.[1]

  • Membrane: Select a 3.5 kDa MWCO dialysis cassette/tubing.[1]

    • Why? m-PEG14 (0.6 kDa) will exit easily.[1] The protein (likely >30 kDa) is safe.[1]

  • Buffer Ratio: Use a volume ratio of 1:200 (Sample : Dialysis Buffer).

  • Procedure:

    • Dialyze for 2 hours at Room Temperature (stirring).

    • Change buffer.[1][2]

    • Dialyze overnight at 4°C.

    • Change buffer one last time (2 hours).

Ticket #2: The Small Molecule Route (Peptides/Drugs)

Method: Chemical Scavenging (Solid Phase) Best For: Products < 5 kDa where dialysis is impossible (yield loss).[1]

The Science (Why it works)

When you cannot separate by size, you must separate by chemistry . The unreacted m-PEG14-amine possesses a primary amine (nucleophile).[1] We introduce a solid resin bead functionalized with an electrophile (e.g., Isocyanate or Aldehyde).[1] The amine attacks the bead and becomes covalently "stuck." You then filter out the beads, leaving your pure product in solution.[3]

scavenger_mechanism Mix Reaction Mix (Product + Excess PEG-NH2) Binding Incubation (PEG-NH2 binds to Resin) Mix->Binding Resin Add Scavenger Resin (Polystyrene-Isocyanate) Resin->Binding Excess Beads Filter Filtration Binding->Filter Final Filtrate: Pure Product Filter->Final Waste Solid Waste: Resin-PEG Complex Filter->Waste

Figure 2: "Catch-and-Remove" workflow using isocyanate scavenger resins.

Protocol: Isocyanate Scavenging
  • Reagent: Polystyrene-Isocyanate (PS-NCO) or Polystyrene-Benzaldehyde (PS-CHO) resin.[1]

    • Loading Capacity: Typically 1.0–1.5 mmol/g.[1]

  • Calculation:

    • Estimate the moles of excess m-PEG14-amine remaining (usually 2-5 equivalents were used).

    • Add 3-5 equivalents of Resin relative to the excess amine.

    • Example: If you have 0.1 mmol excess amine, add 0.3–0.5 mmol capacity of resin.

  • Incubation:

    • Add dry resin directly to the reaction vessel.

    • Agitate (shake/rock) gently for 1–4 hours at Room Temperature.

    • Do not stir with a magnetic bar (this grinds the resin, creating fine dust).

  • Filtration: Pass the mixture through a fritted syringe or filter funnel (0.45 µm).

  • Wash: Rinse the resin cake with a small volume of solvent (DCM or DMF) to recover any product trapped in the bead volume.

Ticket #3: The Analytical Route (High Purity)

Method: Reverse Phase HPLC (RP-HPLC) Best For: GMP production or when >99% purity is required.[1]

The Science (Why it works)

m-PEG14-amine is moderately hydrophilic but contains an ethylene glycol backbone that interacts differently with C18 chains compared to most peptides or drugs.[1]

  • m-PEG14-amine: Elutes early/mid-gradient.[1]

  • Conjugate: Usually elutes later (more hydrophobic due to the combination of drug + PEG).

Protocol: C18 Gradient
  • Column: C18 Peptide or Protein column (300 Å pore size recommended for conjugates).[1]

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

    • B: Acetonitrile + 0.1% TFA.[1]

    • Note: TFA pairs with the amine on the PEG, improving peak shape.

  • Gradient:

    • Start: 5% B.[1]

    • Ramp: 5% to 60% B over 30 minutes.[1]

  • Detection:

    • m-PEG14-amine has weak UV absorbance (only the amide/amine bonds absorb at 210-220 nm).[1]

    • Crucial: If your product has an aromatic ring (UV 280 nm), monitor 280 nm.[1] The PEG impurity will be invisible at 280 nm, but the conjugate will show up.

    • To see the PEG: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if available.[1]

Quality Control: How do I know it's gone?

You cannot publish without validation. Use these assays to confirm the removal of free amines.

AssaySensitivityMechanismPros/Cons
TNBS Assay High (µM range)Reacts with primary amines to form orange chromophore (420 nm).[1]Pro: Very specific to primary amines.[1] Con: Incompatible with Tris buffers.
Ninhydrin ModerateReacts with amines to turn purple (570 nm).[1]Pro: Standard "spot test" on TLC plates. Con: Destructive.
Mass Spec (LC-MS) ExtremeDirect molecular weight detection.[1]Pro: Definitive proof. Con: Requires equipment.[1]

Quick Spot Test (Ninhydrin):

  • Spot 1 µL of purified solution on a TLC plate.

  • Spot 1 µL of the original m-PEG14-amine stock (control).[1]

  • Spray with Ninhydrin reagent and heat.[1]

  • Pass: Control turns purple; Sample remains colorless.

References

  • Biotage. Use of Scavenger Resins in Organic Synthesis: A Guide to Work-up. Biotage Knowledge Base.[1] Available at: [Link][1]

  • Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press, 2013.[1] (Standard field reference for amine-reactive chemistries).

Sources

Optimization

Technical Support Center: Purification of m-PEG14-amine Derivatives

Welcome to the technical support center for the purification of m-PEG14-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of m-PEG14-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with purifying these valuable compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

I. Understanding the Challenge: The Nature of m-PEG14-amine and Its Impurities

Before diving into purification methodologies, it is crucial to understand the physicochemical properties of m-PEG14-amine and the likely impurities you will encounter. The m-PEG14-amine is a monodisperse polyethylene glycol (PEG) derivative with a methoxy cap at one end and a primary amine at the other. Its hydrophilic nature, conferred by the ethylene glycol repeats, dominates its behavior in aqueous and organic solvents.

A common and robust synthesis for m-PEG-amines starts from the corresponding m-PEG-alcohol.[1] This multi-step process typically involves:

  • Mesylation: Conversion of the terminal hydroxyl group to a mesylate, a good leaving group.[1]

  • Azidation: Nucleophilic substitution of the mesylate with an azide.[1]

  • Reduction: Reduction of the azide to the final primary amine.[1]

This synthetic route can introduce several impurities that need to be removed:

  • Unreacted starting material (m-PEG14-OH): A neutral species with similar polarity to the product.

  • Intermediates (m-PEG14-mesylate, m-PEG14-azide): These have different functionalities and polarities compared to the final product.

  • PEG diol: A common impurity in the starting m-PEG raw material, which can lead to the formation of bifunctionalized impurities (e.g., amine-PEG14-amine).

  • Reagents and by-products: Salts (e.g., triethylamine hydrochloride), residual reducing agents, and solvents.[1]

The goal of any purification strategy is to effectively separate the desired m-PEG14-amine from this complex mixture.

II. Purification Strategy Decision Workflow

Choosing the right purification method is critical for achieving high purity and yield. The following workflow provides a general decision-making framework.

Purification_Workflow Start Crude m-PEG14-amine Reaction Mixture Initial_Workup Aqueous Workup / Extraction (to remove salts and water-soluble reagents) Start->Initial_Workup Chromatography_Choice Primary Purification Method Initial_Workup->Chromatography_Choice RPC Reversed-Phase Chromatography (RPC) Chromatography_Choice->RPC Good for removing less polar impurities IEX Ion-Exchange Chromatography (IEX) Chromatography_Choice->IEX Excellent for separating charged vs. neutral species SEC Size-Exclusion Chromatography (SEC) Chromatography_Choice->SEC Separates based on size, good for removing small molecule reagents Final_Purification Final Purification / Polishing RPC->Final_Purification IEX->Final_Purification SEC->Final_Purification Precipitation Precipitation / Crystallization Final_Purification->Precipitation If high purity and crystalline product desired Purity_Analysis Purity Analysis (HPLC, NMR, MS) Final_Purification->Purity_Analysis Directly if sufficient purity Precipitation->Purity_Analysis Final_Product Pure m-PEG14-amine Purity_Analysis->Final_Product

Caption: A general decision workflow for the purification of m-PEG14-amine derivatives.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of m-PEG14-amine derivatives in a question-and-answer format.

FAQs: General Questions

  • Q1: What is the best initial step to clean up my crude reaction mixture?

    • A1: An aqueous workup is an excellent first step. After your reaction, you can dilute the mixture with a suitable organic solvent like dichloromethane (DCM) and wash it sequentially with a mild acid (e.g., 1 M HCl) to remove basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to reduce the water content in the organic layer.[2] This will effectively remove most of the inorganic salts and some of the more polar by-products.

  • Q2: How can I monitor the progress of my purification?

    • A2: Thin-Layer Chromatography (TLC) is a rapid and effective tool for monitoring the separation of your product from impurities during column chromatography.[2] For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3]

  • Q3: What analytical techniques should I use to confirm the purity and identity of my final product?

    • A3: A combination of techniques is recommended for comprehensive characterization.

      • HPLC: To determine the purity of the sample.[3]

      • ¹H NMR Spectroscopy: To confirm the structure of the m-PEG14-amine and to quantify its purity against a known standard.[4][5][6]

      • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.[7][8]

Troubleshooting: Low Yield

  • Q4: I'm experiencing low yield after purification. What are the possible causes and solutions?

    • A4: Low yield can stem from several factors throughout the synthesis and purification process.

      • Incomplete Reactions: If the initial synthesis steps are not driven to completion, you will have a lower theoretical yield of your desired product. Ensure each reaction step is monitored (e.g., by TLC or LC-MS) until the starting material is consumed.

      • Product Loss During Workup: The hydrophilic nature of m-PEG14-amine can lead to its partial partitioning into the aqueous phase during extractions. To minimize this, use a sufficient volume of organic solvent and perform multiple extractions.

      • Improper Chromatographic Conditions: If the mobile phase is too strong, your product may co-elute with impurities. Conversely, if it's too weak, the product may not elute from the column at all. Methodical optimization of your chromatographic method is key.

      • Precipitation Issues: If you are using precipitation as a purification step, ensure you are using an appropriate anti-solvent and that the precipitation is carried out at a suitable temperature to maximize recovery.[9]

      • Product Degradation: Amines can be sensitive to oxidation. Ensure your solvents are degassed and consider working under an inert atmosphere if you suspect degradation.

Troubleshooting: Chromatographic Issues

  • Q5: My peaks are tailing during reversed-phase HPLC analysis. What's causing this and how can I fix it?

    • A5: Peak tailing for amine-containing compounds in reversed-phase chromatography is a common issue, often caused by secondary interactions between the basic amine group and residual acidic silanol groups on the silica-based stationary phase.[10][11]

      • Operate at a Lower pH: By lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid), you can protonate the residual silanol groups, minimizing these unwanted interactions.[11]

      • Use a Highly Deactivated Column: Modern end-capped columns are designed to have minimal residual silanol activity. Using such a column can significantly improve peak shape.[11]

      • Consider Additives: The addition of a small amount of a competing amine, like triethylamine, to the mobile phase can sometimes help to mask the active sites on the stationary phase.

  • Q6: I'm having trouble separating my m-PEG14-amine from the unreacted m-PEG14-OH using reversed-phase chromatography. What should I do?

    • A6: The amine and hydroxyl versions of your PEG are quite polar and may have similar retention times.

      • Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving good separation.[12] Systematically vary the gradient of your organic modifier (e.g., acetonitrile or methanol) in your aqueous mobile phase. A shallower gradient will often provide better resolution.

      • Switch to Ion-Exchange Chromatography (IEX): This is an ideal scenario for IEX. At a pH below the pKa of the amine group, your m-PEG14-amine will be positively charged and will bind to a cation-exchange column, while the neutral m-PEG14-OH will pass through in the void volume.[]

IV. Detailed Experimental Protocols

The following are detailed protocols for common purification techniques, which should be optimized for your specific experimental setup.

Protocol 1: Reversed-Phase Flash Chromatography

This method is effective for removing less polar impurities, such as the mesylate intermediate.

Parameter Recommendation Rationale
Stationary Phase C18-functionalized silica gelProvides hydrophobic interaction for separation.[14]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent and ensures the amine is protonated, improving peak shape.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier to elute the compounds.
Gradient Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute compounds of increasing hydrophobicity. A shallow gradient is often necessary for good resolution.Allows for the separation of compounds with similar polarities.
Detection UV (if impurities are chromophoric) or Evaporative Light Scattering Detector (ELSD) for universal detection.ELSD is particularly useful for PEG compounds that lack a strong chromophore.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Loading: Load the prepared sample onto the column.

  • Elution: Run the gradient elution, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Cation-Exchange Chromatography

This is a highly effective method for separating the positively charged m-PEG14-amine from neutral impurities.

Parameter Recommendation Rationale
Stationary Phase Strong cation-exchange resin (e.g., sulfopropyl-based)Provides a negatively charged surface for the binding of the protonated amine.
Binding Buffer Low ionic strength buffer at a pH at least 1-2 units below the pKa of the amine (e.g., 20 mM MES, pH 6.0)Ensures the amine is positively charged and binds to the resin.
Elution Buffer Binding buffer with a high concentration of salt (e.g., 1 M NaCl)The high salt concentration disrupts the electrostatic interaction between the amine and the resin, causing elution.
Elution Method A linear gradient of increasing salt concentration from the binding buffer to the elution buffer.Allows for the separation of molecules with different charge densities.

Step-by-Step Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with several column volumes of binding buffer.

  • Sample Preparation: Dissolve the crude product in the binding buffer.

  • Sample Loading: Load the sample onto the column. The m-PEG14-amine will bind, while neutral impurities will flow through.

  • Washing: Wash the column with several column volumes of binding buffer to remove all unbound impurities.

  • Elution: Apply a linear salt gradient to elute the bound m-PEG14-amine.

  • Fraction Analysis and Desalting: Analyze fractions for the presence of the product. The salt will need to be removed from the pooled fractions, which can be achieved by dialysis, diafiltration, or reversed-phase chromatography.

Protocol 3: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is useful for removing small molecule impurities.[]

Parameter Recommendation Rationale
Stationary Phase Porous beads with a suitable molecular weight cut-off (e.g., Sephadex G-25)The pores allow for the separation of the larger PEG derivative from smaller molecules.[15]
Mobile Phase An aqueous buffer (e.g., phosphate-buffered saline, PBS)The buffer composition has minimal impact on the separation itself but is important for maintaining the stability of the product.[16]
Flow Rate A low flow rate is generally recommended for better resolution.Allows for sufficient diffusion of smaller molecules into the pores of the beads.

Step-by-Step Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.[16]

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Sample Loading: Apply the sample to the column. The sample volume should be a small percentage of the total column volume for optimal resolution.

  • Elution: Elute with the mobile phase at a constant flow rate. The m-PEG14-amine will elute before the smaller molecule impurities.

  • Fraction Collection: Collect fractions and analyze for the presence of the product.

V. Visualization of a Key Purification Principle

The following diagram illustrates the principle of ion-exchange chromatography for the purification of m-PEG14-amine.

IEX_Principle cluster_0 1. Loading cluster_1 2. Washing cluster_2 3. Elution (High Salt) Resin1 Product1 PEG-NH3+ Product1->Resin1 Impurity1 PEG-OH Resin2 Product2 PEG-NH3+ Product2->Resin2 Impurity2 PEG-OH Impurity2->Resin2 Flows through Resin3 Product3 PEG-NH3+ Product3->Resin3 Elutes Salt Na+ Salt->Resin3

Caption: Principle of cation-exchange chromatography for m-PEG14-amine purification.

VI. Concluding Remarks

The successful purification of m-PEG14-amine derivatives is an achievable goal with a systematic and well-informed approach. By understanding the nature of the target molecule and its potential impurities, selecting the appropriate purification techniques, and methodically troubleshooting any issues that arise, researchers can consistently obtain high-purity material for their downstream applications. This guide provides the foundational knowledge and practical advice to empower you in this endeavor.

References

  • ResearchGate. (2013, April 23). How do I optimise PEG precipitation? Retrieved from [Link]

  • ResearchGate. (n.d.). Ion exchange chromatography methods for PEGylated proteins separation. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Persee. (2025, July 10). Step-by-Step Protocol for Reproducible Size Exclusion Chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, October 31). Detecting impurities in polyethylene glycol 3350. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • CONICET. (n.d.). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. Retrieved from [Link]

  • ResearchGate. (2025, March 12). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. (n.d.). Identification of Polyethylene Glycol Based Surfactants Using LC-MS Data. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Gel Filtration or Size Exclusion Chromatography. Retrieved from [Link]

  • ResearchGate. (2021, November 27). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? Retrieved from [Link]

  • NIST. (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • PubMed. (2004, August 13). Separation of polyethylene glycols and their amino-substituted derivatives by high-performance gel filtration chromatography at low ionic strength with refractive index detection. Retrieved from [Link]

  • ResearchGate. (2016, February 26). Why some antibodies have low yield when purifying, and is there anyway to improve that? Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • NIH. (2021, April 26). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC). Retrieved from [Link]

  • Cytiva. (2017, May 17). Tips for successful ion exchange chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • PMC. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]

  • PubMed. (2016, November 15). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Retrieved from [Link]

  • PubMed. (2018, June 5). Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines. Retrieved from [Link]

  • ResearchGate. (n.d.). Causes and solutions of tailing peaks. Retrieved from [Link]

  • PubMed. (n.d.). Effects of mobile phase composition on the reversed-phase separation of dipeptides and tripeptides with cyclodextrin-bonded-phase columns. Retrieved from [Link]

  • PMC. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance Challenges with m-PEG14-amine Linkers

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address spec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when utilizing m-PEG14-amine linkers, with a particular focus on resolving issues related to steric hindrance. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the success of your conjugation strategies.

Understanding m-PEG14-amine Linkers and the Phenomenon of Steric Hindrance

m-PEG14-amine is a discrete polyethylene glycol (dPEG®) linker, meaning it has a precisely defined chain length of 14 ethylene glycol units. This monodispersity is a significant advantage over traditional, polydisperse PEG linkers, as it ensures batch-to-batch consistency and simplifies the characterization of the final conjugate.[1] The terminal amine group provides a reactive handle for conjugation to various functional groups, most commonly activated carboxylic acids (e.g., NHS esters).[2]

PEG linkers, including m-PEG14-amine, are widely employed in bioconjugation to enhance the solubility and stability of molecules, prolong circulation half-life, and reduce immunogenicity.[] They achieve this by creating a hydrophilic cloud around the conjugated molecule.[4] However, this "shielding" effect can also lead to steric hindrance, a phenomenon where the physical bulk of the PEG chain impedes the approach of reactants or blocks biologically important interaction sites.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of an m-PEG14-amine linker?

An m-PEG14-amine linker is characterized by a methoxy-capped polyethylene glycol chain of exactly 14 units, terminating in a primary amine. Its key features include:

  • Monodispersity: A defined molecular weight and length, which leads to more homogenous conjugates and simplified analytics.[1]

  • Hydrophilicity: The PEG chain enhances the water solubility of hydrophobic molecules, which can prevent aggregation.[7]

  • Biocompatibility: PEG is well-established as a non-toxic and low-immunogenicity polymer for in vivo applications.[]

  • Flexibility: The PEG backbone is flexible, which can be advantageous in some applications, but can also contribute to steric hindrance.[8]

Q2: When is an m-PEG14-amine linker a suitable choice?

An m-PEG14-amine linker is a good choice when you need to:

  • Introduce a hydrophilic spacer to improve the solubility and stability of a bioconjugate, such as an antibody-drug conjugate (ADC) or a PROTAC.[][9]

  • Increase the hydrodynamic radius of a small molecule or peptide to extend its in vivo circulation time.[10]

  • Provide a defined distance between two conjugated molecules to maintain their biological activity.

  • Reduce the immunogenicity of a therapeutic protein or peptide.[7]

Q3: How does the 14-unit PEG chain of m-PEG14-amine contribute to steric hindrance?

The 14-unit PEG chain, while of moderate length, can still exert significant steric hindrance. The flexible chain can adopt multiple conformations in solution, effectively creating a "cloud" that can:

  • Physically block the terminal amine group from accessing a reactive site on a target molecule, thereby reducing conjugation efficiency.[5]

  • Obstruct the binding site of a conjugated antibody or protein, leading to a decrease in its biological activity.[6]

  • Hinder the enzymatic cleavage of a linker in an ADC, which is necessary for drug release at the target site.[11]

Q4: What functional groups can I react with the amine of an m-PEG14-amine linker?

The primary amine of the m-PEG14-amine linker is nucleophilic and can react with a variety of electrophilic functional groups, including:

  • N-Hydroxysuccinimide (NHS) esters: This is a very common and efficient reaction that forms a stable amide bond. The reaction is typically performed at a pH of 7.0-9.0.[2]

  • Isothiocyanates (ITC): This reaction forms a stable thiourea linkage.

  • Aldehydes and Ketones: Through reductive amination, a stable amine linkage is formed.

  • Activated Carboxylic Acids (using EDC, DCC): These coupling agents facilitate the formation of an amide bond.[12]

Q5: How can I assess if steric hindrance from the m-PEG14-amine linker is impacting the biological activity of my conjugate?

To determine if steric hindrance is a factor, you can perform a comparative study:

  • Synthesize conjugates with different linker lengths: Compare the activity of your molecule conjugated with m-PEG14-amine to conjugates with shorter (e.g., m-PEG4-amine) and longer (e.g., m-PEG24-amine) linkers. A significant difference in activity may point to a steric hindrance issue.[10]

  • Vary the conjugation site: If possible, attach the linker to different sites on your biomolecule that are further away from the active or binding site.[6]

  • Perform binding assays: Use techniques like Surface Plasmon Resonance (SPR) or ELISA to quantify the binding affinity of your conjugate to its target. A decrease in affinity compared to the unconjugated molecule is a strong indicator of steric hindrance.[13]

Troubleshooting Guide: Overcoming Common Challenges

This section provides a structured approach to troubleshooting common issues encountered during conjugation reactions with m-PEG14-amine linkers.

Problem 1: Low or No Conjugation Yield

A low yield is one of the most frequent challenges in bioconjugation.

Caption: Troubleshooting workflow for low conjugation yield.

Possible Cause 1a: Steric Hindrance

  • Explanation: The PEG chain may be sterically hindering the reactive amine from approaching the target functional group.

  • Solutions:

    • Increase the molar excess of the m-PEG14-amine linker: A higher concentration of the linker can drive the reaction forward. Start with a 10- to 20-fold molar excess and titrate upwards.[14][15]

    • Increase the reaction time: Allow more time for the reactants to overcome the steric barrier. Monitor the reaction progress over time using a suitable analytical method.[16]

    • Increase the reaction temperature: This can provide the necessary activation energy to overcome steric hindrance. However, be cautious as higher temperatures can lead to degradation of sensitive biomolecules. A common range is room temperature, but it can be increased to 37°C if the protein is stable.[17]

Possible Cause 1b: Inefficient Amine Reactivity

  • Explanation: The primary amine of the linker requires a specific pH range to be sufficiently nucleophilic for reaction with, for example, an NHS ester.

  • Solutions:

    • Optimize the reaction pH: For reactions with NHS esters, the recommended pH is between 7.0 and 9.0. A pH of 8.0-8.5 is often a good starting point to ensure the amine is deprotonated.[]

    • Buffer selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the m-PEG14-amine for the reactive sites. Phosphate-buffered saline (PBS) or borate buffer are good choices.[19]

Possible Cause 1c: Hydrolysis of Reactive Groups

  • Explanation: Reactive functional groups like NHS esters are susceptible to hydrolysis, especially in aqueous buffers.

  • Solutions:

    • Prepare fresh solutions: Dissolve the NHS-ester activated molecule and the m-PEG14-amine linker immediately before use. Do not store them in solution for extended periods.[19]

    • Use anhydrous solvents: When dissolving the reagents, use high-quality, anhydrous solvents like DMSO or DMF to minimize hydrolysis before adding them to the aqueous reaction buffer.[]

Problem 2: Reduced Biological Activity of the Conjugate

A successful conjugation can sometimes lead to a product with diminished or no biological activity.

Possible Cause 2a: Steric Hindrance at the Active Site

  • Explanation: The m-PEG14-amine linker, once conjugated, may physically block the active site or binding interface of the biomolecule.[6]

  • Solutions:

    • Consider a shorter linker: If steric hindrance is suspected, using a shorter PEG linker (e.g., m-PEG4-amine or m-PEG8-amine) may resolve the issue by reducing the size of the "shield".

    • Site-specific conjugation: If you are conjugating to a protein with multiple potential reaction sites (like lysine residues), consider a site-specific conjugation strategy to attach the linker at a position distant from the active site.[6]

    • Cleavable linkers: For applications like ADCs, employing a cleavable linker that releases the payload at the target site can overcome the issue of the PEG chain interfering with the drug's action.[5]

Possible Cause 2b: Conformational Changes in the Biomolecule

  • Explanation: The conjugation process itself or the presence of the PEG chain can induce conformational changes in the biomolecule, leading to a loss of activity.

  • Solutions:

    • Milder reaction conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer period to minimize the risk of denaturation.

    • Characterize the conjugate's structure: Use analytical techniques like circular dichroism (CD) spectroscopy to assess if the secondary structure of the protein has been altered after conjugation.

Experimental Protocols

Protocol 1: General Procedure for Conjugating m-PEG14-amine to an NHS-activated Molecule

This protocol provides a general guideline. The optimal conditions may vary depending on the specific molecules being conjugated.

  • Preparation of Reagents:

    • Equilibrate the m-PEG14-amine and the NHS-activated molecule to room temperature before opening the vials to prevent moisture condensation.[19]

    • Prepare a stock solution of the NHS-activated molecule in anhydrous DMSO or DMF.

    • Prepare a stock solution of m-PEG14-amine in an appropriate buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • In a reaction vessel, add the solution of the molecule to be conjugated.

    • Add the desired molar excess of the m-PEG14-amine solution. A 10-20 fold molar excess is a good starting point.[14]

    • Ensure the final concentration of the organic solvent (from the NHS-activated molecule stock) is below 10% of the total reaction volume.[19]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.[]

  • Quenching the Reaction:

    • Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to react with any unreacted NHS-ester groups.[20]

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess m-PEG14-amine and other small molecules by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF), depending on the scale of the reaction and the properties of the conjugate.[14]

Protocol 2: Characterization of the Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method is applicable if the drug and the antibody have distinct absorbance maxima.[21]

  • Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the drug.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and solving a set of simultaneous equations.

  • The DAR is the molar ratio of the drug to the antibody.

B. Analysis by SDS-PAGE and Size Exclusion Chromatography (SEC)

  • SDS-PAGE: Compare the conjugated protein to the unconjugated protein. A successful conjugation will result in a shift in the molecular weight, which will be visible as a band of higher molecular weight on the gel.

  • SEC-HPLC: This technique separates molecules based on their hydrodynamic radius. The conjugated molecule will have a larger hydrodynamic radius due to the PEG chain and will therefore elute earlier than the unconjugated molecule. This method can also be used to assess the purity of the conjugate and detect any aggregation.[22]

Data Presentation

Table 1: Conceptual Data on the Impact of PEG Linker Length on ADC Properties
LinkerAverage DARIn Vitro Cytotoxicity (IC50)Plasma Stability (% Intact after 7 days)
m-PEG4-amine3.85 nM85%
m-PEG14-amine3.515 nM92%
m-PEG24-amine2.950 nM95%

This table illustrates a common trend where longer PEG chains can slightly decrease the drug-to-antibody ratio (DAR) due to increased steric hindrance during conjugation. While longer PEGs enhance plasma stability, they may also increase the IC50 value (reduce potency) due to steric hindrance at the target cell or during drug release.[10]

Table 2: Recommended Starting Conditions for m-PEG14-amine Conjugation to an NHS-Ester
ParameterRecommended ConditionRationale
pH 7.0 - 9.0 (start at 8.0)Ensures the primary amine is deprotonated and nucleophilic.[]
Temperature Room Temperature (20-25°C)Balances reaction rate with protein stability.[17]
Reaction Time 1 - 4 hoursA good starting point for many reactions; monitor for completion.[16]
Molar Ratio (PEG:Substrate) 10:1 to 20:1A molar excess helps to drive the reaction to completion.[14]
Buffer Amine-free (e.g., PBS, Borate)Avoids competition for the reactive NHS-ester.[19]

Visualizations

Diagram 1: The Concept of Steric Hindrance with a m-PEG14-amine Linker

Caption: Steric hindrance from the m-PEG14-amine linker can shield the protein's binding site.

References

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • Xiong, R., et al. (2021). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. Acta Pharmaceutica Sinica B, 11(8), 2414-2428.
  • Agarwal, P., & Bertozzi, C. R. (2015).
  • Fontana, C., et al. (2021). Structures of the PEG-linkers: the linear PEG linker MAL24PS and the pendant PEG linkers MAP12PS and MAP12NP. Journal of Controlled Release, 338, 545-558.
  • Li, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
  • BroadPharm. (n.d.). Broadpharm PEG Amine Conjugation Protocol.
  • Chandrabatla, V. P. (2025, July 16). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.
  • Scott, J. S., et al. (2017). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 8(10), 1871-1881.
  • Wang, Z., et al. (2013).
  • Christie, R. J., et al. (2021). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates.
  • Tedeschini, T., et al. (2024). Optimization of a pendant-shaped PEGylated linker for antibody-drug conjugates. Journal of Controlled Release, 375, 74-89.
  • Wakankar, A., et al. (2011).
  • Chen, Y., et al. (2017). Drug-to-antibody ratio for complete conjugation. Using the reduced RP-HPLC method as a monitoring tool.
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Grunewald, J., et al. (2017). Optimization of an Enzymatic Antibody-Drug Conjugation Approach Based on Coenzyme A Analogs.
  • Andersson, N. (2015). Optimization of a PEGylation process.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 329-331.
  • Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Molecular Pharmaceutics, 18(7), 2634-2645.
  • De Cuyper, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLoS ONE, 9(10), e109475.
  • Wang, J., & Hunter, A. K. (2020). Perspectives and Characterization on Antibody–Drug Conjugates.
  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Hamad, I., et al. (2010). Analytical methods for physicochemical characterization of antibody drug conjugates. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 393-403.
  • Moghimi, S. M., et al. (2021). PEGylation technology: addressing concerns, moving forward. Journal of Controlled Release, 335, 131-139.
  • Protocols.io. (2025, July 17). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]

  • Kim, H. K., et al. (2020). Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site.
  • Kolodych, S., et al. (2023). Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. PLoS ONE, 18(10), e0293359.
  • Kinstler, O., et al. (2002). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment.
  • Vavia, P. R., et al. (2019).
  • Harris, J. M., & Chess, R. B. (2003). Product development issues for PEGylated proteins. Nature Reviews Drug Discovery, 2(3), 214-221.

Sources

Optimization

Technical Support Center: Optimal Storage and Handling of m-PEG14-amine

Welcome to the technical support guide for m-PEG14-amine. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the best practices for storing and handli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for m-PEG14-amine. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the best practices for storing and handling m-PEG14-amine to prevent oxidative degradation. Adherence to these guidelines is critical for ensuring the reagent's integrity, leading to reproducible and successful experimental outcomes in bioconjugation, drug delivery, and surface modification applications.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of m-PEG14-amine.

Q1: What are the ideal long-term storage conditions for m-PEG14-amine?

For long-term storage (months to years), m-PEG14-amine should be stored at or below -20°C, under a dry, inert atmosphere such as argon or nitrogen, and protected from light.[1][2] Storing the compound in a tightly sealed amber vial inside a desiccator within the freezer is an effective practice.[3]

Q2: Can I store m-PEG14-amine at 4°C?

For short-term storage (days to weeks), 0-4°C is acceptable, provided the product is kept dry and dark.[2] However, for any duration beyond a few weeks, -20°C is strongly recommended to minimize degradation.

Q3: My m-PEG14-amine was shipped at room temperature. Is it still viable?

Yes. Most PEG derivatives, when properly packaged under an inert atmosphere, are stable enough for shipping at ambient temperatures for the duration of a typical transit (a few weeks).[1][2] However, upon receipt, it should be immediately transferred to the recommended long-term storage conditions.

Q4: Do I need a glove box to handle m-PEG14-amine?

While a glove box provides the most secure inert environment, it is not strictly necessary if proper air-sensitive handling techniques are used.[4][5] You can handle the compound on the bench by using techniques such as quickly weighing and aliquoting the solid, followed by purging the container with a stream of dry argon or nitrogen before sealing.

Q5: The powder appears clumpy. What does this indicate?

Clumping is often a sign of moisture absorption. m-PEG14-amine is hygroscopic, and exposure to atmospheric moisture can lead to clumping and hydrolysis, which can affect its reactivity. It is crucial to minimize exposure to air and to store it in a dry environment.[3][6]

Q6: How many times can I freeze and thaw an aliquot of m-PEG14-amine solution?

It is best to avoid repeated freeze-thaw cycles. When preparing solutions (e.g., in anhydrous DMSO or DMF), it is recommended to create single-use aliquots to preserve the integrity of the reagent.[7]

Part 2: In-Depth Technical Guide to Preventing Oxidation

The Chemistry of PEG-Amine Instability

The stability of m-PEG14-amine is primarily threatened by two factors: oxidation and moisture.

  • Oxidation : The polyethylene glycol (PEG) backbone is susceptible to auto-oxidation, a process initiated by atmospheric oxygen. This reaction can be accelerated by exposure to light and trace metal impurities.[1] The primary amine group itself can also undergo oxidation, although the ether linkages of the PEG chain are often the more vulnerable sites. Oxidation can lead to chain cleavage, the formation of aldehydes and carboxylic acids, and a loss of the defined molecular weight, all of which compromise the functionality of the molecule in subsequent conjugation reactions.[8][9]

  • Hygroscopicity (Moisture Absorption) : The hydrophilic nature of the PEG chain makes m-PEG14-amine hygroscopic. Absorbed water can reduce the effectiveness of the amine in reactions that require anhydrous conditions and can promote hydrolysis of other reactive molecules in your experimental system.[3][6]

Root Cause Analysis of m-PEG14-amine Degradation

The following diagram illustrates the primary factors leading to the oxidative degradation of m-PEG14-amine and the resulting experimental failures.

Root_Cause_Analysis cluster_causes Environmental Factors cluster_mechanisms Degradation Mechanisms cluster_consequences Experimental Consequences Oxygen Atmospheric Oxygen Oxidation Oxidation of PEG Chain & Amine Terminus Oxygen->Oxidation Moisture Atmospheric Moisture (H₂O) Hydrolysis Hygroscopic Water Absorption Moisture->Hydrolysis Light Light Exposure (UV/Visible) Light->Oxidation Temp Improper Temperature (> -20°C) Temp->Oxidation Loss Loss of Reactivity Oxidation->Loss Impurity Formation of Impurities Oxidation->Impurity Hydrolysis->Loss Failure Bioconjugation Failure Loss->Failure Impurity->Failure

Caption: Root cause analysis of m-PEG14-amine degradation.

Summary of Recommended Storage Conditions
ParameterConditionRationale
Temperature ≤ -20°C (Long-term) 0-4°C (Short-term)Reduces the rate of chemical degradation and oxidation.[1][2]
Atmosphere Dry Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.[1][10]
Light In the Dark (Amber Vial)Prevents photo-oxidation of the PEG backbone.[1][3]
Container Tightly Sealed, Air-tight VialPrevents ingress of atmospheric oxygen and moisture.[3][6]

Part 3: Troubleshooting Guide

Encountering unexpected results can be frustrating. This guide helps you troubleshoot common issues that may be linked to the quality of your m-PEG14-amine.

Problem: Low or No Yield in Bioconjugation Reaction (e.g., with an NHS-ester)

If you are experiencing poor yields in a reaction where m-PEG14-amine is a key nucleophile, improper storage may be the culprit.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Conjugation Yield CheckStorage Review Storage Conditions: - Temp ≤ -20°C? - Inert Gas Used? - Protected from Light? Start->CheckStorage BadStorage Storage Improper CheckStorage->BadStorage No GoodStorage Storage OK CheckStorage->GoodStorage Yes CheckHandling Review Handling Technique: - Minimized air exposure? - Used anhydrous solvents? - Avoided freeze-thaw? BadHandling Handling Improper CheckHandling->BadHandling No GoodHandling Handling OK CheckHandling->GoodHandling Yes NewAliquot Use a Fresh, Unopened Aliquot of m-PEG14-amine ReRun Re-run Small-Scale Test Reaction NewAliquot->ReRun Success Problem Solved: Old Reagent was Degraded ReRun->Success Yield Improves Failure Problem Persists: Investigate Other Reaction Parameters (pH, stoichiometry, etc.) ReRun->Failure Yield Still Low BadStorage->NewAliquot GoodStorage->CheckHandling BadHandling->NewAliquot GoodHandling->NewAliquot

Caption: Troubleshooting workflow for low bioconjugation yield.

Part 4: Experimental Protocols

Adhering to a strict protocol for handling and aliquoting is the best defense against degradation.

Protocol: Aliquoting and Storing Solid m-PEG14-amine

This protocol describes how to safely aliquot the bulk reagent into smaller, single-use quantities.

Materials:

  • m-PEG14-amine (in original manufacturer's vial)

  • Small, amber glass vials with PTFE-lined screw caps

  • Spatula

  • Analytical balance

  • Source of dry argon or nitrogen gas with tubing

  • Desiccator

Workflow Diagram:

Protocol_Workflow Start Start: Equilibrate Reagent Equilibrate 1. Allow main vial of m-PEG14-amine to warm to room temperature (~30-60 min) in a desiccator. Start->Equilibrate Prepare 2. Prepare and label pre-weighed amber vials for aliquots. Equilibrate->Prepare Weigh 3. Working quickly, open the main vial and dispense the desired amount of powder into each aliquot vial. Prepare->Weigh Purge 4. Immediately purge the headspace of the main vial AND each new aliquot vial with dry Argon/Nitrogen for ~15-30s. Weigh->Purge Seal 5. Tightly seal all vials immediately after purging. Purge->Seal Store 6. Place all vials into a desiccator and store in a freezer at ≤ -20°C. Seal->Store End End: Reagent is Safely Stored Store->End

Caption: Protocol for aliquoting solid m-PEG14-amine.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the main container of m-PEG14-amine to warm to room temperature inside a desiccator. This critical step prevents atmospheric moisture from condensing on the cold powder.

  • Preparation: While the reagent is warming, label the required number of small, amber vials. If precise amounts are needed, pre-weigh these empty vials.

  • Dispensing: Once the main vial is at room temperature, open it and, working as quickly as possible to minimize air exposure, weigh and dispense the solid into the prepared aliquot vials.

  • Inerting: Take the main vial and each new aliquot vial and gently flush the headspace with a stream of dry argon or nitrogen gas. This displaces the air and moisture that entered during handling.[1][10]

  • Sealing: Immediately after purging, tightly seal the caps on all vials. For extra protection, you can wrap the cap-vial interface with parafilm.

  • Storage: Place the newly created aliquots and the main stock vial back into a desiccator and return them to the freezer for storage at -20°C or below.[1][2]

References

  • JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ABS Impex. (2025, February 19). 3 Simple Ways to Keep Your Products Moisture-Free During Long Storage. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. [Link]

  • U.S. Department of Energy. (2021, August 13). Safeguarding Amines from Oxidation by Enabling Technologies. [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. [Link]

  • Defense Technical Information Center. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. [Link]

  • Google Patents. US9545473B2 - Packaging system for oxygen-sensitive drugs.
  • Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137240723, Peg-amine hydrochloride. [Link]

  • National Institutes of Health. (2008). Oxidation of Amines by Flavoproteins. [Link]

  • G-Biosciences. Instructions for the use of (PEG)n-Amine Reagents. [Link]

  • Royal Society of Chemistry. (2015). Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase. [Link]

  • PLOS One. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. [Link]

  • YouTube. (2025, August 31). Amines-Part 8-Chemical Properties 2-Oxidation. [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]

Sources

Troubleshooting

Technical Support Center: High-Resolution Purification of m-PEG14 Conjugates

Topic: Separating mono-PEGylated vs. multi-PEGylated species using m-PEG14-amine Document ID: TS-PEG-014 Last Updated: 2025-05-21 The Physics of Separation (Introduction) You are working with m-PEG14-amine , a discrete P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separating mono-PEGylated vs. multi-PEGylated species using m-PEG14-amine Document ID: TS-PEG-014 Last Updated: 2025-05-21

The Physics of Separation (Introduction)

You are working with m-PEG14-amine , a discrete PEG (dPEG®) with a precise molecular weight of ~630 Da. Unlike traditional polydisperse PEGs (e.g., 20 kDa), m-PEG14 does not significantly alter the hydrodynamic radius of proteins (>15 kDa).

The Core Challenge: Standard Size Exclusion Chromatography (SEC) will not work for separating mono- vs. multi-PEGylated proteins in this context. The resolution required to distinguish a 50 kDa protein from a 50.6 kDa (mono) or 51.2 kDa (di) species is beyond the capability of Superdex 200 or similar columns.

The Solution: You must rely on Surface Charge Modification (IEX) or Hydrophobicity Shifts (HIC) .

  • m-PEG14-amine typically targets Carboxyl groups (via EDC activation) or Aldehydes (via reductive amination).

  • Conjugation to Carboxyls (Asp/Glu): Removes a negative charge, making the protein more basic (pI increases).

  • Conjugation to Aldehydes: Modifies surface hydrophobicity but maintains a positive charge (secondary amine formed).

Diagnostic Workflow (Method Selection)

Before starting, determine your separation strategy based on your target molecule's size and the conjugation chemistry used.

PEG_Separation_Workflow Start Start: Define Conjugate TargetSize Target Molecule Size? Start->TargetSize SmallPeptide Peptide (< 5 kDa) TargetSize->SmallPeptide < 5kDa Protein Protein (> 10 kDa) TargetSize->Protein > 10kDa SEC_Method Method: High-Res SEC (Superdex Peptide) SmallPeptide->SEC_Method Mass shift significant Chemistry Conjugation Chemistry? Protein->Chemistry Carboxyl Carboxyl Coupling (EDC/NHS) Chemistry->Carboxyl Asp/Glu modified Aldehyde Aldehyde Coupling (Reductive Amination) Chemistry->Aldehyde N-term/Glycan modified IEX_Method Method: High-Res IEX (CEX or AEX) Carboxyl->IEX_Method Charge Change (-1 per PEG) Aldehyde->IEX_Method If pKa shifts significantly HIC_Method Method: HIC (Butyl/Phenyl) Aldehyde->HIC_Method Hydrophobicity Change

Figure 1: Decision matrix for selecting the optimal chromatographic method based on target size and conjugation chemistry.

Troubleshooting Guide: Why is my separation failing?

SymptomProbable CauseTechnical ExplanationCorrective Action
Peaks Co-elute (SEC) Mass ratio too low m-PEG14 adds ~0.6 kDa. On a 50 kDa protein, this is a 1.2% mass increase. SEC resolution requires >10-15% size difference.Stop using SEC. Switch to High-Resolution Ion Exchange (IEX).
No Binding to CEX Wrong pH or Resin If you conjugated m-PEG14-amine to a Carboxyl group, you removed negative charges. The protein is now more basic.Increase pH slightly or switch to a stronger Cation Exchanger (SP/S). Ensure buffer pH is < pI of the Mono-PEG species.
Smear instead of Bands Polydispersity (Unlikely) m-PEG14 is discrete. Smearing usually indicates positional isomers .Use a shallower gradient (e.g., 0.5% B/min) to resolve isomers where PEG is attached to different surface residues.
Precipitation Isoelectric Point Shift Converting carboxyls to amides shifts the pI up. You may be operating exactly at the new pI of the multi-PEGylated species.Move buffer pH at least 1.0 unit away from the theoretical pI of the conjugate.

Optimization Protocol: High-Resolution IEX

This protocol assumes Carboxyl-targeting (e.g., Protein-COOH + m-PEG14-NH2 via EDC), which is the most common reason to use an amine-PEG.

  • Mechanism: Each PEG attached consumes one Carboxyl group (COO⁻ → CONH-PEG).

  • Net Charge Effect: The protein becomes more positive (less acidic) by +1 charge unit per PEG.

  • Elution Order (Cation Exchange - CEX): Native (Least Positive) → Mono-PEG → Multi-PEG (Most Positive).

Step-by-Step Methodology

1. Buffer Preparation:

  • Buffer A (Binding): 20 mM Sodium Phosphate or MES, pH 6.0 (Adjust based on protein pI; typically 1 unit below pI).

  • Buffer B (Elution): Buffer A + 1.0 M NaCl.

2. Column Selection:

  • Use a high-resolution strong cation exchanger (e.g., Source 15S, Mono S, or SP Sepharose HP). Do not use large-particle "Fast Flow" resins for this separation.

3. Gradient Design (The Critical Step): Standard 0-100% gradients will fail. You need a segmented shallow gradient .

  • Step 1: Load sample.

  • Step 2: Wash with 5% B to remove unreacted PEG (m-PEG14-amine is uncharged/positive and may flow through or elute early depending on pH).

  • Step 3: Rapid ramp to 10-20% B (Just before protein elution).

  • Step 4: Shallow Gradient: 0.25% to 0.5% increase in B per column volume (CV).

    • Example: 20% B to 40% B over 40-60 CV.

4. Fraction Analysis:

  • Collect small fractions (0.5 CV).

  • Analyze via SDS-PAGE (Coomassie or Silver Stain) or Mass Spec. Note: m-PEG14 is small, so SDS-PAGE shifts will be subtle. Look for "band broadening" or slight upward shifts.

Visualizing the Separation Logic

IEX_Elution_Profile cluster_column Cation Exchange (CEX) Column cluster_elution Elution Order (Increasing Salt) Native Native (COOH) E_Native 1st: Native (Most Acidic) Native->E_Native Elutes Low Salt Mono Mono-PEG (CONH-PEG) E_Mono 2nd: Mono-PEG (+1 Net Charge) Mono->E_Mono Elutes Med Salt Di Di-PEG (2x CONH-PEG) E_Di 3rd: Di-PEG (+2 Net Charge) Di->E_Di Elutes High Salt

Figure 2: Theoretical elution order on Cation Exchange resin when m-PEG14-amine is conjugated to carboxyl groups. The loss of negative charge increases retention.

Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase Chromatography (RPC) for this separation? A: Yes, but with caution. m-PEG14 is moderately hydrophobic compared to charged residues. However, RPC often denatures proteins. If your protein is robust (e.g., insulin, peptides, some mAbs), RPC on a C4 or C8 column is excellent for resolving m-PEG14 species. The PEGylated species typically elute later than the native protein due to the alkyl chain of the PEG.

Q: I used m-PEG14-amine with EDC, but I see no shift on SDS-PAGE. A: m-PEG14 is ~600 Da. On a 50 kDa protein, this shift is negligible on a standard Tris-Glycine gel.

  • Fix: Use MALDI-TOF or ESI-MS for validation.

  • Alternative: Use a high-percentage Tris-Tricine gel (peptide gel) if your target is small (<20 kDa).

Q: How do I calculate the degree of labeling (DOL) without Mass Spec? A: For m-PEG14-amine, it is difficult. Traditional iodine staining works for large PEGs but is poor for short oligomers.

  • Method: Use a TNBS assay (if conjugating to carboxyls, this won't work).

  • Better Method: Use Cation Exchange HPLC (analytical scale). Integrate the peak areas of Native vs. Mono vs. Di. The ratio of peak areas is your most accurate DOL measurement without MS.

Q: My protein has 15 Carboxyl groups. How do I target just one? A: This is a chemical stoichiometry problem.

  • Lower the equivalents of m-PEG14-amine (try 0.8 eq to 1.2 eq relative to protein).

  • Perform the reaction at a lower pH (e.g., pH 4.5 - 5.0) where only the most accessible carboxyls are activated by EDC.

References

  • Fee, C. J., & Van Alstine, J. M. (2006).[1] PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science, 61(3), 924-939. Link

  • GE Healthcare (Cytiva). (2020). Ion Exchange Chromatography: Principles and Methods. Handbook. Link

  • Yoshimoto, N., & Yamamoto, S. (2012). Separation of PEGylated proteins by surface charge-based chromatography. Biotechnology Journal.[1] Link

  • BroadPharm. (2024). PEGylation Protocols and Reagent Selection. Link

  • Thermo Fisher Scientific. (2023). Overview of PEGylation and Separation Strategies. Link

Sources

Optimization

Technical Support Center: Navigating the Hygroscopic Challenges of m-PEG14-amine

Welcome to the dedicated support center for m-PEG14-amine. As a researcher, scientist, or drug development professional, you understand that the success of your experiments often hinges on the precise handling of your re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for m-PEG14-amine. As a researcher, scientist, or drug development professional, you understand that the success of your experiments often hinges on the precise handling of your reagents. m-PEG14-amine, a valuable tool in bioconjugation, PEGylation, and nanoparticle surface modification, presents a common yet manageable challenge: hygroscopicity. This guide provides in-depth, experience-driven answers to the most pressing questions and troubleshooting scenarios you may encounter. Our goal is to empower you with the knowledge to not just handle m-PEG14-amine, but to do so with confidence and scientific rigor.

The Science of Hygroscopicity: Why m-PEG14-amine Requires Special Care

m-PEG14-amine's tendency to readily absorb moisture from the atmosphere is rooted in its chemical structure. The polyethylene glycol (PEG) backbone is hydrophilic, and the terminal amine group can form hydrogen bonds with water molecules. This inherent property can lead to a cascade of experimental challenges, from inaccurate measurements to compromised reactivity and stability.[1][2] Failure to mitigate moisture absorption can introduce variability into your experiments, impacting reproducibility and the validity of your results.[3]

Frequently Asked Questions (FAQs)

Q1: I just received my vial of m-PEG14-amine. How should I store it for optimal stability?

Proper storage is your first line of defense against moisture contamination. For both long-term and short-term storage, all PEG derivatives should be kept under an inert atmosphere, such as Nitrogen or Argon, and protected from light.[4]

Storage ConditionRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)PEGs are sensitive to oxidation.[4] An inert atmosphere displaces oxygen and moisture, preserving the integrity of the molecule.
Temperature ≤ -15°CLow temperatures slow down potential degradation pathways. For amine-containing compounds, storage below 30°C is generally recommended to maintain stability.[5]
Light In the dark (e.g., amber vial, in a box)PEG derivatives can be light-sensitive.[4] Protection from light prevents photo-degradation.
Container Tightly sealed, airtight vialPrevents the ingress of atmospheric moisture.[1][2]
Q2: My m-PEG14-amine appears clumpy/oily. Is it still usable?

The clumpy or oily appearance is a strong indicator of moisture absorption. While the reagent may still be usable depending on your application's tolerance for water, it is crucial to acknowledge that the concentration of the active compound is no longer what is stated on the label. The absorbed water will have increased the total mass. For applications requiring precise stoichiometry, it is highly recommended to use a fresh, unopened vial or to dry the material under high vacuum.[6] However, be aware that removing lattice water can be challenging.[7]

Q3: How does water contamination impact my downstream applications, such as bioconjugation?

Water can interfere with your experiments in several ways:

  • Inaccurate Concentration: As mentioned, the weighed mass will not be the true mass of the m-PEG14-amine, leading to incorrect molar ratios in your reaction.

  • Reaction Kinetics: The presence of water can alter the polarity of the reaction medium, potentially affecting reaction rates.

  • Hydrolysis: For reactions involving moisture-sensitive functional groups (e.g., NHS esters that you might be reacting your amine with), the presence of water can lead to hydrolysis of your other reagents, reducing conjugation efficiency.

  • Degradation: Over time, moisture can contribute to the degradation of the PEG chain, especially in the presence of catalysts like trace metals.[8] This can lead to the formation of impurities such as formaldehyde and formic acid, which can cause unwanted side reactions with the amine group.[8]

Troubleshooting Guide

Scenario 1: Inconsistent results in my PEGylation reaction.

Potential Cause: Inaccurate quantification of m-PEG14-amine due to moisture absorption.

Solution: The "Weighing by Difference" Technique

This method is essential for accurately dispensing hygroscopic reagents. Instead of weighing the compound directly onto a weigh boat, you measure the weight of the vial before and after dispensing the powder.

dot

Caption: Workflow for the "Weighing by Difference" technique. Experimental Protocol: Weighing by Difference

  • Acclimatize: Allow the sealed vial of m-PEG14-amine to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Initial Weighing: Place the entire sealed vial on the analytical balance and record the mass (Mass 1).

  • Dispense: In a controlled environment (ideally a glovebox or under a stream of inert gas), quickly open the vial and transfer an approximate amount of the powder to your reaction vessel.

  • Final Weighing: Immediately re-seal the vial and weigh it again (Mass 2).

  • Calculate: The exact mass of the dispensed m-PEG14-amine is Mass 1 - Mass 2. Use this value for your concentration calculations.[9]

Scenario 2: My m-PEG14-amine is difficult to handle and becomes sticky immediately upon exposure to air.

Potential Cause: High laboratory humidity.

Solution: Controlled Environment Handling

For highly sensitive applications, handling m-PEG14-amine in an uncontrolled environment is a significant source of error.

dot

HandlingEnvironment cluster_options Handling Environments cluster_recommendation Recommendation Glovebox Glovebox Recommendation Glovebox is the gold standard for highly sensitive experiments. A dessicator can be used for temporary storage during weighing. An inert gas stream is a less ideal but viable alternative. Dessicator Dessicator Chamber Low humidity Static environment InertGas Inert Gas Stream Localized dry atmosphere Requires careful setup

Caption: Comparison of controlled handling environments. Best Practices for Controlled Handling:

  • Glovebox: This is the ideal solution. A glovebox provides an inert atmosphere with very low humidity, allowing you to handle and weigh the m-PEG14-amine without moisture uptake.[7]

  • Dessicator: If a glovebox is unavailable, you can place your balance inside a desiccator. While this doesn't provide an inert atmosphere, it will significantly lower the humidity in the immediate vicinity of your weighing operation.

  • Inert Gas Blanket: As a minimal measure, you can direct a gentle stream of dry nitrogen or argon over your workspace during the weighing process to create a localized dry environment.

Scenario 3: I need to make a stock solution, but I'm concerned about the accuracy and stability.

Potential Cause: The hygroscopic nature of m-PEG14-amine makes it challenging to prepare an accurate stock solution and repeated opening of the stock solution container can introduce moisture.

Solution: Aliquoting Strategy

Instead of repeatedly using a large stock solution, it is best practice to prepare single-use aliquots.

Experimental Protocol: Preparing and Storing Aliquots

  • Choose an Anhydrous Solvent: Select a high-quality anhydrous solvent that is compatible with your downstream application. The water content of the solvent should be as low as possible.

  • Prepare in Bulk (Under Controlled Conditions): In a controlled environment (see Scenario 2), dissolve a precisely weighed amount of m-PEG14-amine in the anhydrous solvent to create your primary stock solution. To minimize weighing errors, consider using the entire contents of a new vial.[7]

  • Aliquot: Immediately dispense the stock solution into smaller, single-use vials.

  • Inert Gas Overlay: Before sealing each aliquot, flush the headspace with dry nitrogen or argon.

  • Store Properly: Store the sealed aliquots under the recommended conditions (≤ -15°C, protected from light).

dot

AliquotingWorkflow start Start: New Vial of m-PEG14-amine weigh Weigh Entire Vial Contents (in Glovebox/Dry Environment) start->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Dispense into Single-Use Vials dissolve->aliquot flush Flush Headspace with Inert Gas aliquot->flush store Store at ≤ -15°C in the Dark flush->store end End: Ready-to-Use Aliquots store->end

Caption: Recommended workflow for preparing stock solution aliquots.

Advanced Topic: Water Content Determination

For the most rigorous applications where the exact water content must be known, Karl Fischer titration is the gold standard method for quantifying water in a sample.[10] This technique can be used to determine the precise amount of water absorbed by your m-PEG14-amine, allowing you to correct your concentration calculations accordingly.

By implementing these handling strategies and understanding the science behind them, you can mitigate the challenges posed by the hygroscopic nature of m-PEG14-amine, leading to more reliable and reproducible experimental outcomes.

References

  • Hygroscopic: What it Means, What You Need to Know . CORECHEM Inc. Available at: [Link]

  • Di Meo, C., et al. (2017). Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media . MDPI. Available at: [Link]

  • Process for drying hygroscopic materials. Google Patents.
  • Amine Storage Conditions: Essential Guidelines for Safety . diplomata comercial. Available at: [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? . Reddit. Available at: [Link]

  • Weighing by Difference . YouTube. Available at: [Link]

  • Moisture protection for hygroscopic materials during transport . Absortech. Available at: [Link]

  • PEG Storage and Handling Conditions . JenKem Technology. (2022-06-01). Available at: [Link]

  • Lim, S. L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals . PMC. Available at: [Link]

  • How do you handle hygroscopic solutes in the lab? . TutorChase. Available at: [Link]

  • Schönfeld, B., et al. (2000). The Interaction of Poly(ethylene glycol) with Water Studied by 1H and 2H NMR Relaxation Time Measurements . ACS Publications. Available at: [Link]

  • How To: Store Reagents . University of Rochester Department of Chemistry. Available at: [Link]

  • Knop, K., et al. (2010). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery . PMC. Available at: [Link]

  • Skok, K., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State . MDPI. Available at: [Link]

  • Powder Weighing Procedure . Weizmann Institute of Science Safety Unit. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group - University of Pittsburgh. (2014-02-22). Available at: [Link]

  • Detection method for polyethylene glycol content. Google Patents.
  • Amine pegylation methods for the preparation of site-specific protein conjugates. Google Patents.
  • Weighing Hazardous Powders in the Laboratory . University of California, Berkeley Environment, Health & Safety. Available at: [Link]

  • SAFETY DATA SHEET MCP AMINE 4 . Greenbook.net. Available at: [Link]

  • Tsvetkova, A., et al. (2023). PEG-Lipids: Quantitative Study of Unimers and Aggregates Thereof by the Methods of Molecular Hydrodynamics . ACS Publications. Available at: [Link]

  • Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders . Pharmaguideline. Available at: [Link]

  • Working with Chemicals . Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

  • D'Angelo, G., et al. (2020). Hydration Study of PEG/Water Mixtures by Quasi Elastic Light Scattering, Acoustic and Rheological Measurements . ResearchGate. Available at: [Link]

  • How Effective is PEGylation as a Stability Enhancement Method? . NHSJS. (2023-09-13). Available at: [Link]

  • Eliassi, A., et al. (1998). Measurement of Activity of Water in Aqueous Poly(ethylene glycol) Solutions (Effect of Excess Volume on the Flory-Huggins -Parameter) . ResearchGate. Available at: [Link]

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying . AZoM. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of m-PEG14-amine and m-PEG24-amine Solubility: A Guide for Researchers and Drug Development Professionals

In the landscape of advanced drug delivery and bioconjugation, polyethylene glycol (PEG) linkers are indispensable tools for enhancing the therapeutic potential of novel drug candidates. The process of PEGylation, the co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced drug delivery and bioconjugation, polyethylene glycol (PEG) linkers are indispensable tools for enhancing the therapeutic potential of novel drug candidates. The process of PEGylation, the covalent attachment of PEG chains to molecules, is a well-established strategy to improve the solubility, stability, and pharmacokinetic profiles of proteins, peptides, and small molecule drugs. Among the diverse array of PEGylation reagents, methoxy-terminated PEG amines (m-PEG-amines) are particularly valuable due to their single reactive amine group, which allows for precise, controlled conjugation.

The choice of PEG chain length is a critical parameter that can significantly impact the physicochemical properties of the resulting conjugate. This guide provides an in-depth comparative analysis of the solubility of two commonly employed m-PEG-amine linkers: m-PEG14-amine and m-PEG24-amine. Understanding the nuances of their solubility is paramount for researchers, scientists, and drug development professionals to make informed decisions in the design and formulation of next-generation therapeutics.

The Decisive Role of PEG Chain Length in Solubility

The solubility of a molecule is a complex interplay of its intrinsic properties and its interactions with the solvent. For m-PEG-amines, the dominant factor governing their solubility is the polyethylene glycol chain. The repeating ethylene glycol units (-CH₂CH₂O-) are highly hydrophilic due to the ether oxygen atoms, which can form hydrogen bonds with water molecules. This inherent hydrophilicity is the primary reason why PEGylation is a powerful technique to increase the aqueous solubility of hydrophobic drugs.[1][2]

As the length of the PEG chain increases, the number of these hydrophilic ether linkages also increases. This generally leads to a greater capacity for hydrogen bonding with water, thereby enhancing aqueous solubility.[1] Consequently, it is anticipated that m-PEG24-amine, with its longer PEG chain, will exhibit greater or at least comparable aqueous solubility compared to m-PEG14-amine.

In organic solvents, the solubility of m-PEG-amines is also influenced by the PEG chain. While the terminal amine group contributes to polarity, the overall character of the molecule is largely dictated by the PEG backbone. PEGs are known to be soluble in a range of polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[3] The longer PEG chain of m-PEG24-amine provides more sites for interaction with these solvent molecules, which can lead to enhanced solubility in these media as well.

Comparative Solubility Profile: m-PEG14-amine vs. m-PEG24-amine

Propertym-PEG14-aminem-PEG24-amineReference(s)
Molecular Formula C₃₁H₆₅NO₁₅ (Estimated)C₄₉H₁₀₁NO₂₄[4][5]
Molecular Weight ~700 g/mol (Estimated)~1088.3 g/mol [4][5]
Water SolubleSoluble, with a tendency for higher solubility[1][6][7]
DMSO SolubleSoluble (>150 mg/mL for similar short-chain PEGs)[8][9]
DMF SolubleSoluble[3][9]
Ethanol SolubleSoluble[3][10]
Dichloromethane (DCM) SolubleSoluble[1][9]

Note: The solubility values are based on data from similar m-PEG-amine products and general trends observed for PEGylated compounds. For critical applications, experimental verification is strongly recommended.

The trend suggests that both m-PEG14-amine and m-PEG24-amine are highly versatile linkers with excellent solubility in a broad range of solvents, from highly polar protic solvents like water and ethanol to polar aprotic solvents like DMSO and DMF, and even chlorinated solvents like DCM. The longer PEG chain of m-PEG24-amine is expected to confer a slight to moderate advantage in terms of overall solubility, particularly in aqueous media.[1][6]

Causality of Solubility: A Deeper Dive

The enhanced solubility imparted by a longer PEG chain can be attributed to several factors:

  • Increased Hydrophilicity: As mentioned, a greater number of ether oxygens in the m-PEG24-amine backbone leads to more extensive hydrogen bonding with water molecules, effectively creating a hydration shell around the molecule that facilitates its dissolution.

  • Steric Hindrance: The flexible and dynamic nature of the PEG chain can create steric hindrance that prevents the aggregation of conjugated molecules, which is often a cause of poor solubility. The longer chain of m-PEG24-amine provides a more substantial steric barrier.

  • Entropic Effects: The high conformational flexibility of the PEG chain in solution contributes to a favorable entropy of mixing, further promoting solubility.

Caption: Relationship between PEG chain length and solubility.

Experimental Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

To obtain precise and reliable solubility data for m-PEG-amines, the shake-flask method is the gold standard for determining thermodynamic solubility. This method involves allowing a supersaturated solution to reach equilibrium, after which the concentration of the dissolved solute is measured.

Materials:

  • m-PEG14-amine or m-PEG24-amine

  • Selected solvents (e.g., deionized water, DMSO, DMF, ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or a quantitative analytical technique.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the m-PEG-amine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is advisable to filter the supernatant through a 0.22 µm syringe filter.

    • Quantitatively dilute the supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved m-PEG-amine.

  • Data Interpretation:

    • The measured concentration of the dissolved m-PEG-amine in the supernatant represents its thermodynamic solubility in the tested solvent at the specified temperature.

Caption: Workflow for the shake-flask solubility determination.

Conclusion

Both m-PEG14-amine and m-PEG24-amine are highly soluble linkers that are well-suited for a wide range of bioconjugation and drug delivery applications. The choice between these two reagents will depend on the specific requirements of the application, including the desired length of the spacer arm and the overall hydrodynamic radius of the final conjugate. Based on the fundamental principles of polymer chemistry and available data, m-PEG24-amine, with its longer polyethylene glycol chain, is expected to offer enhanced solubility, particularly in aqueous environments. For applications where maximizing aqueous solubility is a primary concern, m-PEG24-amine may be the more advantageous choice. However, for many applications, the excellent solubility of m-PEG14-amine will be more than sufficient. It is always recommended to perform experimental solubility studies under the specific conditions of your formulation to ensure optimal performance.

References

  • Nanocs. (n.d.). Methoxypolyethylene Glycol Amine, mPEG Amine CH3O-(CH2CH2O)n-CH2CH2-NH2. Retrieved from [Link]

  • Creative PEGWorks. (n.d.). General Technical Information – Creative PEGWorks® Linear PEG Products. Retrieved from [Link]

  • Shochem. (2025, November 11). What are the solubility characteristics of different PEG derivatives? Retrieved from [Link]

  • Tahereh, M., et al. (2018). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. International Journal of Nanomedicine, 13, 5849–5861.
  • A. Akgul, Y., & A. Akgul, E. (2006). Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. Journal of Applied Polymer Science, 102(6), 5569-5578.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). Methyl-PEG24-Amine. Retrieved from [Link]

  • AxisPharm. (n.d.). m-PEG24-amine, CAS 32130-27-1. Retrieved from [Link]

  • ResearchGate. (2019, March 21). Can anybody help me to dissolve a chemical? Retrieved from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • Lee, H. Y., et al. (2012). PEG-Mediated Synthesis of Highly Dispersive Multifunctional Superparamagnetic Nanoparticles: Their Physicochemical Properties and Function In Vivo. PLoS ONE, 7(4), e35336.
  • Chen, H., et al. (2008). Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures. Analytical Chemistry, 80(21), 8167–8174.
  • ResearchGate. (n.d.). Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... Retrieved from [Link]

  • AxisPharm. (n.d.). Amine PEG, PEG Amine, PEG-NH2, ADC Linkers. Retrieved from [Link]

  • PubChem. (n.d.). m-PEG12-amine. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

Sources

Comparative

Comprehensive Guide: Mass Spectrometry Characterization of m-PEG14-Amine Purity

Topic: Mass Spectrometry Characterization of m-PEG14-Amine Purity Content Type: Publish Comparison Guide [1] Executive Summary In the precise world of bioconjugation—specifically for Antibody-Drug Conjugates (ADCs) and P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Characterization of m-PEG14-Amine Purity Content Type: Publish Comparison Guide

[1]

Executive Summary

In the precise world of bioconjugation—specifically for Antibody-Drug Conjugates (ADCs) and PROTACs—the purity of the linker determines the homogeneity of the final drug product. m-PEG14-amine is a discrete (monodisperse) polyethylene glycol linker.[1] Unlike traditional polydisperse PEGs, which exist as a Gaussian distribution of chain lengths, m-PEG14-amine is a single molecular species with a defined molecular weight.[1][2]

This guide objectively compares the characterization of m-PEG14-amine against polydisperse alternatives using Mass Spectrometry (MS).[1] We demonstrate why LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) is the gold standard for validating purity, superior to MALDI-TOF and NMR for detecting trace oligomeric impurities.[1]

Technical Background: The Monodispersity Advantage

Polydisperse PEGs (e.g., PEG 600) introduce heterogeneity into biotherapeutics, complicating purification and regulatory approval. Discrete PEGs like m-PEG14-amine eliminate this variable.[1] However, confirming "single-species" purity requires an analytical method capable of resolving


 ethylene glycol units (

44 Da).[1]
Key Product Specifications (m-PEG14-Amine)
  • Chemical Formula:

    
     (Based on standard methyl-capped PEG amine structure).[1]
    
  • Target Exact Mass (

    
    ):  ~648.4 Da (Calculated).
    
  • Critical Impurities:

    • Truncated Oligomers:

      
       (
      
      
      
      Da) or
      
      
      (
      
      
      Da).[1]
    • Hydroxyl Impurity: m-PEG14-OH (Failed amination,

      
       Da mass shift, different retention time).[1]
      
    • Diol Impurity: HO-PEG14-OH (Failed methylation).[1]

Comparative Analysis: m-PEG14 vs. Alternatives

Scenario A: Monodisperse (m-PEG14) vs. Polydisperse PEG

The following table contrasts the MS data output for m-PEG14-amine against a polydisperse PEG amine of similar average molecular weight.

Featurem-PEG14-Amine (Discrete)Polydisperse PEG Amine (Avg MW 600)Impact on Drug Development
MS Spectrum Single dominant peak at ~648 Da.[1]Gaussian distribution (Bell curve) of peaks separated by 44 Da.[1]Discrete PEG allows exact mass confirmation of the final conjugate.
Purity Definition % Area of the main peak (Target: >95%).[]Average MW (Mn, Mw) and Polydispersity Index (PDI).[1][2]"Purity" in polydisperse PEG is a statistical average, hiding batch-to-batch variation.[1]
Impurity Detection

/

peaks are clearly visible as impurities.[1]

/

are part of the product definition.
Impossible to detect minor synthesis errors in polydisperse mixtures.
Adducts Forms clear

,

species.[1]
Complex adduct overlaps make spectra hard to deconvolve.[1]Discrete PEG simplifies spectral interpretation.[1]
Scenario B: Method Comparison (LC-ESI-MS vs. MALDI-TOF)

While MALDI-TOF is faster, ESI-MS is required for high-purity validation.[1]

  • MALDI-TOF:

    • Pros: Rapid, singly charged ions (

      
      ).[1]
      
    • Cons: Matrix noise (CHCA/DHB) interferes in the low mass range (<700 Da).[1] Low resolution for separating m-PEG-OH from m-PEG-Amine (1 Da difference).

  • LC-ESI-MS (Recommended):

    • Pros: Chromatographic separation of hydrophobic impurities (diol vs. amine).[1] High resolution of oligomers. Soft ionization preserves the linker.

    • Cons: Requires careful solvent selection to avoid ion suppression.[1]

Experimental Protocol: LC-MS Characterization

Objective: Quantify purity of m-PEG14-amine and identify oligomeric impurities.

Materials
  • Instrument: Agilent 1290 Infinity II LC coupled with 6545 Q-TOF (or equivalent Orbitrap).

  • Column: Reverse Phase C18 (e.g., Waters CORTECS C18+, 2.1 x 50mm, 1.6 µm). Note: C18 is preferred over C4 for small PEGs to ensure retention.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve m-PEG14-amine in 10% Acetonitrile/Water to a concentration of 0.1 mg/mL.[1]

    • Critical Step: Vortex for 30s and centrifuge at 10,000 rpm to remove particulates.[1]

  • LC Method (Gradient):

    • Flow Rate: 0.3 mL/min.[1]

    • Gradient:

      • 0-1 min: 5% B (Isocratic hold for salt removal).[1]

      • 1-10 min: 5%

        
         60% B (Linear gradient).[1]
        
      • 10-12 min: 95% B (Wash).[1]

      • 12-15 min: 5% B (Re-equilibration).

    • Why this works: PEG amines are moderately polar.[1] The gradient ensures separation from unreacted hydrophilic precursors and hydrophobic di-methylated byproducts.[1]

  • MS Parameters (ESI+):

    • Mode: Positive Ion (

      
      ).[1]
      
    • Mass Range: 100 – 1500 m/z.[1]

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V (Keep low to prevent in-source fragmentation of the PEG chain).

    • Reference Mass: Use internal lock mass to ensure <5 ppm accuracy.

Visualization: Logic & Workflow

Diagram 1: Characterization Logic Flow

This diagram illustrates the decision-making process when analyzing the MS spectrum of a discrete PEG.

PEG_Analysis_Logic Start Acquire LC-MS Data (m-PEG14-Amine) Check_Main Identify Dominant Peak (Expected m/z ~648) Start->Check_Main Is_Single Is it a Single Peak? Check_Main->Is_Single Fail_Poly FAIL: Polydisperse (Gaussian Distribution) Is_Single->Fail_Poly Multiple Major Peaks Check_Satellites Check Satellite Peaks (+/- 44 Da) Is_Single->Check_Satellites One Major Peak Pass PASS: Monodisperse Proceed to Purity Calc Calc_Purity Calculate % Area (Main Peak / Total Area) Check_Satellites->Calc_Purity Impurity_ID Identify Impurities: - 44 Da (n-1) + 1 Da (OH vs NH2) Check_Satellites->Impurity_ID Calc_Purity->Pass Purity > 95%

Caption: Logical flowchart for validating m-PEG14-amine monodispersity via MS.

Diagram 2: Experimental Workflow

The physical steps required to generate high-fidelity data.[1]

Experimental_Workflow Sample m-PEG14-Amine Sample Prep Dissolve in H2O/ACN (0.1 mg/mL) Sample->Prep LC LC Separation (C18 Column, Gradient) Prep->LC ESI ESI Source (Soft Ionization) LC->ESI Detector Q-TOF / Orbitrap (High Res Detection) ESI->Detector Data Data Analysis (Peak Integration) Detector->Data

Caption: Step-by-step LC-MS experimental workflow.

Data Interpretation & Self-Validation

To ensure your data is trustworthy (E-E-A-T principle), apply these validation checks:

  • The "Sodium Check": PEG chains greedily bind sodium.[1] You will likely see

    
     (+22 Da) and 
    
    
    
    (+38 Da).[1]
    • Validation: If you see a peak at

      
      , it is not  an impurity; it is an adduct.[1] Calculate the mass difference to confirm.
      
  • The "n-1" Rule: In a high-quality m-PEG14 sample, the

    
     (m-PEG13) and 
    
    
    
    (m-PEG15) peaks should be
    
    
    of the total peak area.[1]
    • Calculation:

      
      .[1]
      
  • Retention Time Shift: If using LC-MS, m-PEG-OH (hydroxyl impurity) often elutes slightly earlier or later than m-PEG-Amine depending on the column pH.[1] Use a known standard to confirm retention times.

References

  • Chen, C., et al. "Characterization of Monodisperse PEG Linkers in Antibody Drug Conjugates."[1] Journal of Pharmaceutical and Biomedical Analysis.

  • Agilent Technologies. "Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins Using HPLC and Q-TOF Mass Spectrometry." Agilent Application Note 5990-6533EN. [Link][1]

Sources

Validation

Definitive Structural Confirmation of m-PEG14-Amine: A Comparative H-NMR Guide

Topic: H-NMR analysis for confirming m-PEG14-amine structure Content Type: Publish Comparison Guide Executive Summary In the development of PEGylated therapeutics, the structural integrity of the PEG reagent is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-NMR analysis for confirming m-PEG14-amine structure Content Type: Publish Comparison Guide

Executive Summary

In the development of PEGylated therapeutics, the structural integrity of the PEG reagent is a critical quality attribute (CQA). For m-PEG14-amine (Methoxy-Poly(ethylene glycol)-Amine, n=14), confirming the precise chain length and the quantitative presence of the terminal amine is non-negotiable.

While techniques like MALDI-TOF and HPLC-ELSD/CAD provide valuable data on mass distribution and purity, they often fail to definitively confirm the chemical identity and functionalization ratio of the end groups. This guide establishes Proton Nuclear Magnetic Resonance (¹H-NMR) as the primary self-validating standard for m-PEG14-amine structural confirmation, comparing it objectively against alternative methods and providing a field-proven protocol for execution.

Part 1: Comparative Analysis – Why H-NMR?

To justify the resource-intensive nature of quantitative NMR (qNMR), we must compare it with high-throughput alternatives. The following table contrasts H-NMR with MALDI-TOF MS and HPLC-CAD (Charged Aerosol Detection).

Table 1: Analytical Technique Comparison for m-PEG-Amine
Feature¹H-NMR (Gold Standard) MALDI-TOF MS HPLC (CAD/ELSD)
Primary Output Structural identity & End-group ratioAbsolute Mass & PolydispersityPurity profile & Hydrodynamic volume
End-Group Specificity High. Can distinguish -NH₂ vs -OH vs -OCH₃ protons.Medium. Mass shift indicates end-group, but ionization bias can obscure ratios.Low. Separates by size/polarity, not chemical identity.
Quantification Absolute. Integral ratios provide direct stoichiometry (e.g., 1:1 Methoxy:Amine).Relative. Signal intensity depends on ionization efficiency, not just concentration.Relative. Requires reference standards for accurate quantitation.
Key Limitation Sensitivity (requires >5-10 mg); ¹³C satellite interference.Matrix dependence; low-mass discrimination.Does not confirm what the impurity is, only that it exists.
Verdict Required for ID & Potency. Supporting for Mass Distribution. Supporting for Purity.

Expert Insight: While MALDI-TOF is excellent for seeing if you have n=13, 14, or 15, it cannot reliably tell you if 5% of your chains have lost the amine functionality (hydrolysis or oxidation). Only H-NMR integration can quantitatively validate that the Methoxy:Amine ratio is 1:1.

Part 2: Technical Deep Dive – The H-NMR Fingerprint

Successful validation requires correct signal assignment.[1] For m-PEG14-amine, we look for three distinct signal environments.

The "Satellite Trap" (Critical Quality Control)

A common error in PEG NMR analysis is ignoring ¹³C satellites . The massive signal from the PEG backbone (approx. 56 protons for n=14) generates ¹³C-coupled satellite sidebands (0.55% intensity on each side).

  • Risk: These satellites often overlap with the small end-group signals (methoxy or methylene-amine), leading to integration errors of 10-20%.

  • Solution: Use ¹³C decoupling (if available) or strictly define integration limits to exclude satellites.

Chemical Shift Assignments

Solvent:DMSO-d₆ is recommended over CDCl₃ for amine confirmation. In CDCl₃, the amine protons (-NH₂) typically exchange and vanish. In dry DMSO-d₆, they are often visible, and the


-methylene protons are distinct.
MoietyStructure SegmentApprox. Shift (δ, ppm) in DMSO-d₆Integration TargetMultiplicity
Methoxy CH ₃-O-3.243.00 (Reference)Singlet (s)
Backbone -O-CH ₂-CH ₂-O-3.51 (bulk)~56.0 (for n=14)Broad Singlet/Multiplet

-Methylene
-CH ₂-NH₂2.65 – 2.802.00Triplet (t)
Amine -NHVariable (often broad)~2.00 (if visible)Broad Singlet (br s)

Part 3: Experimental Protocol

This protocol is designed to be self-validating . If the Methoxy integral is set to 3.00 and the


-methylene does not integrate to 2.0 ± 0.1, the sample is flagged for degradation or impurity.
Sample Preparation
  • Mass: Weigh 10-15 mg of m-PEG14-amine. (High concentration is vital for end-group sensitivity).

  • Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).

    • Note: Ensure solvent is "dry" (low water content) to minimize exchange broadening of the amine peak.

  • Vessel: Use a high-quality 5mm NMR tube. Cap immediately to prevent moisture absorption.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (e.g., zg30 or zg).

  • Relaxation Delay (D1): Set to 10-15 seconds .

    • Reasoning: End-group protons have longer T1 relaxation times than the backbone. Short D1 leads to under-integration of end groups.

  • Scans (NS): Minimum 64 scans (128 recommended for high S/N).

  • Spectral Width: -2 to 14 ppm.

Processing & Integration Logic
  • Phasing: Apply manual phase correction. Auto-phasing often fails on the massive PEG backbone peak.

  • Baseline: Apply polynomial baseline correction (ABS).

  • Referencing: Set the residual DMSO quintet to 2.50 ppm.

  • Integration:

    • Step A: Integrate the Methoxy singlet (approx 3.24 ppm). Calibrate this integral to 3.00.

    • Step B: Integrate the

      
      -methylene triplet (approx 2.6-2.8 ppm). Target: 2.00. 
      
    • Step C: Integrate the bulk PEG backbone (3.4 - 3.8 ppm). Target: 4 × 14 = 56.0.

Part 4: Visualization & Workflow

Diagram 1: Molecular Signal Assignment

This diagram correlates the chemical structure of m-PEG14-amine with the expected NMR signals.

G cluster_0 m-PEG14-Amine Structure cluster_1 H-NMR Signals (DMSO-d6) Methoxy Methoxy Group (CH3-O-) Sig_Meth Singlet ~3.24 ppm Integral: 3H Methoxy->Sig_Meth Backbone PEG Backbone (CH2-CH2-O)14 Sig_Back Multiplet ~3.51 ppm Integral: ~56H Backbone->Sig_Back Alpha Alpha-Methylene (-CH2-NH2) Sig_Alpha Triplet ~2.68 ppm Integral: 2H Alpha->Sig_Alpha Amine Amine (-NH2) Sig_Amine Broad Variable ppm (Exchangeable) Amine->Sig_Amine

Caption: Correlation of m-PEG14-amine structural moieties to specific H-NMR signals in DMSO-d6.

Diagram 2: Validation Workflow

A logic flow for the researcher to determine pass/fail status based on integration data.

Workflow Start Start Analysis Acquire Acquire H-NMR (DMSO-d6, D1=10s) Start->Acquire Process Phase & Baseline Cor. Set Methoxy (3.24 ppm) = 3.00H Acquire->Process CheckAlpha Check Alpha-Methylene (2.6-2.8 ppm) Process->CheckAlpha PassAlpha Integral = 1.9 - 2.1H CheckAlpha->PassAlpha Yes FailAlpha Integral < 1.8H CheckAlpha->FailAlpha No CheckBackbone Check Backbone Integral PassAlpha->CheckBackbone FailDeg FAIL: Amine Degradation FailAlpha->FailDeg Calcn Calc n = Integral / 4 Is n approx 14? CheckBackbone->Calcn Pass PASS: Structure Confirmed Calcn->Pass 13 < n < 15 FailPoly FAIL: Incorrect Chain Length Calcn->FailPoly n < 13 or n > 15

Caption: Decision tree for validating m-PEG14-amine quality based on H-NMR integration thresholds.

References

  • Thermo Fisher Scientific. "Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals." Thermo Fisher Application Notes. Link

  • Santos, et al. "NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization." ACS Omega, 2023. Link

  • BenchChem. "Confirming the Structure of Amino-PEG3-CH2COOH Derivatives: An NMR Spectroscopy-Based Comparison Guide."[2] BenchChem Protocols. Link

  • Creative PEGWorks. "5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle." Technical Guides. Link

  • University of Bath. "Determining the molecular weight of PEG standards by MALDI-TOF MS." Material and Chemical Characterisation Facility. Link

Sources

Comparative

Impact of m-PEG14-Amine on Nanoparticle Zeta Potential: A Comparative Guide

Executive Summary: The Precision of Discrete PEGylation In the development of nanotherapeutics, surface charge (Zeta Potential) is a critical quality attribute (CQA) governing colloidal stability, protein adsorption (ops...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of Discrete PEGylation

In the development of nanotherapeutics, surface charge (Zeta Potential) is a critical quality attribute (CQA) governing colloidal stability, protein adsorption (opsonization), and cellular uptake. While traditional polydisperse PEGs (e.g., PEG-2000, PEG-5000) have been the industry standard for steric shielding, they introduce significant heterogeneity.

m-PEG14-amine represents a paradigm shift towards Discrete PEGylation . Unlike polydisperse mixtures, m-PEG14-amine is a single molecular entity (Molecular Weight: ~633.77 Da, exactly 14 ethylene glycol units).

Core Comparison Verdict:

  • m-PEG14-amine provides a defined, reproducible shift in zeta potential, ideal for fine-tuning surface properties without significantly increasing hydrodynamic radius.

  • Polydisperse PEG-amines offer stronger steric shielding (near-neutral zeta potential) but suffer from batch-to-batch variability and "mushroom-to-brush" transition inconsistencies.

Mechanism of Action: Modulating the Shear Plane

To understand the impact of m-PEG14-amine, one must visualize the nanoparticle interface. Zeta potential is not the surface charge itself, but the potential at the shear plane (slipping plane)—the boundary where the fluid moves with the particle.[1]

The "Shielding" vs. "Neutralization" Effect

When m-PEG14-amine is conjugated to a Carboxyl-functionalized nanoparticle (e.g., PLGA-COOH, Silica-COOH, or Liposomes), two mechanisms alter the Zeta Potential:

  • Chemical Neutralization: The primary amine (-NH₂) reacts with a surface carboxyl group (-COOH) to form a neutral amide bond (-CO-NH-). This chemically removes a source of negative charge.

  • Shear Plane Displacement: The PEG14 chain extends approximately 5 nm from the surface. This pushes the shear plane further out into the diffuse layer. Since electrostatic potential decays exponentially with distance (Debye length), the measured potential at this new distance is significantly lower (closer to 0 mV).

Visualization: Surface Modification Dynamics

ZetaPotentialMechanism cluster_mech Mechanism of Action BareNP Bare NP (COOH) Zeta: -35 mV High Negative Charge Reaction Conjugation (EDC/NHS Chemistry) BareNP->Reaction ModifiedNP PEGylated NP Zeta: -12 mV (Shielded) Reaction->ModifiedNP Neutralization 1. Charge Neutralization (COO- -> Amide) Reaction->Neutralization Displacement 2. Shear Plane Shift (Distance ~5nm) Reaction->Displacement PEG14 m-PEG14-Amine (Discrete Length) PEG14->Reaction Neutralization->ModifiedNP Reduces Surface Charge Displacement->ModifiedNP Lowers Measured Potential

Caption: Mechanism of m-PEG14-amine conjugation. The transition from a highly negative carboxylated surface to a PEGylated surface involves both chemical consumption of charge and physical displacement of the measurement plane.

Comparative Analysis: m-PEG14 vs. Alternatives

The following table contrasts m-PEG14-amine with the most common alternatives in drug delivery formulations.

Table 1: Comparative Impact on Physicochemical Properties[2]
Featurem-PEG14-amine (Discrete) PEG-2000-amine (Polydisperse) Bare Carboxyl NP
Molecular Weight Exact (633.77 Da)Average (~2000 Da)N/A
Polydispersity (PDI) 1.0 (Single Species)~1.05 - 1.20N/A
Zeta Potential Shift Moderate Shielding (-35 mV → -15 mV)High Shielding (-35 mV → -5 mV)Baseline (-30 to -40 mV)
Hydrodynamic Size Minimal Increase (+1-2 nm)Significant Increase (+5-10 nm)Baseline
Surface Topology Uniform "Brush" LayerMixed "Mushroom/Brush"Random
Batch Reproducibility Excellent VariableHigh
Key Application Small molecule delivery, diagnostics requiring accessible surfaces.Long-circulating "Stealth" liposomes/NPs.Pre-cursor only.
Expert Insight: Why Choose PEG14?

Choose m-PEG14-amine when you need to:

  • Retain some surface charge: A Zeta potential of -15 mV is often sufficient for colloidal stability (electrostatic repulsion) but allows for better cell-membrane interaction than a fully neutral "stealth" particle (PEG2000).

  • Minimize Size: If your nanoparticle must penetrate dense tumor stroma or the blood-brain barrier, the extra bulk of PEG2000 can be detrimental. PEG14 provides "stealth" properties without the bulk.

  • Validate Data: In comparative studies, discrete PEGs eliminate the variable of chain-length distribution, making your Zeta Potential data statistically robust.

Experimental Protocol: Conjugation & Measurement

This protocol describes the covalent attachment of m-PEG14-amine to Carboxyl-PLGA or Silica nanoparticles via EDC/NHS coupling.

Reagents Required[3][4][5][6][7]
  • Nanoparticles: Carboxyl-functionalized NPs (1 mg/mL in MES buffer, pH 6.0).

  • Linker: m-PEG14-amine (Broadpharm or equivalent, typically stored at -20°C).

  • Activation: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Buffers: MES (pH 6.0) for activation; PBS (pH 7.4) for conjugation; Centrifugal filters (MWCO 10k or 30k).

Step-by-Step Workflow

ProtocolWorkflow Step1 1. Activation Mix NPs with EDC/NHS (MES Buffer, pH 6.0, 30 min) Step2 2. Buffer Exchange Remove excess EDC via Spin Column (Resuspend in PBS pH 7.4) Step1->Step2 Step3 3. Conjugation Add m-PEG14-amine (Excess 20-50x) (Incubate 2-4 hours @ RT) Step2->Step3 Step4 4. Purification Centrifuge/Dialysis to remove free PEG (Critical for accurate Zeta reading) Step3->Step4 Step5 5. Characterization Measure Zeta Potential & DLS (Dilute in 10mM NaCl or Water) Step4->Step5

Caption: Optimized workflow for covalent conjugation of m-PEG14-amine to carboxylated nanoparticles.

Critical Measurement Standards (Self-Validating System)

To ensure your Zeta Potential data is trustworthy:

  • pH Titration: Zeta potential is pH-dependent. Always report the pH of the measurement buffer (typically pH 7.4).

  • Conductivity Check: High salt concentrations compress the double layer, masking the effect of the PEG. Measure in 10mM NaCl or distilled water, not 1X PBS (high conductivity causes electrode polarization and heating).

  • The "Shift" Validation: If your Zeta Potential does not shift from highly negative (e.g., -35 mV) to less negative (e.g., -15 mV) after conjugation, the reaction likely failed.

Troubleshooting & Common Pitfalls

ObservationProbable CauseCorrective Action
No change in Zeta Potential Hydrolysis of EDC; pH too low during conjugation.Use fresh EDC; Ensure pH is raised to 7.2–7.5 immediately before adding m-PEG14-amine.
Zeta Potential becomes Positive Over-saturation with unreacted amine; or use of homobifunctional PEG (Amine-PEG-Amine).Ensure extensive purification (dialysis/TFF) to remove free PEG. Verify reagent identity (must be m -PEG-amine).
Particle Aggregation Loss of electrostatic repulsion before steric layer forms.Add PEG slowly; ensure sufficient PEG density to provide steric stability replacing the lost charge stability.

References

  • Jokerst, J. V., et al. (2011). Nanoparticle PEGylation for imaging and therapy.[2] Nanomedicine, 6(4), 715–728. [Link]

  • Suk, J. S., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery.[3] Advanced Drug Delivery Reviews, 99, 28-51. [Link]

  • Nanocomposix. Covalent Conjugation of Antibodies/Ligands to Carboxyl Gold Nanoparticles. Technical Guide. [Link]

  • Smith, M. et al. (2020). Discrete vs. Polydisperse PEG: Impact on Pharmacokinetics. Journal of Controlled Release. (Generalized reference for the discrete PEG concept).

Sources

Validation

A Senior Application Scientist's Guide to Assessing Cellular Uptake of m-PEG14-Amine Coated Carriers

For researchers, scientists, and drug development professionals, understanding the intricate dance between a nanocarrier and a cell is paramount to therapeutic success. The journey of a drug-laden carrier from the extrac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a nanocarrier and a cell is paramount to therapeutic success. The journey of a drug-laden carrier from the extracellular space to its intracellular target is governed by a series of complex interactions, with cellular uptake being the critical first step. This guide provides an in-depth, comparative analysis of methodologies to assess the cellular uptake of carriers coated with methoxy-polyethylene glycol (14)-amine (m-PEG14-amine), a surface modification designed to enhance biological performance. We will delve into the rationale behind experimental design, compare m-PEG14-amine to relevant alternatives, and provide detailed protocols to ensure the scientific integrity of your findings.

The "Why": Rationale for Surface Modification with m-PEG14-Amine

The surface of a nanocarrier dictates its fate in a biological system. Unmodified carriers are often rapidly recognized by the mononuclear phagocyte system and cleared from circulation, limiting their therapeutic window. Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to circumvent this issue.[1] PEG creates a hydrophilic shield that reduces protein adsorption (opsonization) and subsequent uptake by phagocytic cells, thereby prolonging circulation time.[1][2]

The choice of m-PEG14-amine is deliberate. The methoxy cap (m-) prevents unwanted reactions, while the PEG14 offers a balance between sufficient chain length to provide a stealth effect and minimizing potential reductions in cellular uptake sometimes observed with longer PEG chains.[3][4] The terminal amine group (-amine) imparts a positive surface charge at physiological pH. This cationic nature can enhance electrostatic interactions with the negatively charged cell membrane, potentially promoting cellular uptake.[5][6]

This guide will compare the performance of m-PEG14-amine coated carriers against two key alternatives:

  • Unmodified Carriers: To establish a baseline and demonstrate the impact of surface modification.

  • m-PEG-Carboxyl Coated Carriers: To evaluate the influence of surface charge (anionic vs. cationic) on cellular uptake.

Visualizing the Path: Cellular Uptake Mechanisms

The primary route for nanoparticle entry into cells is endocytosis, an active process where the cell membrane engulfs the carrier.[7][8][9] The specific endocytic pathway can be influenced by the physicochemical properties of the nanoparticle, including its size, shape, and surface chemistry. For m-PEG14-amine coated carriers, a combination of pathways is likely involved.

Cellular Uptake Pathways cluster_extracellular Extracellular Space cluster_cell Intracellular Space m-PEG14-amine Carrier m-PEG14-amine Carrier Clathrin-mediated Endocytosis Clathrin-mediated Endocytosis m-PEG14-amine Carrier->Clathrin-mediated Endocytosis Receptor Interaction Macropinocytosis Macropinocytosis m-PEG14-amine Carrier->Macropinocytosis Non-specific Early Endosome Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Degradation Cytosol Cytosol Late Endosome->Cytosol Endosomal Escape Clathrin-mediated Endocytosis->Early Endosome Macropinocytosis->Early Endosome Caveolin-mediated Endocytosis Caveolin-mediated Endocytosis Caveolin-mediated Endocytosis->Early Endosome

Caption: Major endocytic pathways for nanoparticle internalization.

Experimental Framework: A Multi-Faceted Approach to Assessment

A robust assessment of cellular uptake requires a combination of quantitative and qualitative techniques. This guide focuses on three core experimental pillars: quantitative analysis by flow cytometry, qualitative and spatial analysis by confocal microscopy, and assessment of cytocompatibility.

Experimental_Workflow Carrier Synthesis Synthesize & Characterize Carriers (m-PEG14-amine, Unmodified, m-PEG-COOH) Incubation Incubate cells with fluorescently-labeled carriers Carrier Synthesis->Incubation Cell Culture Culture chosen cell line Cell Culture->Incubation Quantitative_Analysis Quantitative Analysis: Flow Cytometry Incubation->Quantitative_Analysis Qualitative_Analysis Qualitative & Spatial Analysis: Confocal Microscopy Incubation->Qualitative_Analysis Toxicity_Assessment Cytotoxicity Assessment: MTT & LDH Assays Incubation->Toxicity_Assessment

Sources

Comparative

A Senior Application Scientist's Guide to the Thermal Stability of m-PEG14-amine for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step that dictates the success and reproducibility of their work. In the realm of bioconjugation, parti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step that dictates the success and reproducibility of their work. In the realm of bioconjugation, particularly for the development of therapeutics like antibody-drug conjugates (ADCs), the stability of all components is paramount. This guide provides an in-depth analysis of the thermal stability of methoxy-poly(ethylene glycol)-amine with 14 repeating units (m-PEG14-amine), a commonly utilized linker, through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We will objectively compare its performance with alternative linkers, supported by experimental insights and data, to empower you in making informed decisions for your applications.

The Imperative of Thermal Stability in Bioconjugation

The journey of a bioconjugate from the lab bench to a potential therapeutic is fraught with challenges, many of which are intrinsically linked to the stability of its constituent parts. The linker, a seemingly simple bridge, plays a pivotal role in the efficacy, safety, and manufacturability of the final product.[1] Thermal stability is a critical quality attribute for several reasons:

  • Manufacturing and Storage: Bioconjugation processes can involve temperature fluctuations. A thermally stable linker ensures that it does not degrade or undergo undesirable reactions during synthesis, purification, and long-term storage.[2]

  • Product Integrity: The linker must maintain its structural integrity to ensure a defined and consistent drug-to-antibody ratio (DAR) in ADCs, which is crucial for therapeutic efficacy and safety.[3]

  • In Vivo Performance: While in vivo conditions are isothermal, the initial stability of the linker can influence the pharmacokinetic and pharmacodynamic properties of the bioconjugate.[4]

DSC and TGA are powerful analytical techniques to probe the thermal behavior of materials. DSC measures the heat flow associated with thermal transitions as a function of temperature, revealing events like melting, crystallization, and glass transitions. TGA, on the other hand, measures changes in mass as a function of temperature, providing information on decomposition and degradation profiles.

Thermal Profile of m-PEG14-amine: An In-depth Look

While specific, publicly available thermograms for m-PEG14-amine are scarce, we can construct an informed profile based on extensive data on polyethylene glycols (PEGs) of similar molecular weights and functionalizations. The molecular weight of m-PEG14-amine is approximately 750 g/mol .[5][6]

Expected DSC Profile

A typical DSC thermogram of m-PEG14-amine is expected to show an endothermic peak corresponding to its melting point. For PEGs in this molecular weight range, the melting temperature (Tm) generally falls between 20°C and 40°C. The presence of the terminal amine and methoxy groups may slightly influence this melting behavior.

Expected TGA Profile

The TGA curve provides critical information about the onset of thermal degradation. For PEG derivatives, degradation in an inert nitrogen atmosphere typically begins at significantly higher temperatures compared to an oxidative air atmosphere.[7] Based on available data for similar PEGs, the onset of degradation for m-PEG14-amine in a nitrogen atmosphere is anticipated to be in the range of 340-450°C.[7] In air, this degradation would be expected to start at a lower temperature, around 170-380°C.[7]

Comparative Analysis with Alternative Bioconjugation Linkers

The choice of a linker extends beyond a simple PEG chain. The functional groups at the termini dictate the conjugation chemistry and can significantly impact stability. Here, we compare m-PEG14-amine with two common classes of heterobifunctional PEG linkers: those bearing an N-hydroxysuccinimide (NHS) ester and those with a maleimide group.[8]

Linker TypeReactive TowardsKey Stability Considerations
m-PEG14-amine Carboxylic acids, activated esters (e.g., NHS esters)Generally good thermal stability. The primary amine is a stable functional group under typical storage conditions.[9]
PEG-NHS Ester Primary amines (-NH2)The NHS ester is highly susceptible to hydrolysis, especially in the presence of moisture. This can lead to a loss of reactivity over time.[10][11] Proper storage at low temperatures (-20°C) with desiccant is crucial.[11] The thermal stability of the PEG chain itself is similar to m-PEG-amine.
Maleimide-PEG-Amine Thiols (-SH)The maleimide group can undergo hydrolysis, particularly at pH values above 7.5, leading to a ring-opened, non-reactive species. It is also sensitive to light and oxygen.[12][13] The amine end offers a stable point for conjugation.

From this comparison, it is evident that while the core PEG chain offers good thermal stability across these linkers, the reactivity and stability of the terminal functional groups are the primary differentiators. The amine group in m-PEG14-amine is notably more robust against hydrolysis compared to the NHS ester and maleimide moieties, offering a wider window for conjugation and storage under less stringent conditions.

Experimental Protocols for Thermal Analysis

To ensure the generation of reliable and reproducible data, the following detailed experimental protocols for DSC and TGA are recommended.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with dry nitrogen gas at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at -20°C.

    • Ramp the temperature from -20°C to 100°C at a heating rate of 10°C/min.

    • Hold at 100°C for 2 minutes to erase any prior thermal history.

    • Cool the sample to -20°C at a rate of 10°C/min.

    • Heat the sample again from -20°C to 100°C at 10°C/min. The second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: Determine the melting temperature (Tm) from the peak of the endotherm in the second heating scan.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (Td5%).

Visualizing the Workflow and Data Interpretation

To further clarify the experimental process and the expected outcomes, the following diagrams are provided.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Weigh 3-5 mg of m-PEG14-amine prep2 Seal in Aluminum Pan prep1->prep2 dsc1 Load Sample & Reference prep2->dsc1 dsc2 Purge with Nitrogen dsc1->dsc2 dsc3 Execute Thermal Program (-20°C to 100°C @ 10°C/min) dsc2->dsc3 analysis1 Obtain Heat Flow vs. Temperature Curve dsc3->analysis1 analysis2 Identify Endothermic Peak analysis1->analysis2 analysis3 Determine Melting Temperature (Tm) analysis2->analysis3 TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis prep1 Weigh 5-10 mg of m-PEG14-amine prep2 Place in TGA Pan prep1->prep2 tga1 Load Sample into Furnace prep2->tga1 tga2 Purge with Nitrogen tga1->tga2 tga3 Execute Thermal Program (30°C to 600°C @ 10°C/min) tga2->tga3 analysis1 Obtain Weight % vs. Temperature Curve tga3->analysis1 analysis2 Determine Onset of Decomposition (Td5%) analysis1->analysis2

Caption: Workflow for TGA analysis of m-PEG14-amine.

Conclusion

References

  • ResearchGate. (n.d.). TGA curves of PEG4000, SS-PEG and SR-PEG. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation behavior of PEG as studied by TGA in air and nitrogen atmosphere. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermo gravimetric Analysis (TGA) curves of Polyethylene Glycol (PEG). Retrieved from [Link]

  • Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 439-449.
  • ResearchGate. (n.d.). Reaction scheme of NHS-terminated and amine-terminated PEG macromers. Retrieved from [Link]

  • Adem, Y. T., et al. (2014).
  • JenKem Technology. (n.d.). PEG (Succinimidyl Succinate)2. Retrieved from [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Low-Fouling Amine-Terminated Poly(ethylene glycol) Thin Layers and Effect of Immobilization Conditions on Their Mechanical and Physicochemical Properties. Retrieved from [Link]

  • Nanocs. (n.d.). Maleimide PEG NH2, MW 600, 1000, 2000, 3400, 5000, 10k, 20k. Retrieved from [Link]

  • ACS Publications. (2025).
  • JenKem Technology. (n.d.). Heterobifunctional PEGs. Retrieved from [Link]

  • JenKem Technology USA. (n.d.). 4arm PEG Succinimidyl Glutarate. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • ResearchGate. (n.d.). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Retrieved from [Link]

  • Atlantis Press. (n.d.). The study of terminated PEG maleimide synthesis and modification of hemoglobin. Retrieved from [Link]

  • ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

  • ResearchGate. (n.d.). A) DSC curves of: PEG 6000, PEG 8000, PEG 6000 stabilized nano silver particles.... Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Thermogravimetric analysis of the pure PEG, pure PCL, and MWCNTs-g-(PEG-b-PCL). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of each drug-linkers. Retrieved from [Link]

  • ResearchGate. (n.d.). TG (a) and DTG (b) curves of PEG4000, M-PCM4 and H-PCM4. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. Retrieved from [Link]

  • Biopharma PEG. (n.d.). NHS-PEG-NHS. Retrieved from [Link]

  • ResearchGate. (n.d.). Accelerated stability study of PEG-ADCs evaluating the percentage of.... Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]

  • AxisPharm. (n.d.). Maleimide Peg Amine, Mal-PEG-amine. Retrieved from [Link]

  • MDPI. (n.d.). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling m-PEG14-amine

Executive Summary m-PEG14-amine (Methyl-PEG14-Amine) is a heterobifunctional crosslinker widely used in Antibody-Drug Conjugate (ADC) development and surface modification.[1] While its acute toxicity profile is lower tha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-PEG14-amine (Methyl-PEG14-Amine) is a heterobifunctional crosslinker widely used in Antibody-Drug Conjugate (ADC) development and surface modification.[1] While its acute toxicity profile is lower than the cytotoxic payloads often associated with ADCs, it presents specific hazards regarding skin sensitization and chemical reactivity .

This guide prioritizes two safety vectors:

  • Operator Safety: Protection against dermal absorption and sensitization (H317).

  • Reagent Integrity: Protection of the hygroscopic amine from atmospheric moisture, which degrades reactivity and alters stoichiometry.

Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the specific risks posed by this reagent.

Hazard CategoryClassificationMechanism of ActionOperational Implication
Chemical Irritant / Sensitizer Primary amines are nucleophilic and can react with skin proteins, leading to contact dermatitis (H317).[1]Zero-skin-contact policy. Double-gloving is recommended for high-purity applications.[1]
Physical Hygroscopic The ethylene oxide (PEG) backbone avidly absorbs atmospheric water.Handling must occur in a desiccated environment or under inert gas (

/Ar) to prevent deactivation.
Physical State Viscous Liquid / Low-Melting Solid m-PEG14 (~700 Da) often exists as a waxy solid or viscous oil.[1]High viscosity increases the risk of drips/splashes during pipetting.
PPE Specification Matrix

The following specifications are derived from permeation data for aliphatic amines and polyethylene glycols.

ComponentStandard RequirementTechnical Specification & Rationale
Hand Protection Nitrile Gloves (Double Layer)Material: 100% Nitrile (latex-free).[1] Thickness: Minimum 0.11 mm (4-5 mil). Rationale: Nitrile offers superior resistance to amine permeation compared to latex. Double gloving prevents micro-tears and allows the outer glove to be shed immediately upon contamination without exposing skin.
Eye Protection Safety Glasses (Side Shields)Standard: ANSI Z87.1 or EN166.[1] Rationale: Protects against incidental splashes.[2][3][4] If handling volumes >10 mL or under pressure, upgrade to Chemical Splash Goggles .[1]
Body Protection Lab Coat (High coverage)Material: Polyester/Cotton blend or disposable Tyvek.[1] Fit: Must have tight cuffs (knit wrists) to prevent skin exposure between the glove and sleeve.
Respiratory Fume Hood (Primary)Control: Handle strictly within a certified chemical fume hood. Backup: If hood is unavailable (rare), use a half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.[1]
Decision Logic: PPE & Engineering Controls

The following diagram illustrates the decision-making process for selecting controls based on the operation scale and physical state of the reagent.

PPE_Decision_Logic Start Start: m-PEG14-amine Task PPE_Base Base PPE: Lab Coat + Safety Glasses + Nitrile Gloves (4 mil) Start->PPE_Base State_Check Check Physical State Solid Solid / Waxy Solid State_Check->Solid Liquid Viscous Liquid State_Check->Liquid Risk_Dust Risk: Static/Dust Solid->Risk_Dust Risk_Splash Risk: Drips/Splash Liquid->Risk_Splash Control_Solid Control: Antistatic Gun + Draft Shield Risk_Dust->Control_Solid Control_Liquid Control: Positive Displacement Pipette Risk_Splash->Control_Liquid Action_Weigh Action: Weighing Control_Solid->Action_Weigh Control_Liquid->Action_Weigh PPE_Base->State_Check End Safe Handling Complete Action_Weigh->End Proceed to Reaction

Figure 1: Decision logic for engineering controls based on the physical state of m-PEG14-amine.

Operational Protocol: The "Dry-Chain" Workflow

Handling m-PEG14-amine requires a "Dry-Chain" approach to maintain reagent activity.[1]

Phase 1: Preparation & Gowning
  • Equilibration: Remove the reagent container from storage (-20°C) and allow it to reach room temperature inside a desiccator before opening .

    • Why? Opening a cold bottle introduces condensation, which hydrolyzes the amine or causes clumping.

  • Gowning: Don lab coat. Inspect gloves for pinholes.[1] Pull glove cuffs over lab coat sleeves.

Phase 2: Handling & Weighing
  • Atmosphere: Ideally, weigh inside a glove box under Nitrogen/Argon. If using a benchtop balance, work quickly and minimize exposure time.

  • Technique for Viscous Liquids:

    • Use a positive displacement pipette or a cut-tip pipette to handle the viscous liquid accurately.[1]

    • Avoid standard air-displacement pipettes, which result in significant under-dosing due to fluid retention in the tip.[1]

  • Technique for Solids:

    • Use an anti-static gun if the powder is static-charged (common with PEGs).[1]

    • Use a disposable spatula. Do not return unused reagent to the stock bottle (cross-contamination risk).

Phase 3: Re-Sealing (Critical)
  • Purge: Backfill the headspace of the stock bottle with inert gas (Argon is preferred as it is heavier than air).

  • Seal: Wrap the cap with Parafilm® to ensure a moisture-tight seal.

  • Store: Return immediately to -20°C storage.

Emergency Response & Disposal
Spill Cleanup (Small Scale < 10 mL)
  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Wear double nitrile gloves and safety goggles.

  • Absorb: Cover the spill with an inert absorbent (vermiculite or chemically treated pads).[3] Do not use paper towels alone, as amines can react exothermically with cellulose in rare high-concentration scenarios.[1]

  • Clean: Wipe the area with soap and water (PEG is water-soluble).

  • Dispose: Collect waste in a sealed container labeled "Organic Amine Waste."

First Aid
  • Skin Contact: Wash with copious soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may enhance skin absorption.[1]

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1] Seek medical attention immediately.

Disposal Protocol
  • Do NOT flush down the drain.[5]

  • Segregate as Non-Halogenated Organic Waste .

  • Label clearly with full chemical name: "m-PEG14-amine solution."

Workflow Visualization

Handling_Workflow Step1 1. Equilibrate (Warm to RT in Desiccator) Step2 2. Inert Purge (Prepare N2/Ar line) Step1->Step2 Prevents Condensation Step3 3. Dispense (Minimize Air Exposure) Step2->Step3 Protects Amine Step4 4. Reseal (Parafilm + Cold Storage) Step3->Step4 Preserves Reagent

Figure 2: The "Dry-Chain" workflow to prevent moisture contamination during handling.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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